4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Description
BenchChem offers high-quality 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXMTEBIYCAIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694682 | |
| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733751-26-3 | |
| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole" pharmacology
<An In-Depth Technical Guide to the Pharmacological Investigation of 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole
Abstract
This document provides a comprehensive technical framework for the pharmacological characterization of the novel chemical entity, 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole. As specific pharmacological data for this compound is not extensively available in peer-reviewed literature, this guide is structured as a prospective investigational plan. It leverages established principles of drug discovery and predictive pharmacology based on the compound's core structural motifs: the 1,2,4-oxadiazole ring and the piperidine-4-yl group. The proposed workflow is designed for researchers, medicinal chemists, and drug development professionals, offering a logical progression from initial hypothesis generation and target validation to preclinical evaluation. Detailed experimental protocols, data interpretation strategies, and advanced visualization of key processes are provided to guide the comprehensive pharmacological profiling of this compound.
Introduction: Structural Rationale and Therapeutic Potential
The compound 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole integrates two privileged structural motifs in medicinal chemistry, suggesting a high potential for biological activity.
-
The 1,2,4-Oxadiazole Moiety: This five-membered heterocycle is a versatile scaffold in drug design.[1][2] It is often employed as a bioisostere for esters and amides, enhancing metabolic stability and modulating physicochemical properties.[3][4][5] The 1,2,4-oxadiazole ring system is present in compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[6][7][8] Its utility as a bioisostere for carboxylic acids is particularly noteworthy, as this substitution can improve membrane permeability and reduce potential metabolic liabilities associated with the carboxyl group.[9][10]
-
The Piperidine-4-yl Group: The piperidine ring is a common feature in many centrally active drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for aqueous solubility and target engagement through hydrogen bonding.[11] This scaffold is a cornerstone in the development of ligands for a multitude of central nervous system (CNS) targets.[11][12] The substitution at the 4-position allows for the precise orientation of other functional groups to interact with specific receptor pockets.[13]
The combination of these two moieties in 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole suggests the potential for a novel pharmacological profile, possibly with favorable drug-like properties. This guide outlines a systematic approach to uncover and characterize this profile.
Hypothesized Pharmacological Targets
Based on the prevalence of the piperidine and oxadiazole scaffolds in known bioactive molecules, several target classes are prioritized for initial investigation.
-
G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a classic component of ligands for numerous GPCRs, including opioid, muscarinic, and histamine receptors.[13][14][15] The basic nitrogen of the piperidine can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs.
-
Ion Channels: Piperidine-containing compounds have been developed as modulators of various ion channels.
-
Enzymes: The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor and participate in various non-covalent interactions within enzyme active sites.[1] Derivatives of this heterocycle have shown activity against enzymes such as cholinesterases.[6]
Proposed Strategy for Pharmacological Deconvolution
A phased approach, beginning with broad screening and progressing to specific, hypothesis-driven experiments, is recommended.
Phase 1: Broad-Spectrum Target Screening
The initial step is to perform a wide-ranging, unbiased screen to identify potential biological targets.
Experimental Protocol: Broad-Spectrum Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation: Prepare a 10 mM stock solution of 3-isopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO).
-
Assay Panel Selection: Utilize a commercially available broad-spectrum screening panel (e.g., Eurofins SafetyScreen44™ or similar). This panel should include a diverse array of GPCRs, ion channels, transporters, and enzymes.
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Data Analysis: Calculate the percent inhibition of radioligand binding or enzyme activity. A commonly used threshold for a "hit" is >50% inhibition.
Phase 2: Hit Confirmation and Elucidation of Mechanism of Action
Hits identified in the primary screen must be validated and their functional activity characterized.
Experimental Protocol: Concentration-Response and Functional Assays
-
Concentration-Response Curves: For each confirmed hit, perform a multi-point concentration-response curve (e.g., 8-10 concentrations) to determine potency (IC50 for antagonists/inhibitors or EC50 for agonists).
-
Functional Assays:
-
For GPCRs: Employ relevant second messenger assays (e.g., cAMP accumulation, calcium mobilization) to determine the mode of action (agonist, antagonist, inverse agonist, or allosteric modulator).
-
For Enzymes: Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
-
Selectivity Profiling: Test the compound against related targets to assess its selectivity.
Data Presentation: Summary of In Vitro Pharmacological Data
| Target | Assay Type | Potency (IC50/EC50, nM) | Mode of Action |
| Hypothetical Target 1 | Radioligand Binding | Value | N/A |
| Hypothetical Target 1 | Functional Assay | Value | Agonist/Antagonist |
| Hypothetical Target 2 | Enzyme Inhibition | Value | Competitive Inhibitor |
Phase 3: In Vitro ADME and Pre-Toxicology Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.
Experimental Protocol: Standard In Vitro ADME/Tox Panel
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of disappearance over time.
-
CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major cytochrome P450 isoforms.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.
-
Permeability: Evaluate passive permeability using a Caco-2 or PAMPA assay.
-
Cytotoxicity: Assess general cytotoxicity in a relevant cell line (e.g., HepG2).
Visualizations of Key Processes
Proposed Workflow for Pharmacological Characterization
Caption: A phased approach to pharmacological characterization.
Hypothetical GPCR Signaling Pathway
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"4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" potential therapeutic targets
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity, 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride. This compound integrates two pharmacologically significant scaffolds: the piperidine ring, a ubiquitous component in numerous FDA-approved drugs, and the 1,2,4-oxadiazole heterocycle, a versatile bioisostere known for a wide spectrum of biological activities.[1][2] By examining evidence from structurally analogous compounds, this document identifies and explores two primary, high-probability therapeutic targets: Tubulin and G Protein-Coupled Receptor 119 (GPR119) . For each target, we present the core scientific rationale, a proposed mechanism of action, and detailed, self-validating experimental workflows for validation. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the preclinical investigation of this promising molecule.
Introduction to the Molecular Scaffold
The therapeutic potential of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride is rooted in the proven pharmacological properties of its constituent chemical motifs. Understanding these components is crucial for a rational approach to target identification.
The Significance of the Piperidine Moiety in Medicinal Chemistry
The piperidine ring is one of the most prevalent heterocyclic structures in medicinal chemistry, forming the core of drugs across more than twenty classes, including analgesics, antipsychotics, and anticancer agents.[1][3] Its saturated, six-membered ring allows for a three-dimensional arrangement of substituents, enabling precise spatial interactions with biological targets. This structural feature is critical for optimizing binding affinity and selectivity. The prevalence of piperidine in pharmaceuticals underscores its favorable pharmacokinetic properties and metabolic stability.[3]
The 1,2,4-Oxadiazole Ring: A Privileged Heterocycle in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is recognized for its unique bioisosteric properties, often serving as a stable replacement for ester or amide groups.[2][4] This heterocycle has garnered significant attention in drug discovery, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects.[4][5] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive component for modulating ligand-receptor interactions.[2]
Primary Potential Therapeutic Target: Tubulin
Evidence from closely related chemical series strongly suggests that tubulin is a primary therapeutic target. A new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was identified as potent tubulin inhibitors.[6] These compounds share the core 4-(1,2,4-oxadiazol-5-yl)piperidine structure, indicating a high likelihood that our subject compound engages the same target.
Scientific Rationale and Proposed Mechanism
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division (mitosis), intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. We hypothesize that 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, G2/M cell cycle arrest, and subsequent induction of apoptosis in rapidly dividing cancer cells.[6]
Experimental Validation Workflow for Tubulin Inhibition
A multi-step approach is required to conclusively validate tubulin as the target and to characterize the compound's cellular effects.
Caption: Experimental workflow for validating tubulin inhibition.
Protocol 2.2.1: In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.
Methodology:
-
Reagents: Purified bovine brain tubulin (>99%), GTP, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), paclitaxel (positive control for polymerization), colchicine (positive control for inhibition), test compound.
-
Procedure: a. Prepare a reaction mixture by adding tubulin (final concentration ~3 mg/mL) to the polymerization buffer on ice. b. Add various concentrations of the test compound (e.g., 0.1 to 100 µM), paclitaxel (10 µM), or colchicine (10 µM) to respective wells of a 96-well plate. c. Initiate polymerization by adding GTP (final concentration 1 mM) and transferring the plate to a spectrophotometer pre-warmed to 37°C. d. Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
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Causality & Validation: This assay provides direct evidence of target engagement. Inhibition of the absorbance increase, similar to the colchicine control, confirms that the compound disrupts microtubule formation. The IC₅₀ value derived from the dose-response curve provides a quantitative measure of potency.
Protocol 2.2.2: Cell-Based Antiproliferative Assay
Objective: To determine the compound's ability to inhibit cancer cell growth.
Methodology:
-
Cell Lines: DU-145 (prostate cancer) and HeLa (cervical cancer) are suitable choices, as they are well-characterized and sensitive to tubulin inhibitors.[6]
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound (e.g., 1 nM to 50 µM) for 72 hours. c. Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay. d. Measure fluorescence or absorbance and calculate the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.
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Causality & Validation: A potent GI₅₀ value (in the nanomolar to low micromolar range) establishes the compound's cellular activity.[6] Correlating this activity with the results from the in vitro polymerization assay strengthens the hypothesis that cytotoxicity is mediated through tubulin inhibition.
Secondary Potential Therapeutic Target: G Protein-Coupled Receptor 119 (GPR119)
A second promising target is GPR119, an orphan Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. The rationale stems from a published selective GPR119 agonist, which features the identical 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine core structure.[7]
Scientific Rationale and Proposed Signaling Pathway
GPR119 activation is a key mechanism for glucose homeostasis. In intestinal L-cells, GPR119 agonism stimulates the secretion of glucagon-like peptide-1 (GLP-1). In pancreatic β-cells, it directly stimulates glucose-dependent insulin secretion. Both effects are mediated by the Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7] This makes GPR119 an attractive target for the treatment of type 2 diabetes.
Caption: Proposed GPR119 signaling pathway.
Experimental Validation Workflow for GPR119 Agonism
Validation requires demonstrating receptor activation and the downstream physiological response.
Protocol 3.2.1: In Vitro cAMP Accumulation Assay
Objective: To directly measure GPR119 activation by quantifying downstream cAMP production.
Methodology:
-
Cell Line: HEK293 cells stably expressing human GPR119 (HEK-hGPR119). A parental HEK293 cell line serves as the negative control to ensure target specificity.
-
Reagents: Test compound, a known GPR119 agonist (positive control), forskolin (positive control for adenylyl cyclase activation), cAMP detection kit (e.g., HTRF or LANCE).
-
Procedure: a. Plate HEK-hGPR119 and parental HEK293 cells in 384-well plates. b. Treat cells with a serial dilution of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature. c. Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol. d. Calculate the EC₅₀ value from the dose-response curve in the HEK-hGPR119 cells.
-
Causality & Validation: A potent, dose-dependent increase in cAMP in the GPR119-expressing cells, but not in the parental cells, provides definitive evidence of selective GPR119 agonism.[7] This is the foundational assay for this target.
Protocol 3.2.2: GLP-1 Secretion Assay
Objective: To confirm that GPR119 agonism translates into a functional endocrine response.
Methodology:
-
Cell Line: Human enteroendocrine NCI-H716 cell line, which endogenously expresses GPR119.
-
Procedure: a. Culture NCI-H716 cells in suspension to form spheroids. b. Treat the spheroids with various concentrations of the test compound for 2 hours. c. Collect the supernatant and measure the concentration of active GLP-1 using a commercially available ELISA kit.
-
Causality & Validation: A significant, dose-dependent increase in GLP-1 secretion confirms that the compound can elicit the desired physiological effect in a relevant cell type. This bridges the gap between receptor activation and therapeutic potential.
Data Summary and Future Directions
Comparative Data Table
The following table summarizes the key quantitative data points to be collected from the initial validation experiments.
| Parameter | Target | Experiment | Expected Outcome |
| IC₅₀ | Tubulin | Tubulin Polymerization | Potency of direct inhibition |
| GI₅₀ | Tubulin | Antiproliferative Assay | Cellular potency in cancer cells |
| EC₅₀ | GPR119 | cAMP Accumulation Assay | Potency of receptor activation |
| EC₅₀ | GPR119 | GLP-1 Secretion Assay | Functional potency in endocrine cells |
Target Selectivity and Conclusion
The initial data will reveal whether 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride has a primary profile as a tubulin inhibitor or a GPR119 agonist. It is conceivable the compound may possess activity at both targets, a phenomenon known as polypharmacology.
-
If potent as a tubulin inhibitor: The therapeutic path would focus on oncology, particularly for cancers sensitive to microtubule-disrupting agents like prostate cancer.[6]
-
If potent as a GPR119 agonist: The therapeutic path would target metabolic diseases, such as type 2 diabetes.[7]
Future work must involve comprehensive selectivity profiling (e.g., against a panel of kinases and GPCRs) to identify potential off-target liabilities and ensure a safe therapeutic window. Based on the robust evidence from analogous structures, this compound represents a valuable starting point for either an anticancer or an antidiabetic drug discovery program.
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Piperidine derivative: Significance and symbolism. scite.ai. [Link][8]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link][6]
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Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one. PubMed. [Link][7]
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An In-Depth Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride for CNS Disorders
This guide provides a comprehensive technical overview of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a novel compound with significant potential for the treatment of Central Nervous System (CNS) disorders. We will delve into its chemical architecture, hypothesized mechanism of action, and a strategic framework for its preclinical development. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing therapies for neurological and psychiatric conditions.
Introduction: The Therapeutic Promise of a Unique Chemical Scaffold
The quest for novel CNS therapeutics is driven by the immense unmet medical need in disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.[1] The molecule 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride emerges as a compound of interest due to its unique combination of a piperidine core and a 1,2,4-oxadiazole moiety. The piperidine ring is a well-established pharmacophore in CNS drug discovery, known for its ability to interact with various neurotransmitter receptors.[2] The 1,2,4-oxadiazole ring system is a versatile heterocyclic scaffold that has been incorporated into a wide range of biologically active molecules, offering metabolic stability and precise spatial orientation of substituents.[3]
This guide will explore the potential of this compound as a modulator of muscarinic acetylcholine receptors (mAChRs), a key target in many CNS pathologies.[4][5] We will outline a comprehensive preclinical evaluation strategy, from initial in vitro characterization to in vivo efficacy and safety studies.
Hypothesized Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors
The cholinergic system plays a crucial role in regulating cognitive functions, mood, and motor control.[4] Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs), are central to these processes.[1] The structural features of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride suggest a potential interaction with mAChRs. The piperidine nitrogen can act as a protonated amine, a common feature in ligands for aminergic GPCRs, while the oxadiazole ring and its isopropyl substituent may confer selectivity for specific mAChR subtypes (M1-M5).
Activation of the M1 muscarinic receptor, in particular, is a promising therapeutic strategy for the cognitive deficits observed in Alzheimer's disease and schizophrenia.[6][7] Conversely, modulation of other subtypes like M4 is being explored for antipsychotic effects.[5]
Signaling Pathway of a Putative M1 Muscarinic Agonist
The following diagram illustrates the canonical signaling pathway initiated by the activation of the M1 muscarinic receptor, which is coupled to the Gq/11 G-protein.
Caption: Hypothesized M1 muscarinic receptor agonist signaling cascade.
Synthesis and Characterization
The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be achieved through a multi-step process, likely involving the reaction of a piperidine-containing precursor with an appropriate isopropyl-activated intermediate to form the oxadiazole ring.[8] The final product should be thoroughly characterized to confirm its identity, purity, and physicochemical properties.
Table 1: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H18ClN3O |
| Molecular Weight | 231.72 g/mol |
| CAS Number | 733751-26-3[9] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Preclinical Evaluation Strategy: A Phased Approach
A rigorous preclinical evaluation is essential to determine the therapeutic potential and safety profile of the compound. This process can be divided into in vitro and in vivo studies.
In Vitro Evaluation
The initial phase of testing involves a battery of in vitro assays to characterize the compound's activity at the molecular and cellular levels.
Experimental Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro evaluation of the lead compound.
Detailed Protocols:
-
Receptor Binding Assays: To determine the affinity of the compound for muscarinic receptors, competitive radioligand binding assays can be performed using membranes from cells expressing individual human mAChR subtypes (M1-M5).
-
Functional Assays: The agonist or antagonist activity of the compound can be assessed using functional assays that measure downstream signaling events. For Gq-coupled receptors (M1, M3, M5), this can involve measuring intracellular calcium mobilization or inositol phosphate (IP1) accumulation. For Gi-coupled receptors (M2, M4), cAMP inhibition assays are appropriate.
-
In Vitro Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the BBB is a critical parameter for a CNS drug.[10] In vitro models, such as the Transwell assay with a confluent monolayer of brain microvascular endothelial cells, can provide an initial assessment of BBB permeability.[11] The two most commonly used parameters for quantitative assessment are transendothelial electrical resistance (TEER) and permeability.[10]
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-animal system. A variety of well-validated animal models are available for different CNS disorders.[12][13][14]
Table 2: Examples of In Vivo Models for CNS Disorders
| CNS Disorder | Animal Model | Key Readouts |
| Alzheimer's Disease | APP/PS1 transgenic mice | Morris Water Maze, Y-Maze, Novel Object Recognition, Amyloid-beta plaque load[14] |
| Schizophrenia | PCP or MK-801 induced models | Prepulse inhibition, Novel object recognition, Social interaction test |
| Parkinson's Disease | 6-OHDA or MPTP induced models | Rotarod test, Cylinder test, Dopaminergic neuron counts[13] |
| Anxiety | Elevated Plus Maze, Open Field Test | Time spent in open arms/center, Locomotor activity[12] |
| Depression | Forced Swim Test, Tail Suspension Test | Immobility time[13] |
Pharmacokinetic Studies:
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies are typically conducted in rodents (mice and rats) and a non-rodent species (e.g., dogs or non-human primates).[15] Key parameters to be determined include:
-
Bioavailability (F%)
-
Plasma clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Brain-to-plasma concentration ratio
Safety and Toxicology
A comprehensive safety and toxicology program is required to identify potential adverse effects. This includes:
-
In vitro toxicology: Assays for cytotoxicity, genotoxicity (e.g., Ames test), and hERG channel inhibition.
-
In vivo toxicology: Acute toxicity studies to determine the maximum tolerated dose (MTD), followed by repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).[16] Safety pharmacology studies will assess effects on the cardiovascular, respiratory, and central nervous systems.[17]
Conclusion and Future Directions
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride represents a promising starting point for the development of a novel CNS therapeutic. Its unique chemical structure suggests a potential to modulate muscarinic acetylcholine receptors, a clinically validated target for a range of neurological and psychiatric disorders. The preclinical development path outlined in this guide provides a robust framework for evaluating its efficacy, safety, and therapeutic potential. Further optimization of the lead compound through medicinal chemistry efforts could lead to the identification of a clinical candidate with an improved pharmacological profile.
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Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][4][12][13]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. PubMed. [Link]
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Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. PubMed. [Link]
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Asif, M. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
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Wu, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. PubMed. [Link]
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Chaturvedula, P. V., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. PubMed. [Link]
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Salphati, L., et al. (2017). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed. [Link]
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Tanimori, S., et al. (2018). Discovery of 3‑Ethyl-4-(3-isopropyl-4-(4-(1-methyl‑1H‑pyrazol-4-yl)‑1H‑imidazol-1-yl)‑1H‑pyrazolo[3,4‑b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. Figshare. [Link]
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A Technical Guide to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride: A GPR119 Modulator for Metabolic Disease Research
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the GPR119 modulator, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. This guide elucidates the scientific rationale for targeting GPR119, the mechanism of action of this specific molecular scaffold, detailed protocols for its synthesis and evaluation, and insights into its potential therapeutic applications.
Introduction: The Therapeutic Promise of GPR119
G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders such as obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[2][3] Its activation initiates a dual-action mechanism: the direct, glucose-dependent stimulation of insulin secretion from pancreatic β-cells and the indirect promotion of insulin release via the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1), from the gut.[4][5] This dual pathway presents a significant therapeutic advantage, offering the potential for robust glycemic control with a reduced risk of hypoglycemia, a common side effect of many existing anti-diabetic therapies.[5]
The 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine scaffold represents a key pharmacophore in the development of potent and selective GPR119 agonists.[2] This guide focuses on the hydrochloride salt of this core structure, providing a comprehensive overview of its scientific underpinnings and practical application in a research setting.
Mechanism of Action: Gαs-Mediated Signaling Cascade
As a class A (rhodopsin-like) GPCR, GPR119 activation by an agonist like 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride initiates a canonical Gαs-protein signaling cascade.[4][6] This pathway is fundamental to the therapeutic effect of GPR119 modulation.
-
Agonist Binding and G-Protein Coupling: The agonist binds to the GPR119 receptor, inducing a conformational change that facilitates the coupling of the heterotrimeric G-protein complex (Gαs, Gβ, and Gγ).
-
Activation of Adenylyl Cyclase: Upon coupling, the Gαs subunit exchanges GDP for GTP, becomes activated, and dissociates from the Gβγ dimer. The activated Gαs then stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
Downstream Effects: The elevation of intracellular cAMP levels leads to the activation of protein kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). In pancreatic β-cells, this cascade enhances glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1.
Synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
The synthesis of the title compound can be achieved through a straightforward and robust protocol, starting from commercially available materials. The key intermediate, tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, is available from chemical suppliers.
Step-by-Step Synthesis Protocol
-
Deprotection of the Boc Group:
-
To a solution of tert-butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane, add an excess of a strong acid. A 4M solution of HCl in 1,4-dioxane is commonly used.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
The product, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, will often precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the collected solid with a non-polar solvent, such as diethyl ether or hexane, to remove any non-polar impurities.
-
Dry the product under vacuum to yield the final hydrochloride salt as a white to off-white solid.
-
-
Causality Behind Experimental Choices:
-
The use of a Boc (tert-butyloxycarbonyl) protecting group for the piperidine nitrogen is a common strategy in medicinal chemistry. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions without affecting the 1,2,4-oxadiazole ring.
-
HCl in dioxane is a preferred reagent for this deprotection as it provides the acid catalyst and the chloride counter-ion in a single step, and the solvent is relatively easy to remove. The formation of the hydrochloride salt often aids in the precipitation and purification of the final product.
-
In Vitro Evaluation of GPR119 Agonist Activity
The primary method for evaluating the potency of a GPR119 agonist is to measure the increase in intracellular cAMP levels in a cell line stably expressing the human GPR119 receptor.
cAMP Accumulation Assay Protocol
-
Cell Culture:
-
Culture HEK293 cells stably transfected with the human GPR119 gene in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418).
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the GPR119-expressing HEK293 cells into 384-well assay plates at a suitable density and allow them to attach overnight.
-
Prepare a serial dilution of the test compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, in an appropriate assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Expected Potency and Structure-Activity Relationship (SAR)
| Compound | Structure | hGPR119 EC50 (nM) |
| Analog 4p | 2-((1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methoxy)-5-(methylsulfonyl)pyridine | 20.6 |
Table 1: In vitro potency of a closely related 1,2,4-oxadiazole GPR119 agonist.[7]
The structure-activity relationship for this class of compounds generally indicates that the 3-isopropyl group on the oxadiazole ring and the piperidine core are crucial for potent GPR119 agonism.[2]
In Vivo Assessment of Glycemic Control
The in vivo efficacy of a GPR119 agonist is typically evaluated in rodent models using an oral glucose tolerance test (OGTT). This assay measures the ability of the compound to improve the body's response to a glucose challenge.
Oral Glucose Tolerance Test (OGTT) Protocol
-
Animal Model:
-
Use normal or diabetic mice (e.g., C57BL/6 or db/db mice).
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
-
Dosing and Glucose Challenge:
-
Administer the test compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, or vehicle control orally (p.o.) at a predetermined dose (e.g., 10-30 mg/kg).
-
After a set period (typically 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
-
Blood Glucose Measurement:
-
Collect blood samples from the tail vein at various time points: 0 (just before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels using a standard glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion (AUCglucose 0-120 min).
-
A statistically significant reduction in the AUCglucose in the compound-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy.
-
Conclusion and Future Directions
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a potent GPR119 modulator belonging to a well-validated chemical series. Its mechanism of action, centered on the Gαs-cAMP signaling pathway, offers a dual benefit of stimulating both insulin and GLP-1 secretion, making it an attractive candidate for further investigation in the context of T2DM and obesity. The synthetic route is straightforward, and the in vitro and in vivo evaluation methods are well-established.
Future research should focus on a comprehensive characterization of the pharmacokinetic and pharmacodynamic properties of this specific compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, to fully assess its therapeutic potential. Furthermore, exploring its efficacy in combination with other anti-diabetic agents, such as DPP-4 inhibitors, could reveal synergistic effects and provide a more robust therapeutic option for patients with metabolic diseases.
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Structures of selected GPR119 agonists under clinical development. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Li, M., et al. (2017). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical Biology & Drug Design, 89(5), 815-819. [Link]
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Im, D. S. (2013). A categorical structure-activity relationship analysis of GPR119 ligands. Journal of Computer-Aided Molecular Design, 27(10), 843-852. [Link]
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Nema, P., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(21), 2008-2040. [Link]
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Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 43, 116208. [Link]
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Nema, P., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Bentham Science Publishers. [Link]
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Li, D., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Acta Pharmaceutica Sinica B, 14(1), 163-173. [Link]
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Yoshida, S., et al. (2012). Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one. Chemical & Pharmaceutical Bulletin, 60(9), 1093-1095. [Link]
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Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators. (2013). ACS Medicinal Chemistry Letters, 5(2), 114-115. [Link]
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Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl). OUCI. [Link]
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Synthesis and biological evaluation of 1, 2, 4-oxadiazol derivatives as novel GPR119 agonists. (2017). ResearchGate. [Link]
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Semple, G., et al. (2012). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. ACS Medicinal Chemistry Letters, 3(10), 833-838. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]
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Zhou, Y., et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. [Link]
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Zhang, L., et al. (2019). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][2][4]oxazine derivatives as potent GPR 119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(1), 79-83. [Link]
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Yang, Z., et al. (2016). Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals, 47(3), 260-263. [Link]
- DERIVATIVES OF 4 - (5 - CYANE - PIRAZOLE - 1 - IL) - PIPERIDINE AS MODULATORS OF GPR 119. (2013).
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Kosugi, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link]
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"4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" muscarinic receptor activity.
An In-Depth Technical Guide to the Muscarinic Receptor Activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the characterization of the muscarinic acetylcholine receptor (mAChR) activity of the novel compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. Given the therapeutic potential of muscarinic receptor modulators in a range of disorders, from Alzheimer's disease to chronic obstructive pulmonary disease (COPD), a thorough understanding of a new ligand's pharmacological profile is paramount. This document outlines the foundational principles of muscarinic receptor signaling and presents detailed, field-proven protocols for determining the binding affinity, selectivity, and functional efficacy of this compound. It is designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of new chemical entities targeting mAChRs.
Introduction: The Muscarinic Acetylcholine Receptor Family
Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of acetylcholine's effects in both the central and peripheral nervous systems.[1][2] To date, five distinct subtypes have been identified (M1-M5).[2] These subtypes are broadly categorized based on their primary G protein coupling partners:
-
M1, M3, and M5 receptors typically couple through Gαq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3]
-
M2 and M4 receptors preferentially couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] The βγ subunits of these G proteins can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).[2][4]
The overlapping expression patterns and sometimes subtle differences in ligand affinities across these subtypes necessitate a robust and multi-faceted approach to pharmacological characterization.
The Target Compound: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
The compound of interest, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry.[5][6][7] Structure-activity relationship studies on analogous compounds, specifically 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines, have shown that the nature of the alkyl substituent at the 3-position of the oxadiazole ring is a key determinant of functional activity.[8] In that series, compounds with unbranched alkyl chains demonstrated agonist properties, while those with branched alkyl groups, such as isopropyl, were found to be antagonists.[8] Based on this precedent, it is hypothesized that 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is likely to exhibit antagonist activity at muscarinic receptors. The following sections detail the experimental workflows required to rigorously test this hypothesis.
Characterization Workflow: A Multi-Assay Approach
A comprehensive understanding of the compound's interaction with mAChRs requires a tiered approach, moving from initial binding assessment to functional characterization.
Part I: Determining Binding Affinity and Selectivity
The first step is to ascertain whether the compound physically interacts with the muscarinic receptors and to quantify the affinity and selectivity of this binding. The radioligand binding assay is the gold standard for this purpose.[9][10]
Protocol: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from cell lines stably expressing each of the M1-M5 receptor subtypes.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Non-specific binding control: Atropine (1 µM).
-
Test Compound: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, prepared in a dilution series.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 20-40 µg per well.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding).
-
50 µL of the test compound at various concentrations (typically from 10 pM to 100 µM).
-
50 µL of [³H]NMS at a final concentration near its Kd value (e.g., 0.5-1.0 nM).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mats, place them in a sample bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (counts in the presence of atropine) from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis using a one-site competition model is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant; a measure of the binding affinity of the test compound for the receptor. |
| Selectivity | The ratio of Ki values for different receptor subtypes (e.g., Ki(M2)/Ki(M1)). |
Part II: Assessing Functional Activity
Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Is the compound an agonist, an antagonist, or an inverse agonist? This requires functional assays that measure a downstream signaling event.
Gαi/o-Coupled Receptors (M2, M4): GTPγS Binding Assay
For M2 and M4 receptors, which couple to Gαi/o proteins, the GTPγS binding assay is a direct measure of G protein activation.[11][12][13] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins.[13][14]
Protocol: [³⁵S]GTPγS Binding Assay
Materials:
-
M2 or M4 receptor-expressing cell membranes.
-
[³⁵S]GTPγS.
-
GDP (Guanosine 5'-diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Agonist control: Acetylcholine or Carbachol.
-
Test Compound.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
GDP (10-30 µM final concentration, to keep basal binding low).
-
Test compound (in a dilution series). For antagonist testing, pre-incubate membranes with the test compound before adding a known agonist at its EC80 concentration.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Harvesting: Stop the reaction and harvest the contents onto glass fiber filter mats as described in the radioligand binding protocol.
-
Scintillation Counting: Dry the filters and measure the bound radioactivity.
Data Analysis:
-
Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. A sigmoidal curve indicates agonist activity. From this curve, determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. This will yield an IC50 value, from which the antagonist affinity (Kb) can be calculated using the Schild equation.
Gαq/11-Coupled Receptors (M1, M3, M5): Calcium Mobilization Assay
For M1, M3, and M5 receptors, a calcium mobilization assay is a robust method to measure functional activity.[15][16][17][18] Agonist stimulation of these receptors leads to a transient increase in intracellular calcium concentration, which can be detected using calcium-sensitive fluorescent dyes.
Protocol: Fluorescent Calcium Mobilization Assay
Materials:
-
Whole cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (an anion-exchange transport inhibitor, often required to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye prepared in assay buffer (with probenecid). Incubate for 45-60 minutes at 37°C.
-
Plate Reading: Place the plate into the fluorescence reader.
-
Compound Addition: The instrument will measure a baseline fluorescence, then automatically inject the test compound (for agonist mode) or the test compound followed by an agonist (for antagonist mode).
-
Data Acquisition: Fluorescence intensity is monitored over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Agonist Mode: Generate concentration-response curves to determine EC50 and Emax values.
-
Antagonist Mode: Pre-incubate with the test compound before adding a fixed concentration of an agonist (e.g., EC80). The inhibition of the agonist response is used to calculate an IC50.
Data Summary and Interpretation
The data from these assays should be compiled to build a comprehensive pharmacological profile of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
Table 1: Pharmacological Profile of Test Compound at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity Ki (nM) | Functional Assay | Potency EC50/IC50 (nM) | Efficacy (% of Full Agonist) |
|---|---|---|---|---|
| M1 | [Insert Data] | Calcium Mobilization | [Insert Data] | [Insert Data] |
| M2 | [Insert Data] | GTPγS Binding | [Insert Data] | [Insert Data] |
| M3 | [Insert Data] | Calcium Mobilization | [Insert Data] | [Insert Data] |
| M4 | [Insert Data] | GTPγS Binding | [Insert Data] | [Insert Data] |
| M5 | [Insert Data] | Calcium Mobilization | [Insert Data] | [Insert Data] |
Interpretation:
-
High Ki values across all subtypes would suggest weak or no binding.
-
Low Ki values indicate high binding affinity. Comparing Ki values across subtypes reveals the compound's selectivity profile.
-
In functional assays, an EC50 value with an Emax > 0% indicates agonist activity. An Emax of 0% and a measurable IC50 against an agonist confirms antagonist activity.
Conclusion
This guide provides the essential theoretical background and detailed experimental protocols for a rigorous evaluation of the muscarinic receptor activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. By systematically applying radioligand binding, GTPγS, and calcium mobilization assays, researchers can elucidate the compound's binding affinity, subtype selectivity, and functional pharmacology. Based on existing structure-activity relationships for related compounds, an antagonist profile is anticipated.[8] However, only the empirical data generated through these robust and self-validating protocols can definitively establish its mechanism of action and therapeutic potential.
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4-(3-Isopropyl-[4][10][15]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester. Sigma-Aldrich.
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4-(3-Isopropyl-[4][10][15]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester. MilliporeSigma.
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A Technical Guide to the Preclinical Evaluation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride for Neurodegenerative Disease Research
This document provides a comprehensive technical framework for the preclinical investigation of the novel compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, as a potential therapeutic agent for neurodegenerative diseases, with a primary focus on Alzheimer's disease. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach from synthesis to in vivo validation.
Introduction: The Cholinergic Hypothesis and the Promise of Selective Muscarinic Agonists
Neurodegenerative disorders such as Alzheimer's disease are characterized by a progressive decline in cognitive function. A key pathological hallmark of Alzheimer's is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine.[1][2][3] This has led to the "cholinergic hypothesis," which posits that enhancing cholinergic signaling can alleviate some of the cognitive symptoms of the disease.[1][4]
Current treatments, such as acetylcholinesterase inhibitors, have demonstrated modest efficacy but are associated with significant side effects due to their non-selective action.[2][3] The M1 muscarinic acetylcholine receptor (mAChR), which is highly expressed in the hippocampus and cerebral cortex, plays a crucial role in learning and memory.[4][5] Notably, M1 receptors are relatively preserved in the brains of Alzheimer's patients, making them an attractive therapeutic target.[2] Selective M1 muscarinic agonists, therefore, represent a promising strategy to enhance cognitive function with a potentially improved side-effect profile.[1][2][6]
The compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a novel small molecule, has been designed to selectively target the M1 mAChR. This guide outlines a comprehensive, multi-stage research plan to rigorously evaluate its therapeutic potential.
Part 1: Synthesis and Characterization
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The synthesis of 1,2,4-oxadiazoles can be achieved through several established methods, most commonly involving the cyclization of an amidoxime with an acylating agent.[7][8][9]
Proposed Synthetic Pathway
The proposed synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a multi-step process commencing from commercially available starting materials.
Caption: Proposed synthetic route for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
Step-by-Step Protocol:
-
Boc-Protection of Piperidine-4-carboxylic acid: Piperidine-4-carboxylic acid is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium hydroxide to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
-
Amidoxime Formation: The protected carboxylic acid is converted to the corresponding amidoxime, N'-hydroxy-1-(tert-butoxycarbonyl)piperidine-4-carboximidamide, by reaction with hydroxylamine.
-
Acylation and Cyclization: The amidoxime is then acylated with isobutyryl chloride. The resulting O-acylated intermediate undergoes thermal cyclization to form the 1,2,4-oxadiazole ring, yielding 4-(3-Isopropyl-[7][10][11]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester.[12]
-
Boc-Deprotection: The final step involves the removal of the Boc protecting group using hydrochloric acid to afford the target compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
Characterization:
The structure and purity of the synthesized compound will be confirmed using a panel of analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical framework. |
| Mass Spectrometry | Determination of the molecular weight. |
| HPLC | Assessment of purity. |
| Elemental Analysis | Confirmation of the elemental composition. |
Part 2: In Vitro Evaluation
The in vitro assessment is designed to characterize the compound's pharmacological profile, including its affinity for muscarinic receptor subtypes and its functional activity.
Muscarinic Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[13]
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
-
Assay: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and increasing concentrations of the test compound.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) for each receptor subtype by analyzing the competition binding curves.
Functional Activity: Calcium Mobilization Assay
M1 and M3 muscarinic receptors are Gq-coupled and their activation leads to an increase in intracellular calcium.[14] This can be measured using a fluorescent calcium-sensitive dye.
Protocol: FLIPR Calcium Assay
-
Cell Culture: Plate CHO cells expressing the M1 receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of the test compound to the wells.
-
Measurement: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: Calculate the EC50 value from the concentration-response curve to determine the compound's potency.
Caption: In vivo workflow for the evaluation of cognitive enhancement.
Part 4: Data Interpretation and Future Directions
The culmination of these studies will provide a comprehensive preclinical data package for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. A successful outcome would be characterized by:
-
High affinity and selectivity for the M1 muscarinic receptor.
-
Potent agonist activity in functional assays.
-
Favorable ADME-Tox properties, including good brain penetration and metabolic stability.
-
Significant and dose-dependent reversal of cognitive deficits in animal models.
Should the compound demonstrate a promising preclinical profile, the next steps would involve IND-enabling toxicology studies and subsequent progression to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile in humans.
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- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Muscarinic Receptor Agonists and Antagonists in the Treatment of Alzheimer's Disease. (2005). Current Pharmaceutical Design, 11(26), 3353-3361.
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4-(3-Isopropyl-o[7][10][11]xadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Retrieved from
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- Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed. (2021). Journal of Medicinal Chemistry, 64(17), 12548-12571.
-
Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[10][11]xazepin-9-yl]-1H-pyrazol-1-yl - PubMed. (n.d.). Retrieved from
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- Buy (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (EVT-2944550) | 1208707-36-1 - EvitaChem. (n.d.).
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Methodological & Application
Synthesis Protocol for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride: An In-Depth Technical Guide
Abstract
This document provides a comprehensive, field-proven guide for the multi-step synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices. The synthesis proceeds through a logical sequence: formation of a key amidoxime intermediate, coupling with a protected piperidine derivative to construct the 1,2,4-oxadiazole core, and subsequent deprotection and salt formation. Each step is elucidated with detailed procedures, mechanistic insights, and data presentation to ensure reproducibility and success.
Introduction and Strategic Overview
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold is a privileged structure in modern pharmacology, recognized for its role in agents targeting a variety of biological systems.[1][2] The strategic incorporation of an isopropyl group at the 3-position of the oxadiazole ring modulates the lipophilicity and steric profile of the molecule, making it a desirable synthon for library development.
The synthesis strategy detailed herein is a robust and scalable pathway that begins with commercially available starting materials. The core logic involves three primary stages:
-
Preparation of Key Intermediates: Synthesis of N'-hydroxy-2-methylpropanimidamide (isobutyramidoxime) from isobutyronitrile and the activation of a protected piperidine carboxylate.
-
Heterocycle Formation: The crucial construction of the 1,2,4-oxadiazole ring via a condensation and subsequent dehydrative cyclization reaction.
-
Finalization: The removal of the piperidine protecting group under acidic conditions to yield the free amine, which is then isolated as its stable hydrochloride salt.
This guide emphasizes not only the "how" but the "why," providing a foundational understanding of the reaction mechanisms to empower researchers to troubleshoot and adapt the protocol as needed.
Overall Synthesis Workflow
The multi-step synthesis is visually summarized in the workflow diagram below. It illustrates the progression from basic starting materials to the final hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols & Mechanistic Rationale
Materials and Reagents Summary
| Reagent | CAS No. | Supplier Recommendation | Notes |
| Isobutyronitrile | 78-82-0 | Sigma-Aldrich, Alfa Aesar | Starting material for amidoxime |
| Hydroxylamine Hydrochloride | 5470-11-1 | Sigma-Aldrich | Used in excess |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, finely ground |
| N-Boc-piperidine-4-carboxylic acid | 82029-73-6 | Combi-Blocks, Oakwood | Key piperidine starting material[3] |
| TBTU | 125700-67-6 | Chem-Impex | Coupling agent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Acros Organics | Non-nucleophilic base |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | Anhydrous grade |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Sigma-Aldrich | Anhydrous grade |
| Hydrochloric Acid solution (4.0 M in 1,4-Dioxane) | 7647-01-0 | Sigma-Aldrich | For deprotection and salt formation |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | ACS grade or higher |
| Hexanes | 110-54-3 | VWR | ACS grade or higher |
Step 1: Synthesis of N'-Hydroxy-2-methylpropanimidamide (Isobutyramidoxime)
Rationale: This reaction is a classic nucleophilic addition of hydroxylamine to a nitrile.[4][5] The basic conditions generated by potassium carbonate deprotonate hydroxylamine, increasing its nucleophilicity. The reaction is driven to completion by heating under reflux.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutyronitrile (10.0 g, 144.7 mmol, 1.0 equiv.), hydroxylamine hydrochloride (15.1 g, 217.0 mmol, 1.5 equiv.), and methanol (150 mL).
-
Stir the suspension and add finely ground potassium carbonate (29.9 g, 217.0 mmol, 1.5 equiv.) portion-wise over 15 minutes. An effervescence may be observed.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield a crude solid or oil.
-
The crude product can often be used directly in the next step. If purification is necessary, recrystallization from an appropriate solvent system like ethyl acetate/hexanes can be performed.
Step 2 & 3: Synthesis of tert-Butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Rationale: This is the key heterocycle-forming step. N-Boc-piperidine-4-carboxylic acid is first activated in situ by the coupling reagent TBTU to form a highly reactive O-acylisourea intermediate.[1] This intermediate readily reacts with the nucleophilic nitrogen of the isobutyramidoxime. The resulting O-acyl amidoxime intermediate is unstable and undergoes a spontaneous, base-promoted dehydrative cyclization at elevated temperatures to form the thermodynamically stable 1,2,4-oxadiazole ring.[6][7]
Caption: Mechanism of 1,2,4-Oxadiazole Formation.
Protocol:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (25.0 g, 109.0 mmol, 1.0 equiv.) in anhydrous DMF (200 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (47.5 mL, 272.5 mmol, 2.5 equiv.) to the solution and stir for 5 minutes.
-
Add TBTU (38.6 g, 119.9 mmol, 1.1 equiv.) in one portion. The solution may become warm. Stir for 30 minutes at room temperature to ensure complete activation of the carboxylic acid.
-
Add a solution of crude isobutyramidoxime (from Step 1, approx. 109.0 mmol, 1.0 equiv.) in DMF (50 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the formation of the product by TLC or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (1 L).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous citric acid solution (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford the pure Boc-protected product, tert-Butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, typically as a white solid or viscous oil.[8]
Step 4 & 5: N-Boc Deprotection and Hydrochloride Salt Formation
Rationale: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is efficiently cleaved under strongly acidic conditions.[9][10] The mechanism involves protonation of the Boc carbonyl, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[11] Using a pre-made solution of HCl in 1,4-dioxane is highly efficient as it achieves both deprotection and the precipitation of the desired hydrochloride salt in a single step, simplifying isolation.[9]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Protocol:
-
Dissolve the purified Boc-protected oxadiazole (from Step 3, e.g., 20.0 g, 67.7 mmol) in a minimal amount of methanol or ethyl acetate (approx. 50 mL) in a 250 mL Erlenmeyer flask.
-
While stirring at room temperature, slowly add a 4.0 M solution of HCl in 1,4-dioxane (85 mL, 340 mmol, 5.0 equiv.).
-
A thick white precipitate should form almost immediately. Continue stirring at room temperature for 1-3 hours to ensure complete deprotection.[9] Monitor by TLC until the starting material is fully consumed.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the filter cake thoroughly with cold diethyl ether or ethyl acetate (3 x 50 mL) to remove dioxane and any non-polar impurities.
-
Dry the white solid under high vacuum at 40-50°C for several hours to yield the final product, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
Summary of Results
| Step | Reaction | Starting Material | Key Reagents | Typical Yield | Product Purity (by LC-MS) |
| 1 | Amidoxime Formation | Isobutyronitrile | NH₂OH·HCl, K₂CO₃ | 85-95% | >90% (crude) |
| 2/3 | Oxadiazole Formation | N-Boc-piperidine-4-carboxylic acid | TBTU, DIPEA, Isobutyramidoxime | 65-80% | >98% |
| 4/5 | Deprotection & Salt Formation | Boc-protected oxadiazole | 4.0 M HCl in Dioxane | >95% | >99% |
Conclusion
The protocol described provides a reliable and efficient pathway for the synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. By elucidating the rationale behind each step and providing clear, actionable instructions, this guide serves as a valuable resource for chemists in the pharmaceutical and biotechnology sectors. The methods employed are standard in modern organic synthesis and can be readily adapted for the production of analogous compounds.
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
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(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... - ResearchGate. Available at: [Link]
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Antiproliferative 4 -(1,2,4 -oxadiazol-5-yl)piperidine -1-carboxamides , a new tubulin inhibitor chemotype - PubMed Central. Available at: [Link]
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Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - NIH. Available at: [Link]
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Structures of amidoximes and oximes. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Application Notes and Protocols: In Vitro Assay Guide for 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for the in vitro pharmacological characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride. Based on structural similarities to known neuropharmacological agents, this guide hypothesizes that the compound acts as a Positive Allosteric Modulator (PAM) of the M1 Muscarinic Acetylcholine Receptor (M1 mAChR). We present a logical, tiered assay cascade designed to confirm this mechanism of action, quantify potency and efficacy, and establish subtype selectivity. The protocols herein are grounded in established methodologies and provide researchers with the scientific rationale behind experimental design, ensuring robust and reproducible characterization.
Introduction and Scientific Background
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a prime therapeutic target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Unlike orthosteric agonists which directly activate the receptor, Positive Allosteric Modulators (PAMs) bind to a topographically distinct site.[3][4] This binding event induces a conformational change that increases the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[4][5] This approach offers the potential for enhanced therapeutic selectivity and a reduction in the side effects associated with non-selective cholinergic activation.[6]
The compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, belongs to a chemical class that has been explored for various biological activities.[7][8] This guide focuses on its potential as an M1 PAM. M1 receptors are predominantly coupled to the Gq/11 family of G-proteins.[9] Agonist binding initiates a signaling cascade via Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+).[10][11] The assays described below are designed to interrogate this specific pathway.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Recommended In Vitro Assay Cascade
A tiered approach is recommended to efficiently characterize the compound. This cascade begins with a high-throughput functional screen to confirm activity, followed by more complex assays to elucidate the precise mechanism of action and selectivity.
Caption: Proposed workflow for compound characterization.
Tier 1 & 2: Functional Activity and Potency Determination
The initial goal is to determine if the compound modulates M1 receptor activity. This is achieved by measuring downstream second messengers. We recommend two distinct but complementary assays: a real-time calcium flux assay and an endpoint inositol monophosphate (IP1) accumulation assay.
Protocol 1: Calcium Flux Mobilization Assay
This assay provides real-time kinetic data on Gq activation and is widely used for high-throughput screening.[12][13][14] It utilizes a calcium-sensitive fluorescent dye that reports the release of calcium from intracellular stores upon receptor activation.[15]
Causality: By running the assay in two modes, we can distinguish between direct agonism and positive allosteric modulation. In "Agonist mode," the compound is tested alone to see if it can activate the receptor. In "PAM mode," the compound is added prior to a low, fixed concentration of acetylcholine (typically an EC10-EC20) to see if it can potentiate the response.[5]
Methodology:
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 mAChR into black-walled, clear-bottom 384-well microplates and culture overnight to form a confluent monolayer.[15]
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye solution (e.g., Fluo-8 AM or Calcium 6) prepared in an appropriate assay buffer, often containing probenecid to prevent dye leakage.[14][15] Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
Compound Preparation: Prepare a serial dilution of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in assay buffer.
-
Assay Execution (FLIPR / FlexStation):
-
Place the cell plate and compound plate into the instrument.
-
For PAM Mode: Initiate reading to establish a baseline fluorescence. Add the test compound and incubate for 1.5-5 minutes.[5] Then, add a pre-determined EC20 concentration of acetylcholine and continue reading to measure the potentiated response.
-
For Agonist Mode: Establish a baseline, then add the test compound and measure the fluorescence change. A known M1 agonist (e.g., Carbachol) should be used as a positive control.
-
-
Data Analysis: The change in fluorescence (Max - Min) is calculated. For PAM mode, data is normalized to the response of the EC20 of ACh alone (0%) and a maximal ACh concentration (100%). Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Protocol 2: IP-One Homogeneous Time-Resolved FRET (HTRF) Assay
This assay provides a robust, endpoint measurement of the Gq pathway by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.[16][17] It is less susceptible to the kinetic variations and potential artifacts of calcium flux assays.[10][18] The HTRF format is a competitive immunoassay between native IP1 produced by the cells and a labeled IP1-d2 conjugate for binding to an anti-IP1 antibody labeled with a cryptate donor.[19]
Causality: The accumulation of IP1 is a direct and specific consequence of PLC activation.[18] Using LiCl in the stimulation buffer inhibits the degradation of IP1, allowing it to accumulate to detectable levels, providing a time-integrated measure of receptor activation.[19][20]
Methodology:
-
Cell Culture: Prepare cells expressing the M1 receptor in a suitable microplate as described for the calcium flux assay.
-
Compound Stimulation: Aspirate culture medium. Add assay buffer containing a serial dilution of the test compound and a fixed EC20 concentration of acetylcholine. Include controls for basal activity (buffer only) and maximal stimulation (saturating ACh).
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[18]
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) directly to the wells according to the manufacturer's protocol (e.g., Cisbio/Revvity).
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to IP1 concentration using a standard curve run in parallel. Plot the IP1 concentration against the test compound concentration to determine EC50 and Emax values.
Tier 3: Mechanism of Action Elucidation
If the compound shows activity in functional assays, it is critical to confirm that it acts at an allosteric site and not the orthosteric (ACh) binding site. This is best accomplished using radioligand binding assays.[21][22]
Protocol 3: Orthosteric Site Competition Binding Assay
Causality: This experiment tests the hypothesis that the compound does not bind to the same site as acetylcholine. A radiolabeled antagonist that binds to the orthosteric site (e.g., [³H]N-methylscopolamine, [³H]NMS) is used.[3][23] If the test compound is allosteric, it should not displace the radioligand, even at high concentrations.[3]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line with high expression of the human M1 mAChR.
-
Assay Setup: In a 96-well plate, combine M1-expressing membranes, a fixed concentration of [³H]NMS (near its Kd value), and a range of concentrations of the test compound.
-
Controls:
-
Total Binding: Radioligand + membranes only.
-
Non-specific Binding (NSB): Radioligand + membranes + a saturating concentration of a known orthosteric antagonist (e.g., 1 µM Atropine).
-
Positive Control: A known orthosteric competitor (e.g., unlabeled Atropine) should be run to confirm assay validity.
-
-
Incubation: Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated as Total Binding - NSB. The data should show that 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride does not significantly inhibit [³H]NMS binding, unlike the orthosteric control (Atropine).
Caption: Allosteric vs. Orthosteric binding sites.
Protocol 4: Allosteric Cooperativity Binding Assay
Causality: This experiment demonstrates that the PAM influences the binding of an orthosteric agonist. A positive allosteric modulator will increase the affinity of the orthosteric agonist for the receptor. This is observed as a leftward shift in the agonist's dose-response curve for displacing a radiolabeled antagonist.[1]
Methodology:
-
Assay Setup: Perform a competition binding assay as described in Protocol 3, but instead of using the test compound as the competitor, use a known orthosteric agonist (e.g., acetylcholine or carbachol).
-
Execution: Run multiple agonist competition curves in parallel: one in the absence of the test compound (vehicle control) and others in the presence of fixed concentrations of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride (e.g., 1x, 10x, and 100x its functional EC50).
-
Data Analysis: Plot the specific binding of [³H]NMS against the concentration of the orthosteric agonist for each condition. The presence of an effective PAM will cause a concentration-dependent leftward shift of the curve, indicating that less agonist is required to displace the radioligand. This confirms positive cooperativity.
Tier 4: Selectivity Profiling
Causality: Therapeutic efficacy is often linked to subtype selectivity. To assess the selectivity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, its activity must be measured against the other muscarinic receptor subtypes (M2, M3, M4, and M5). M2 and M4 receptors couple to Gi (inhibiting cAMP), while M3 and M5 couple to Gq (like M1).
Methodology:
-
Repeat the primary functional assay (e.g., Calcium Flux for M3/M5 or a cAMP assay for M2/M4) using cell lines stably expressing each of the other human muscarinic receptor subtypes.
-
Determine the EC50 of the compound at each subtype.
-
Calculate the selectivity ratio by dividing the EC50 at the off-target subtype by the EC50 at the M1 receptor. A high ratio indicates greater selectivity for M1.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
| Assay Type | Parameter | Target | Expected Result for a Selective M1 PAM |
| Calcium Flux | Agonist EC50 | M1 | > 30 µM (No intrinsic agonist activity) |
| PAM EC50 | M1 | Sub-micromolar to low micromolar | |
| IP-One HTRF | PAM EC50 | M1 | Potency should correlate with Calcium Flux |
| Binding | [³H]NMS Competition | M1 | No displacement (Ki > 30 µM) |
| Selectivity | PAM EC50 | M2-M5 | > 10-fold higher EC50 compared to M1 |
References
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Shirey, J. K., et al. (2009). A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning. Journal of Neuroscience. Available at: [Link]
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Blobaum, A. L., et al. (2017). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Science Signaling. Available at: [Link]
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National Center for Biotechnology Information. (2010). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). PubChem. Available at: [Link]
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Levin, R. M., et al. (1986). Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prostate and penis of the rabbit. Journal of Urology. Available at: [Link]
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van der Westhuizen, E. T., et al. (2014). Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking. Molecular Pharmacology. Available at: [Link]
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Reed, D. R., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Ma, L., et al. (2009). Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation. Proceedings of the National Academy of Sciences. Available at: [Link]
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Uslaner, J. M., et al. (2018). MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]
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Bridges, T. M., et al. (2018). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience. Available at: [Link]
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Ivashchenko, A. V., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
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Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
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ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. Available at: [Link]
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Heffron, T. P., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][10][24]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
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Ishida, J., et al. (2019). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1 H-pyrazol-4-yl)-1 H-imidazol-1-yl)-1 H-pyrazolo[3,4- b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for Characterizing "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Novel Muscarinic Receptor Modulator
The compound 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride belongs to a chemical class with demonstrated potential for modulating critical signaling pathways in the central nervous system. Extensive research into structurally analogous compounds, such as xanomeline, has revealed profound effects on muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes.[1][2][3] These G protein-coupled receptors (GPCRs) are pivotal in regulating cognitive function and psychotic symptoms, making them prime targets for therapeutic intervention in neurological and psychiatric disorders like schizophrenia and Alzheimer's disease.[2][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the pharmacological activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride using a suite of robust cell-based assays. The protocols detailed herein are designed to elucidate the compound's potency, efficacy, and selectivity at M1 and M4 muscarinic receptors, thereby establishing a foundational understanding of its therapeutic promise.
Scientific Rationale: Targeting Muscarinic Receptors for CNS Disorders
The traditional approach to treating psychosis has centered on the antagonism of dopamine D2 receptors.[1][6] However, this strategy is often accompanied by significant side effects, including metabolic disturbances and movement disorders.[1] The emergence of muscarinic receptor agonists like xanomeline, a key component of the FDA-approved drug KarXT, represents a paradigm shift in neuropsychiatric drug development.[1][6][7] By targeting M1 and M4 receptors, these compounds indirectly modulate dopamine and glutamate neurotransmission, offering a novel mechanism to manage psychosis with a potentially more favorable side-effect profile.[2][3]
The M1 receptor is highly expressed in the hippocampus and cortex, regions critical for cognition, memory, and learning.[2][4] Agonism at M1 receptors is hypothesized to improve cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][5] The M4 receptor, found predominantly in the striatum, is implicated in the regulation of dopamine release.[2] Activation of M4 receptors can attenuate dopamine hyperactivity, thereby addressing the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
Given the structural similarities to known muscarinic agonists, it is hypothesized that 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride will exhibit agonist activity at M1 and M4 receptors. The following cell-based assays are designed to test this hypothesis and provide a detailed pharmacological profile of the compound.
Experimental Workflows and Signaling Pathways
The activation of M1 and M4 muscarinic receptors initiates distinct downstream signaling cascades. M1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[8][9][10] In contrast, M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[9][10][11] These differential signaling pathways provide the basis for specific and sensitive cell-based assays to quantify receptor activation.
Signaling Pathway for M1 Muscarinic Receptor Activation
Caption: M4 receptor activation by an agonist leads to a Gi/o-mediated inhibition of adenylyl cyclase.
Core Cell-Based Assays: Protocols and Methodologies
The following protocols provide a step-by-step guide for assessing the activity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride at M1 and M4 muscarinic receptors.
M1 Receptor Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M1 receptor. [8][10] Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the M1 receptor calcium mobilization assay.
Detailed Protocol:
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic acetylcholine receptor in appropriate culture medium supplemented with a selection antibiotic. [12] * One day prior to the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations for the dose-response curve.
-
Prepare a similar dilution series for a known M1 agonist, such as carbachol or oxotremorine, to serve as a positive control. [8]
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), equipped with appropriate excitation and emission filters.
-
Establish a baseline fluorescence reading for each well.
-
Add the prepared compound and control dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.
-
M4 Receptor Activation: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, and consequently the reduction in intracellular cAMP levels, following the activation of the Gi-coupled M4 receptor. [10][11] Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for the M4 receptor cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor as described for the M1 assay.
-
Seed the cells into a suitable 96-well plate one day before the experiment.
-
-
Compound Preparation:
-
Prepare serial dilutions of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride and a reference M4 agonist (e.g., oxotremorine-M) in an appropriate assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the compound dilutions for 15-30 minutes at 37°C.
-
Add forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be pre-determined to elicit a sub-maximal response.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Quantify the intracellular cAMP levels using a commercially available kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive immunoassay formats. [13]
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Determine the percent inhibition of forskolin-stimulated cAMP production for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) and the maximal inhibition.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Parameter | M1 Receptor (Calcium Mobilization) | M4 Receptor (cAMP Accumulation) |
| EC₅₀ / IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Emax / % Inhibition | [Insert Value] | [InsertValue] |
| Hill Slope | [Insert Value] | [Insert Value] |
| Reference Agonist | Carbachol | Oxotremorine-M |
| Reference EC₅₀ / IC₅₀ (nM) | [Insert Value] | [Insert Value] |
A lower EC₅₀ or IC₅₀ value indicates greater potency of the compound at the respective receptor. The Emax or percent inhibition value reflects the efficacy of the compound relative to the reference agonist. A Hill slope close to 1.0 suggests a simple, direct interaction with the receptor.
Advanced Assays for Deeper Mechanistic Insights
To further elucidate the pharmacological profile of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, consider the following advanced assays:
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into receptor desensitization and potential for biased agonism. [13][14]* Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity (Ki) of the compound for the M1 and M4 receptors, providing a direct measure of its binding potency.
-
Selectivity Profiling: To assess the selectivity of the compound, it should be tested against other muscarinic receptor subtypes (M2, M3, M5) and a panel of other relevant GPCRs and ion channels.
Conclusion
The application notes and protocols outlined in this guide provide a robust framework for the in-depth characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride. By systematically evaluating its potency, efficacy, and selectivity at M1 and M4 muscarinic receptors, researchers can gain critical insights into its potential as a novel therapeutic agent for CNS disorders. The data generated from these cell-based assays will be instrumental in guiding further preclinical and clinical development of this promising compound.
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Xanomeline/trospium chloride - Wikipedia. Available from: [Link]
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Xanomeline | C14H23N3OS | CID 60809 - PubChem - NIH. Available from: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). Available from: [Link]
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Much Ado About Something: Why There's Excitement Behind Novel Mechanism of Action in Schizophrenia | Psychiatric Times. (2024-09-23). Available from: [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013-08-20). Available from: [Link]
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Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed. (2024-06-21). Available from: [Link]
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M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. Available from: [Link]
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Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) - Marin Biologic Laboratories. (2025-07-24). Available from: [Link]
-
Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Available from: [Link]
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GPCR Assay Services | Reaction Biology. Available from: [Link]
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M4 Muscarinic Acetylcholine Receptor Assay - Innoprot. Available from: [Link]
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Application of Parallel Multiparametric Cell-Based FLIPR Detection Assays for the Identification of Modulators of the Muscarinic Acetylcholine Receptor 4 (M4) - PubMed. Available from: [Link]
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Application Notes and Protocols for the Use of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in Cell Culture
Introduction
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole moiety linked to a piperidine ring. The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] Piperidine structures are also prevalent in a wide range of pharmaceuticals.[3][4] As a hydrochloride salt, this compound is anticipated to have enhanced solubility in polar solvents compared to its free base form, a common strategy to improve the handling and bioavailability of amine-containing molecules.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in in vitro cell culture experiments. Due to the novelty of this specific compound in publicly available research, this guide emphasizes establishing a robust and reproducible workflow, from initial solubility testing to the design of cell-based assays. The protocols herein are based on established best practices for small molecule compounds in drug discovery and cell biology.[6][7]
Physicochemical Properties
A foundational understanding of the compound's properties is critical for its effective use.
| Property | Value | Source |
| Chemical Name | 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | [8] |
| CAS Number | 733751-26-3 | [9] |
| Molecular Formula | C₁₀H₁₇N₃O·HCl | [8] |
| Molecular Weight | 231.72 g/mol (as HCl salt) | Calculated |
| Free Base MW | 195.26 g/mol | [10] |
Note: The molecular weight of the hydrochloride salt should be used for all calculations when preparing stock solutions from the salt form.
PART 1: Solubility Determination & Solvent Selection
The first and most critical step is to determine the solubility of the compound in a suitable solvent that is also compatible with the cell culture system. The goal is to prepare a high-concentration stock solution from which dilute working solutions can be made.[6][11]
Recommended Solvents
Based on the hydrochloride salt nature of the compound, polar solvents are the primary candidates.[5] However, the overall molecule has lipophilic character, making Dimethyl Sulfoxide (DMSO) a strong candidate as well.
| Solvent | Rationale & Considerations |
| Sterile Water | The hydrochloride salt form should confer some degree of aqueous solubility.[5] This is the most biocompatible solvent. |
| Dimethyl Sulfoxide (DMSO) | A powerful and common solvent for a wide range of small molecules in drug discovery.[7] However, it can be toxic to cells at higher concentrations.[12][13][14] |
| Ethanol (EtOH) | Another common solvent for organic compounds, often less cytotoxic than DMSO for many cell lines.[12][13] Its volatility must be managed. |
Experimental Protocol: Small-Scale Solubility Testing
This protocol is designed to empirically determine the solubility of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in the recommended solvents.
Materials:
-
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride powder
-
Sterile, nuclease-free water
-
Anhydrous, cell culture-grade DMSO
-
200-proof (100%) Ethanol
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the Compound: Accurately weigh approximately 2.32 mg of the compound into a sterile microcentrifuge tube. This mass is calculated to achieve a 10 mM concentration in 100 µL of solvent.
-
Calculation: 0.23172 g/mol (MW) * 0.010 mol/L (Target Molarity) * 0.0001 L (Volume) = 0.00023172 g = 0.232 mg. Adjust the volume to your weighed amount for accuracy.
-
-
Solvent Addition: Add 100 µL of the first test solvent (e.g., DMSO) to the tube.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If particulates remain, place the tube in an ultrasonic water bath for 5-10 minute intervals.[15]
-
Gentle warming (to 37°C) can also be applied, but be cautious of potential degradation.[16]
-
-
Observation: If the solution becomes clear with no visible particles, the compound is soluble at ≥10 mM in that solvent.
-
Repeat: Repeat steps 1-4 for the other selected solvents (Sterile Water, Ethanol).
-
Decision Making:
-
If soluble in multiple solvents, prioritize them in the order of biocompatibility: Sterile Water > Ethanol > DMSO.
-
DMSO is often the most effective solvent for creating high-concentration stocks (e.g., 10 mM or higher).[7]
-
PART 2: Preparation of a Sterile Stock Solution
Once a suitable solvent is identified (DMSO is assumed for this protocol), a concentrated stock solution must be prepared under sterile conditions to prevent contamination of cell cultures.[6]
Workflow for Stock Solution Preparation
Caption: Workflow for Preparing a Sterile Stock Solution.
Detailed Protocol: 10 mM Stock Solution in DMSO
Materials:
-
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
-
Sterile, cell culture-grade DMSO
-
Sterile conical tube (e.g., 15 mL)
-
Sterile syringe (e.g., 3 mL or 5 mL)
-
Sterile 0.22 µm syringe filter (ensure it is compatible with DMSO)
-
Sterile, single-use microcentrifuge tubes (e.g., 0.5 mL or 1.5 mL)
-
Analytical balance and weigh boat
-
Laminar flow hood (Biological Safety Cabinet)
Procedure:
-
Calculation: Calculate the mass of the compound needed. For example, to prepare 2 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.002 L * 231.72 g/mol = 0.00463 g = 4.63 mg.
-
-
Weighing: On an analytical balance, carefully weigh the calculated mass of the compound. It is often easier to weigh a slightly different amount (e.g., 5.0 mg) and adjust the solvent volume accordingly.
-
Adjusted Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))
-
Example: 0.005 g / (0.010 mol/L * 231.72 g/mol ) = 0.002157 L = 2.16 mL
-
-
Dissolution (in hood): Transfer the weighed powder to a sterile conical tube inside a laminar flow hood. Add the calculated volume of sterile DMSO. Cap tightly and vortex until the compound is completely dissolved. Use sonication if necessary.
-
Sterile Filtration: Draw the dissolved solution into a sterile syringe. Attach a 0.22 µm DMSO-compatible syringe filter. Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.[15] Note that for compounds dissolved in 100% DMSO, some researchers consider filtration optional as the solvent is hostile to most microbes.[17] However, filtration is the most rigorous approach to ensure sterility.
-
Aliquoting: Dispense the sterile stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This practice is vital to prevent degradation from repeated freeze-thaw cycles.[6]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C for short-to-medium term storage or -80°C for long-term storage.[6]
PART 3: Application in Cell Culture
Vehicle Control and Solvent Cytotoxicity
Before testing the biological effects of the compound, it is imperative to determine the tolerance of your specific cell line to the solvent vehicle (e.g., DMSO).[18][19]
Key Principles:
-
Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of the solvent (e.g., DMSO) as the cells receiving the highest dose of the compound.[15]
-
Concentration Limits: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5% (v/v), as higher concentrations can cause cytotoxicity and other off-target effects.[14][19] For some sensitive cell lines, this limit may be as low as 0.1%.[13] Ethanol is often tolerated up to 1.25% in many cell lines.[12]
Protocol: Preparation of Working Solutions and Cell Treatment
This protocol describes the dilution of the stock solution into cell culture medium to create working solutions for treating cells.
Caption: General Workflow for Cell Treatment.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the dilution required to achieve your desired final concentration. Remember to keep the final DMSO concentration below your cell line's tolerance limit.
-
Example for 10 µM final concentration:
-
Desired final concentration = 10 µM
-
Stock concentration = 10 mM = 10,000 µM
-
Dilution factor = 10,000 µM / 10 µM = 1000
-
To make 1 mL of working solution, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
The final DMSO concentration would be 0.1% (1 µL in 1000 µL total).
-
-
-
Prepare Working Solutions: In a sterile tube, add the required volume of pre-warmed, complete cell culture medium. Add the calculated volume of the stock solution to the medium (not the other way around, to avoid precipitation). Mix gently by pipetting. Prepare a vehicle control working solution by adding the same volume of DMSO to an equivalent volume of medium.
-
Cell Treatment:
-
Culture your cells to the desired confluency in appropriate culture plates (e.g., 96-well plates for viability assays).
-
Carefully aspirate the old medium from the wells.
-
Add the prepared working solutions (including compound dilutions and the vehicle control) to the appropriate wells.
-
Incubate the plates for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Conclusion and Best Practices
The successful use of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in cell culture hinges on systematic and careful preparation. The protocols outlined in this document provide a robust framework for determining solubility, preparing sterile stock solutions, and designing cell-based experiments. Researchers must validate these general procedures for their specific cell lines and experimental conditions. Always include appropriate vehicle controls and perform dose-response studies to ensure the reliability and reproducibility of your results.
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- 4-isopropyl-5-methyl-4h-1,2,4-triazol-4-yl)piperidine hydrochloride. Sigma-Aldrich.
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4-(3-Isopropyl-[12][13][18]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester. [Source not specified].
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Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][12][18]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. PubMed. (2013).
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Application Notes and Protocols for In Vivo Dosing of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the initial in vivo evaluation of the novel compound, 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride. Given the limited publicly available data on this specific molecule, this document emphasizes a foundational and exploratory approach to establishing a safe and effective dosing regimen for preclinical research. The protocols herein are designed to be adaptable and serve as a starting point for more detailed, target-specific investigations. We will cover critical aspects of in vivo study design, from initial dose-range finding to pharmacokinetic and pharmacodynamic assessments, all while adhering to the highest standards of scientific integrity and animal welfare.
Introduction: Navigating the Preclinical Path of a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from the bench to potential clinical application is a meticulous process, with in vivo studies representing a critical milestone.[1][2] 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride is a heterocyclic compound with potential for biological activity. The piperidine and oxadiazole moieties are present in various biologically active molecules, suggesting a broad range of possible therapeutic applications.[3] However, without specific target information, initial in vivo experiments must be approached with a hypothesis-driven yet flexible mindset.
The primary objectives of these initial studies are to:
-
Establish a preliminary safety and tolerability profile.
-
Determine the maximum tolerated dose (MTD).
-
Characterize the basic pharmacokinetic (PK) profile (absorption, distribution, metabolism, and excretion - ADME).
-
Inform dose selection for subsequent efficacy (pharmacodynamic - PD) studies.
This guide will walk researchers through the essential phases of designing and executing these foundational in vivo experiments.[1][4]
Preclinical In Vivo Study Design: A Phased Approach
A well-structured preclinical study is paramount for generating reliable and reproducible data.[5][6][7] We advocate for a phased approach, starting with exploratory studies to gather initial data, which then informs the design of more definitive experiments.
Phase 1: Exploratory Dose-Range Finding (Dose Escalation)
The initial step is to determine a safe starting dose and the MTD. This is typically achieved through a dose escalation study in a small number of animals.
Experimental Protocol: Single-Dose Escalation Study in Mice
-
Animal Model: Select a common rodent model such as C57BL/6 or BALB/c mice, ensuring they are of a specific age and sex to maintain consistency.[8]
-
Group Allocation: Assign 2-3 mice per dose group. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose increments can be adjusted based on observed toxicity.
-
Dose Formulation: Prepare a clear, sterile solution or a homogenous suspension of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in an appropriate vehicle. (See Section 3 for details).
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral) will depend on the physicochemical properties of the compound and the intended therapeutic application. For initial studies, intraperitoneal (IP) or oral (PO) gavage are common.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity for at least 72 hours post-dosing. Observations should include changes in weight, activity, posture, and any signs of distress.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the PK profile is crucial for designing effective dosing schedules in subsequent efficacy studies.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use a larger rodent model, such as Sprague-Dawley rats, which allows for serial blood sampling.
-
Group Allocation: A minimum of 3-4 rats per group is recommended.
-
Dose Selection: Based on the MTD from the mouse study, select one to three dose levels for the PK study.
-
Dose Administration: Administer the compound via the intended clinical route, if known, or a route that ensures bioavailability (e.g., IV bolus for absolute bioavailability).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.
-
Sample Processing and Analysis: Process the blood to plasma and store at -80°C until analysis. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.
-
Data Analysis: Use appropriate software to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Phase 3: Efficacy (Pharmacodynamic - PD) Studies
Once the safety and PK profiles are understood, efficacy studies can be designed to assess the biological effect of the compound in a relevant disease model. The design of these studies is highly dependent on the therapeutic hypothesis.
Dose Preparation and Administration: A Step-by-Step Guide
Accurate and consistent dose preparation is fundamental to the integrity of any in vivo study.
Protocol: Preparation of an Oral Dosing Solution
-
Materials:
-
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
-
Sterile vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile tubes and glassware
-
Calibrated balance and pipettes
-
Vortex mixer and/or sonicator
-
-
Calculation:
-
Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (e.g., 10 mL/kg for mice).
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)
-
-
Preparation:
-
Weigh the required amount of the compound.
-
In a sterile tube, add a small amount of the vehicle to the compound to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension or clear solution.
-
Visually inspect for complete dissolution or uniform suspension.
-
-
Storage and Stability:
-
Ideally, dosing solutions should be prepared fresh daily.
-
If storage is necessary, conduct a preliminary stability assessment at the intended storage temperature (e.g., 4°C).
-
Table 2: Recommended Starting Doses for Exploratory Studies
| Animal Model | Route of Administration | Starting Dose Range (mg/kg) |
| Mouse | Intraperitoneal (IP) | 1 - 10 |
| Oral (PO) | 3 - 30 | |
| Intravenous (IV) | 0.5 - 5 | |
| Rat | Intraperitoneal (IP) | 1 - 10 |
| Oral (PO) | 3 - 30 | |
| Intravenous (IV) | 0.5 - 5 |
Note: These are suggested starting ranges and should be adjusted based on the physicochemical properties of the compound and any available in vitro data.
Visualizing Experimental Workflows
Clear visualization of the experimental plan is crucial for execution and communication.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 1,2,4-Oxadiazole Piperidine Libraries for Novel Therapeutics
Abstract
This application note provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries centered on the "1,2,4-oxadiazole piperidine" scaffold. This privileged structural motif is of significant interest in modern drug discovery, combining the metabolic stability and favorable physicochemical properties of the piperidine ring with the versatile bioisosterism of the 1,2,4-oxadiazole core.[1][2][3][4][5][6][7][8] We present a detailed, field-proven workflow from initial assay development to hit validation, using a G-Protein Coupled Receptor (GPCR) as an exemplary target. The protocols herein describe a primary biochemical screen using Fluorescence Polarization (FP) followed by an orthogonal, cell-based secondary assay for hit confirmation, ensuring a robust and efficient path to identifying high-quality lead compounds.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Piperidine Scaffold
The convergence of the 1,2,4-oxadiazole and piperidine moieties creates a powerful scaffold for medicinal chemists. The piperidine ring is a cornerstone in drug design, frequently employed to enhance solubility, modulate lipophilicity, and improve metabolic stability and pharmacokinetic profiles.[2][4] The 1,2,4-oxadiazole heterocycle serves as a bioisosteric replacement for ester and amide groups, offering improved stability and a rigid framework for precise ligand-target interactions.[1][3][8] This combination has led to the discovery of potent modulators for a wide range of biological targets, including enzymes and receptors.[9][10][11]
High-Throughput Screening (HTS) is the industrial-scale process of testing vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[12][13][14] A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay design, robust quality control, and a logical hit validation cascade to eliminate artifacts and false positives.[15][16] This guide provides the scientific rationale and detailed protocols to execute such a campaign for 1,2,4-oxadiazole piperidine libraries.
The Screening Cascade: A Dual-Assay Strategy for Robust Hit Identification
A fundamental principle of a trustworthy HTS campaign is the use of orthogonal assays—distinct methods that measure different aspects of the target's function or the compound's interaction. This approach is critical for filtering out false positives that can arise from assay-specific interference.[15][17] Our recommended workflow employs a biochemical binding assay for the primary screen, followed by a cell-based functional assay for secondary screening and confirmation.
-
Primary Screen (Biochemical): A Fluorescence Polarization (FP) competitive binding assay. This method directly measures the displacement of a fluorescently labeled probe from the target protein by a library compound. It is highly amenable to automation, cost-effective, and provides a direct measure of target engagement.[18][19]
-
Secondary Screen (Cell-Based): A functional assay measuring downstream signaling. For a GPCR target, this could be a reporter gene assay that measures changes in the second messenger cyclic AMP (cAMP).[20][21] This confirms that the compound not only binds to the target but also elicits a functional response within a physiological cellular context.
Caption: High-level workflow for screening and validating hits.
Primary Screen: Fluorescence Polarization (FP) Binding Assay
Principle of the Assay
FP is a homogenous assay technique that measures the change in the rotational speed of a fluorescent molecule in solution.[22]
-
A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal).
-
When the tracer binds to a large target protein, its tumbling slows dramatically, and it emits highly polarized light upon excitation (high FP signal).
-
An active compound from the library competes with the tracer for the same binding site on the target. This displacement releases the tracer, which resumes its rapid tumbling, causing a decrease in the FP signal.
This change in polarization is the readout that identifies a "hit".
Protocol: FP Assay Development and Optimization
Causality: Before commencing a full screen, each parameter must be optimized to ensure the assay window (the difference between minimum and maximum signals) is large enough for robust hit identification and that the assay is stable under HTS conditions.[23]
Materials:
-
Purified Target Protein (e.g., GPCR)
-
Fluorescent Tracer (a known ligand of the target conjugated to a fluorophore like FITC or TAMRA)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT)
-
DMSO (HPLC Grade)
-
384-well, low-volume, black, non-binding surface microplates
Step-by-Step Protocol:
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Dispense into a 384-well plate.
-
Read both fluorescence intensity and polarization.
-
Rationale: To find the lowest tracer concentration that gives a stable signal well above background (typically >3x buffer signal). Using excess tracer will require more protein and reduce assay sensitivity to competitive inhibitors. A concentration at or below the tracer's Kd is ideal.[23]
-
-
Protein Titration (Binding Curve):
-
Prepare a serial dilution of the target protein in assay buffer.
-
Add the fixed, optimal concentration of tracer to all wells.
-
Add the protein dilutions and incubate until the binding reaches equilibrium (test at 30, 60, 120 min).
-
Read FP.
-
Rationale: To determine the protein concentration that yields ~80% of the maximal binding signal (EC80). This concentration ensures the assay is sensitive to competitive inhibitors without being wasteful of protein.
-
-
DMSO Tolerance:
-
Set up the assay using the optimal tracer and EC80 protein concentrations.
-
Add varying final concentrations of DMSO (e.g., 0.1% to 5%).
-
Incubate and read FP.
-
Rationale: Library compounds are stored in DMSO. This step confirms the maximum DMSO concentration the assay can tolerate without significant loss of signal, which is crucial for data integrity.[16]
-
-
Z'-Factor Validation:
-
Prepare multiple wells of "Max Signal" control (Tracer + Protein + DMSO).
-
Prepare multiple wells of "Min Signal" control (Tracer + a known saturating unlabeled ligand + DMSO).
-
Incubate for the determined time and read the plate.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Rationale: The Z'-factor is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[24]
-
Protocol: Primary HTS Campaign
-
Plate Mapping: Design the plate layout to include library compounds, max signal controls (vehicle), and min signal controls (reference inhibitor) on every plate.
-
Compound Dispensing: Using an acoustic dispenser (e.g., Echo) or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates to achieve a final concentration of 10 µM.
-
Reagent Addition: Using a multi-drop dispenser, add the fluorescent tracer to all wells.
-
Initiation: Add the target protein to all wells except the "background" controls. The final assay volume is typically 10-20 µL.
-
Incubation: Incubate the plates at room temperature for the predetermined equilibrium time (e.g., 60 minutes), protected from light.
-
Plate Reading: Read the plates on an FP-capable plate reader.
Secondary Screen: Cell-Based GPCR Functional Assay
Rationale and Assay Choice
Primary hits from a binding assay must be validated in a functional context.[25][26] A compound might bind to the target but fail to elicit a biological response, or it could be an artifact of the biochemical assay format (e.g., a fluorescent compound). For a GPCR that signals through the Gs or Gi pathway, measuring changes in intracellular cAMP is a direct and robust functional readout.[20][27] We will describe a luciferase-based reporter assay.
Caption: A hypothetical Gs-coupled GPCR signaling pathway.
Protocol: cAMP Reporter-Gene Assay
Materials:
-
HEK293 cell line stably expressing the target GPCR and a CRE-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM, 10% FBS, 1% Pen/Strep, selection antibiotic).
-
Assay Medium (Serum-free medium).
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
384-well, solid white, tissue-culture treated plates.
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Perform a serial dilution of the confirmed primary hits in assay medium to create a dose-response range (e.g., 10-point, 1:3 dilution starting from 50 µM).
-
Compound Addition: Remove the culture medium from the cells and add the compound dilutions.
-
For an agonist screen, add compounds directly.
-
For an antagonist screen, pre-incubate with compounds for 15-30 minutes, then add a known agonist at its EC80 concentration to all wells (except negative controls).
-
-
Incubation: Incubate the plates for a set time (e.g., 4-6 hours) to allow for transcription and translation of the luciferase reporter.
-
Signal Detection: Equilibrate the plates to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Plate Reading: Read the luminescence signal on a plate reader.
Data Presentation and Hit Validation
The ultimate goal is to identify compounds that are potent, show clear structure-activity relationships (SAR), and are active in both the binding and functional assays.[28]
Hit Triage Data
The table below presents a hypothetical summary of data for a small selection of compounds, demonstrating the triage process from the primary screen to secondary validation.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation (% Inhibition) | Secondary Screen (IC50, µM) | Compound Class | Status |
| OX-PIP-001 | 75.2 | 72.8 | 0.85 | 1,2,4-Oxadiazole-Piperidine | Validated Hit |
| OX-PIP-002 | 68.1 | 65.5 | 2.10 | 1,2,4-Oxadiazole-Piperidine | Validated Hit |
| OX-PIP-003 | 55.4 | 12.3 | > 50 | 1,2,4-Oxadiazole-Piperidine | False Positive |
| OX-PIP-004 | 98.5 | 95.0 | > 50 | Known Aggregator | Artifact (PAIN) |
| OX-PIP-005 | 8.3 | N/A | N/A | 1,2,4-Oxadiazole-Piperidine | Inactive |
Dose-Response Analysis
For validated hits, generating dose-response curves is essential to quantify their potency (IC50 or EC50). This data is critical for initiating SAR studies, where chemists analyze how small changes to the molecule's structure affect its biological activity.[9][29]
Conclusion
The high-throughput screening of 1,2,4-oxadiazole piperidine libraries requires a systematic and scientifically rigorous approach. By employing a robust primary biochemical assay, such as Fluorescence Polarization, and confirming activity with an orthogonal, physiologically relevant cell-based assay, researchers can significantly increase the probability of identifying genuine, high-quality hits. This dual-assay strategy effectively mitigates the risk of false positives and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, accelerating the journey toward novel therapeutic agents.
References
- Title: Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists Source: Biocompare URL
- Title: Fluorescence polarization assay to quantify protein-protein interactions in an HTS format Source: PubMed URL
- Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL
- Source: PubMed Central (PMC)
- Title: Cell-Based GPCR Reporter Assays Source: Thermo Fisher Scientific - US URL
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL
- Source: Drug Discovery World (DDW)
- Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: PubMed URL
- Source: PubMed Central (PMC)
- Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL
- Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL
- Title: High throughput screening of small molecule library: procedure, challenges and future Source: Journal of Cancer Science & Therapy URL
- Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL
- Source: Encyclopedia.
- Title: Hit confirmation, hit validation Source: GARDP Revive URL
- Title: 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: Bohrium URL
- Title: Sar studies of piperidine-based analogues of cocaine.
- Source: PubMed Central (PMC)
- Title: Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings Source: PubMed URL
- Source: Small Molecule Discovery Center (SMDC)
- Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL
- Title: High-Throughput Screening & Discovery Source: Southern Research URL
- Title: Protocol for Fluorescence Polarization Assay Using GI224329 Source: ResearchGate URL
- Title: High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry Source: ACS Combinatorial Science URL
- Title: Hit Discovery & Confirmation for Early Drug Discovery Source: Sigma-Aldrich URL
- Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres URL
- Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: European Pharmaceutical Review URL
- Title: Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies Source: ResearchGate URL
- Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: Semantic Scholar URL
- Title: High Throughput Drug Screening Source: Sygnature Discovery URL
- Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Source: MDPI URL
- Title: Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR)
- Title: A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor Source: RSC Advances URL
- Title: A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor Source: ResearchGate URL
- Title: Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists Source: ResearchGate URL
- Title: Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy Source: PubMed URL
- Title: Discovery of 5-(Piperidin-4-yl)
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- 11. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Comprehensive Characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Abstract
This application note provides a detailed guide for the analytical characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a heterocyclic compound of interest in pharmaceutical development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive suite of validated methods for establishing the identity, purity, and physicochemical properties of this molecule. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, ensuring a thorough and robust characterization.
Introduction
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a molecule featuring a piperidine ring linked to an isopropyl-substituted oxadiazole moiety. Such heterocyclic structures are of significant interest in medicinal chemistry.[1][2] Accurate and comprehensive analytical characterization is a critical prerequisite for any further development, ensuring the compound's identity, purity, and stability. This guide outlines a multi-faceted analytical approach, leveraging the strengths of various instrumental techniques to provide a complete profile of the target compound.
The choice of analytical methods is dictated by the chemical structure of the molecule. The presence of the oxadiazole ring suggests the utility of spectroscopic methods like UV-Visible spectroscopy for quantification and NMR for structural elucidation.[3][4] The piperidine component and the overall molecular structure lend themselves to separation and analysis by High-Performance Liquid Chromatography (HPLC).[5][6] Mass Spectrometry (MS) is indispensable for confirming the molecular weight and fragmentation pattern.[7][8] Fourier-Transform Infrared (FT-IR) spectroscopy will be used to identify functional groups, and thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will provide insights into the solid-state properties of the hydrochloride salt.[9][10]
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for determining the purity of the compound and for quantifying its concentration in various matrices. A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for this purpose.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and wide applicability in the pharmaceutical industry for the analysis of small molecules.[6][11] The combination of a C18 column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is effective for retaining and separating the moderately polar analyte from potential impurities.[5][12] UV detection is suitable due to the presence of the electron-rich oxadiazole ring, which is expected to exhibit UV absorbance.[3]
Experimental Workflow: HPLC Analysis
Caption: High-level workflow for HPLC analysis.
Detailed Protocol: Purity Determination by RP-HPLC
Objective: To determine the purity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride by assessing the main peak area relative to the total peak area.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
The compound: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Standard Solution (for reference): Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Structural Elucidation and Confirmation
A combination of spectroscopic techniques is employed to confirm the chemical structure of the synthesized compound.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and its fragmentation pattern, which is crucial for structural confirmation.[13] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, minimizing in-source fragmentation and providing a clear molecular ion peak.[8]
Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of the free base and obtain fragmentation data.
Instrumentation:
-
LC-MS system with an ESI source.
Procedure:
-
Use the same HPLC conditions as described in section 2.3, but replace phosphoric acid with a volatile acid like formic acid (0.1%) to ensure compatibility with the MS detector.
-
Acquire mass spectra in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ corresponding to the free base of the compound.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[14] ¹H NMR will identify the different types of protons and their connectivity, while ¹³C NMR will identify the different types of carbon atoms.[4]
Protocol: ¹H and ¹³C NMR
Objective: To elucidate the complete molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the presence of specific functional groups in the molecule by detecting their characteristic vibrational frequencies.[15][16]
Protocol: FT-IR Analysis
Objective: To identify key functional groups.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for C-H, C=N, C-O, and N-H (from the hydrochloride salt) stretching and bending vibrations.[17]
Physicochemical Characterization: Thermal Analysis
Thermal analysis provides information on the solid-state properties of the compound, such as melting point, thermal stability, and the presence of solvates or hydrates.[9][18]
Rationale for Method Selection
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions.[10] TGA measures the change in mass of a sample as a function of temperature, which is useful for assessing thermal stability and the presence of volatile components.[19][20]
Experimental Workflow: Thermal Analysis
Caption: Workflow for DSC and TGA analysis.
Detailed Protocol: DSC and TGA
Objective: To determine the melting point and thermal decomposition profile.
Instrumentation:
-
DSC instrument.
-
TGA instrument.
Procedure:
DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to identify the melting endotherm.
TGA:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
Summary of Analytical Methods
| Technique | Purpose | Key Information Obtained |
| RP-HPLC | Purity assessment and quantification | Purity (% area), retention time |
| LC-MS | Molecular weight confirmation | Molecular ion peak, fragmentation pattern |
| NMR | Structural elucidation | Chemical shifts, coupling constants, structural connectivity |
| FT-IR | Functional group identification | Characteristic vibrational frequencies |
| DSC | Thermal transitions | Melting point, phase transitions |
| TGA | Thermal stability | Decomposition temperature, presence of volatiles |
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. By employing a combination of chromatographic, spectroscopic, and thermal techniques, a complete profile of the molecule's identity, purity, and physicochemical properties can be established. These protocols are designed to be robust and reliable, supporting the advancement of this compound in the drug development pipeline.
References
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(7), 613-619.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.
- ¹H-NMR spectra of the three oxadiazole derivatives. (n.d.). ResearchGate.
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate.
- Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
- Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (n.d.). STM Journals.
- Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (2012). ResearchGate.
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PubMed.
- Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... (n.d.). ResearchGate.
- DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). PMC - NIH.
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch.
- TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc..
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH.
- Synthesis, Spectral Analysis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide. (n.d.). ResearchGate.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
Sources
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Application Notes & Protocols for the ADME-Tox Profiling of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Introduction: De-risking a Novel Piperidine-Oxadiazole Compound
The compound 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride represents a novel chemical entity with therapeutic potential. Its structure, featuring a piperidine ring coupled with an isopropyl-substituted oxadiazole, suggests good drug-like properties. However, before advancing this candidate toward clinical trials, a thorough characterization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is imperative.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of a tiered panel of in vitro and in vivo assays to build a robust ADME-Tox package for this specific molecule.
The following protocols are designed not merely as procedural steps but as a logical framework for decision-making.[1] Understanding the "why" behind each assay is critical to interpreting the data and making informed decisions to either advance, optimize, or terminate the compound's development.[1][3] Our approach is to "fail early, fail often," identifying potential liabilities at the preclinical stage to mitigate the high costs and failure rates in later clinical phases.[1]
Part 1: Physicochemical and Absorption Profiling
The journey of a drug begins with its ability to be absorbed into the systemic circulation. For orally administered drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal barrier.[4][5]
Aqueous Solubility Assessment
Rationale: Poor aqueous solubility is a primary reason for low oral bioavailability. This assay determines the maximum concentration of the compound that can be dissolved in an aqueous medium, mimicking physiological pH conditions. The hydrochloride salt form of the title compound is intended to improve solubility, a hypothesis that requires empirical validation.
Protocol: Kinetic Solubility Assay (High-Throughput)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of phosphate-buffered saline (PBS) at pH 7.4 into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Equilibration: Incubate the plate at room temperature for 2 hours to allow for precipitation of the compound if it exceeds its solubility limit.
-
Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Interpretation: The measured concentration is the kinetic solubility.
| Parameter | Target Value | Rationale |
| Kinetic Solubility | > 50 µM | Ensures sufficient concentration for in vitro assays and suggests adequate dissolution for oral absorption. |
Cell-Based Permeability: The Caco-2 Bidirectional Assay
Rationale: After dissolution, a drug must cross the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard in vitro model for predicting human intestinal permeability.[5] This assay assesses both passive diffusion and the potential for active transport (efflux or uptake).
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (typically at 1-10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
| Parameter | Target Value | Interpretation |
| Papp (A-B) | > 10 x 10⁻⁶ cm/s | High permeability, likely good oral absorption. |
| Papp (A-B) | 2-10 x 10⁻⁶ cm/s | Moderate permeability. |
| Papp (A-B) | < 2 x 10⁻⁶ cm/s | Low permeability, potential absorption issues. |
| Efflux Ratio (ER) | > 2 | Suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration and oral bioavailability. |
Part 2: Distribution Characteristics
Once absorbed, a drug distributes throughout the body. Key factors influencing distribution are its binding to plasma proteins and its ability to cross biological barriers like the blood-brain barrier.
Plasma Protein Binding (PPB)
Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[5] High plasma protein binding can limit efficacy and affect the drug's pharmacokinetic profile. This assay determines the extent to which the compound binds to proteins in the plasma of relevant species (e.g., human, rat, mouse).
Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Assay Setup: Add plasma to one chamber and a buffer solution containing the test compound to the other.
-
Equilibration: Incubate the device at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Analysis: After incubation, take samples from both the plasma and buffer chambers. Determine the concentration of the compound in each sample by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is 100% - % unbound.
| Species | % Bound | Implication |
| Human | < 90% | Favorable, higher free fraction available. |
| Human | 90-99% | Moderate to high binding, requires consideration in dose calculation. |
| Human | > 99% | Very high binding, may lead to low efficacy and potential for drug-drug interactions. |
Part 3: Metabolism and Drug-Drug Interaction Potential
Metabolism is the body's process of transforming drugs into more water-soluble compounds for excretion, primarily occurring in the liver by cytochrome P450 (CYP) enzymes.[5]
Metabolic Stability
Rationale: The rate of metabolism determines a drug's half-life and dosing frequency.[5] Low metabolic stability can lead to rapid clearance and poor in vivo exposure. This assay assesses the intrinsic clearance of the compound in liver microsomes.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human and other relevant species) and the test compound in a phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
| Parameter | Value | Interpretation |
| In Vitro t½ | > 30 min | Low clearance, likely to have a longer half-life in vivo. |
| In Vitro t½ | 10-30 min | Moderate clearance. |
| In Vitro t½ | < 10 min | High clearance, may have a short half-life in vivo. |
Cytochrome P450 (CYP) Inhibition
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[5][6] If our compound inhibits a key CYP isoform, it could dangerously increase the concentration of co-administered drugs that are metabolized by that enzyme. This assay evaluates the potential of the compound to inhibit the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Protocol: Fluorometric CYP Inhibition Assay
-
Assay System: Use human liver microsomes or recombinant human CYP enzymes.
-
Reaction Setup: In a 96-well plate, combine the enzyme system, a specific fluorogenic probe substrate for each CYP isoform, and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Detection: Incubate at 37°C. The CYP enzyme metabolizes the probe substrate into a fluorescent product. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of fluorescence generation at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
| CYP Isoform | IC₅₀ Value | Risk of DDI |
| All major isoforms | > 10 µM | Low risk. |
| Any major isoform | 1-10 µM | Moderate risk, requires further investigation. |
| Any major isoform | < 1 µM | High risk, potential for clinically significant DDIs. |
Part 4: Early Toxicity Assessment
Early identification of potential toxicities is crucial to avoid late-stage failures.[3] In vitro cytotoxicity assays provide a rapid screen for general cellular toxicity.
In Vitro Cytotoxicity
Rationale: This assay provides a general measure of the compound's potential to cause cell death. It is a fundamental screen for identifying compounds that may have off-target effects leading to toxicity.[1][4] The HepG2 cell line, a human liver carcinoma line, is commonly used as it represents a metabolically active organ often implicated in drug-induced toxicity.[3]
Protocol: MTT Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).
| Parameter | Value | Interpretation |
| CC₅₀ | > 50 µM | Low cytotoxicity, favorable. |
| CC₅₀ | 10-50 µM | Moderate cytotoxicity, warrants caution. |
| CC₅₀ | < 10 µM | High cytotoxicity, significant toxicity liability. |
Visualizations
Standard ADME-Tox Workflow
Caption: Tiered approach for ADME-Tox evaluation.
Drug Disposition Pathway
Caption: Overview of drug absorption and disposition.
Conclusion and Forward Look
The data generated from this initial suite of in vitro ADME-Tox assays will provide a foundational understanding of the pharmacokinetic and safety profile of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. A favorable profile—characterized by good solubility and permeability, moderate plasma protein binding, acceptable metabolic stability, low risk of CYP inhibition, and low cytotoxicity—would provide strong justification for advancing the compound to in vivo pharmacokinetic and exploratory toxicology studies in rodent models.[2][7] Conversely, significant liabilities identified in any of these areas will necessitate further medicinal chemistry efforts to optimize the compound's properties before committing to more resource-intensive animal studies. This structured, data-driven approach is fundamental to efficient and successful drug development.
References
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
-
Symeres. In Vitro ADME-tox Services | Integrated ADME-tox Testing. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). [Link]
-
Wiley Analytical Science. Preclinical Development Handbook: ADME and Biopharmaceutical Properties. (2008). [Link]
-
ADMET & DMPK. What ADME tests should be conducted for preclinical studies?. (2013-07-03). [Link]
-
Duke University. Preclinical Regulatory Requirements. [Link]
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]
Sources
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- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. vectorb2b.com [vectorb2b.com]
- 5. cellgs.com [cellgs.com]
- 6. symeres.com [symeres.com]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Piperidinyl-Oxadiazole Compounds
Welcome to the technical support center for researchers working with piperidinyl-oxadiazole derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this chemical class: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section addresses the most frequent solubility issues encountered in the lab. Follow the diagnostic workflow to identify and solve your specific problem.
Initial Troubleshooting Workflow
This workflow provides a logical sequence of steps to address poor compound solubility in your aqueous assay buffer.
Caption: Troubleshooting workflow for poor aqueous solubility.
Question: My compound precipitates immediately after diluting my DMSO stock into my aqueous assay buffer. How can I fix this?
Answer: This is a classic sign of a compound "crashing out" of solution when moving from a highly organic environment (DMSO) to an aqueous one. The key is to make this transition less abrupt and ensure the final concentration is below the aqueous solubility limit.
-
Causality: High concentrations of a lipophilic compound are stable in DMSO. When diluted into a buffer, the DMSO concentration drops sharply, and water becomes the primary solvent. If the compound's concentration is above its intrinsic aqueous solubility, it will precipitate.
-
Immediate Actions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]
-
Use a Stepwise Dilution: Instead of a single, large dilution (e.g., 1:1000), perform intermediate dilutions in a buffer containing a higher percentage of DMSO or a co-solvent.[1] This gradual reduction in organic solvent can keep the compound in solution.
-
Lower Stock Concentration: If possible, start with a lower concentration DMSO stock solution. This will result in a lower final compound concentration in the assay, which may be below the precipitation threshold.[1]
-
Question: I've optimized my dilution, but my compound is still not soluble enough for my desired assay concentration. What's the next logical step?
Answer: The next step is to modify the aqueous buffer itself to make it more hospitable to your compound. The piperidine ring in your molecule is a critical handle for this.
-
Causality: The piperidine ring contains a basic nitrogen atom.[2] In neutral or basic conditions (pH > pKa), this nitrogen is unprotonated and neutral, contributing less to water solubility. In acidic conditions (pH < pKa), the nitrogen becomes protonated, forming a positively charged piperidinium salt. Ionic species are generally much more soluble in polar solvents like water than their neutral counterparts.[2][3][4]
-
Immediate Actions:
-
Adjust Buffer pH: Lower the pH of your aqueous buffer. Try preparing buffers at pH 6.5, 6.0, and 5.5. Test the solubility of your compound in each. For many piperidine-containing compounds, a modest decrease in pH can lead to a significant increase in solubility.
-
Consider Assay Compatibility: Before committing to a lower pH, confirm that your biological assay (e.g., enzyme activity, cell viability) is not adversely affected by this change. Run a control experiment with your system at the new pH without the compound.
-
| Strategy | Underlying Principle | Typical Application | Potential Issues |
| pH Adjustment | Protonation of the basic piperidine nitrogen to form a more soluble salt.[2][3] | Initial screening, in vitro assays. | Assay may be pH-sensitive; compound may be unstable at low pH. |
| Co-solvents | Reducing the polarity of the bulk solvent (water) to better solvate the lipophilic molecule.[5][6] | In vitro assays, stock solution stability. | Co-solvents can interfere with biological assays or protein binding. |
| Cyclodextrins | Encapsulating the hydrophobic portion of the drug in a cavity, presenting a hydrophilic exterior to water.[1][2] | In vitro and in vivo formulations. | Can be expensive; may alter drug-target binding kinetics. |
| Salt Formation | Creating a stable, solid salt form of the drug with a suitable counter-ion, which has improved dissolution properties.[4][7] | Pre-clinical and clinical solid dosage forms. | Not all compounds form stable, crystalline salts; requires screening. |
| Prodrugs | Covalently attaching a water-soluble promoiety that is cleaved in vivo to release the active drug.[8][9][10] | In vivo drug delivery, overcoming permeability or solubility barriers. | Complex synthesis; requires specific enzyme activity for cleavage. |
Part 2: Frequently Asked Questions (FAQs) - The Science of Solubility
Q1: Why are piperidinyl-oxadiazole compounds often poorly soluble in water?
A1: The solubility of these compounds is a delicate balance between different parts of the molecule. The piperidine ring itself, while containing a nitrogen that can act as a hydrogen bond acceptor, is primarily a nonpolar, saturated hydrocarbon ring.[1] The oxadiazole ring is a polar heterocycle, but its contribution can be overshadowed by large, nonpolar (lipophilic) substituents attached to either ring system.[11] These lipophilic groups are critical for target binding but drive down aqueous solubility. Therefore, poor solubility is often a result of a large, hydrophobic molecular surface area that is not sufficiently offset by the polar character of the heterocycles.[1]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
A2: This is a critical concept for ensuring reproducible experimental results.
-
Kinetic Solubility is typically measured in early discovery. It involves dissolving the compound in DMSO and then diluting it into an aqueous buffer, with the solubility measured after a short incubation time (e.g., 1-2 hours).[12] The result can often be an supersaturated, unstable solution. This is what you are likely observing when your compound precipitates over time.
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the aqueous buffer and shaking it for an extended period (24-72 hours) until the concentration of the dissolved drug in the solution reaches a constant maximum value.[13][14] This value is lower than kinetic solubility but is the stable, reproducible concentration. For consistent assay results, it is crucial to work below the thermodynamic solubility limit.
Q3: My assay must be run at a neutral pH. What are my best options if simple pH adjustment isn't possible?
A3: If pH modification is off the table, you must use formulation strategies that work at a fixed pH.
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent can increase solubility by reducing the overall polarity of the solvent system.[5][15] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG-400). Always test the tolerance of your assay to the co-solvent first, as concentrations above a few percent can disrupt protein structure or cell membranes.[16]
-
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[1][2] The lipophilic piperidinyl-oxadiazole molecule can fit inside the hydrophobic cavity, forming an "inclusion complex." This complex presents its hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[1][17] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrin encapsulates the drug, increasing solubility.
Part 3: Experimental Protocols
These protocols provide step-by-step guidance for key solubility determination and enhancement techniques.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility of your compound in a specific buffer.[13][14]
-
Preparation: Add an excess amount of the solid compound (enough so that undissolved solid will remain) to a vial containing a known volume of your aqueous buffer (e.g., 5 mg in 1 mL).
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert 0.22 or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high readings.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[18][19]
-
Reporting: Express the solubility in µg/mL or µM at the specified temperature and pH.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)
This protocol creates a solid powder of the drug-cyclodextrin complex, which can then be dissolved in your buffer.[20]
-
Reagent Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. A 10-20% (w/v) solution is a good starting point.
-
Complexation: Slowly add the piperidinyl-oxadiazole compound to the cyclodextrin solution while stirring continuously. A molar ratio of drug to cyclodextrin between 1:1 and 1:2 is typical and may require optimization.
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature) for 48-72 hours to allow for maximum complex formation.
-
Freezing: Freeze the resulting (often clear) solution at a low temperature (e.g., -80 °C).
-
Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.
-
Validation: The resulting powder is the inclusion complex. Test its aqueous solubility using the Shake-Flask Method (Protocol 1) to confirm enhancement.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
-
Kumar, L. et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 233-239. Available from: [Link]
-
Gu, C. H., & Li, H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. Available from: [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The Open Drug Discovery Journal, 3(1). Available from: [Link]
-
da Silva, A. D. et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(22), 4033. Available from: [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Semantic Scholar. Available from: [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
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Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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ResearchGate. (2015). Improving solubility via structural modification. Available from: [Link]
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Di, L. (2019). Is prodrug design an approach to increase water solubility? Expert Opinion on Drug Discovery, 14(11), 1141-1151. Available from: [Link]
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Onishi, H. et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6982-6991. Available from: [Link]
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IJPCR. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Available from: [Link]
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Savjani, K. T. et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Investigation, 46, 345-352. Available from: [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
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ResearchGate. (2007). Prodrugs for Improved Aqueous Solubility. Available from: [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
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PubMed. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Available from: [Link]
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ResearchGate. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
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Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
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Onishi, H. et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6982-6991. Available from: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
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Semantic Scholar. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. Available from: [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
ScienceDirect. (2021). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Available from: [Link]
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SpringerLink. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]
-
ResearchGate. (2013). Oxadiazoles in Medicinal Chemistry. Available from: [Link]
-
Journal of Pharma and Biomedics. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available from: [Link]
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Technical Support Center: Stability of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride in DMSO Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. Understanding and mitigating stability issues is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results.
Core Compound and Solvent Overview
Before delving into troubleshooting, it is essential to understand the chemical nature of the components involved. The subject compound is a hydrochloride salt, meaning the basic nitrogen on the piperidine ring is protonated.[1] This salt form generally enhances the solid-state stability and solubility in polar solvents compared to its free base.[1]
DMSO is a highly polar, aprotic solvent, widely used for creating stock solutions of research compounds due to its exceptional solubilizing power.[2] However, it is not completely inert and its interaction with the compound and environmental factors like water can be a primary source of instability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter, providing causal explanations and actionable solutions.
Q1: I'm observing a progressive loss of compound activity in my biological assays after storing the DMSO stock solution for several weeks. What is the likely cause?
A: A time-dependent loss of activity is a classic indicator of chemical degradation. For this specific molecule, the primary suspect is the hydrolysis of the 1,2,4-oxadiazole ring.[3]
-
Causality: The 1,2,4-oxadiazole ring, while often used as a stable bioisostere for esters and amides, is susceptible to hydrolytic cleavage under certain conditions.[3][4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This ambient water can act as a nucleophile, attacking the oxadiazole ring and leading to its opening. The acidic nature of the hydrochloride salt may also influence the rate of this degradation.
-
Solution:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous (<0.02% water) DMSO for preparing stock solutions.
-
Proper Handling: Open and handle DMSO under conditions that minimize exposure to ambient air, such as in a dry environment or by quickly dispensing the required volume and immediately resealing the container.
-
Perform a Time-Course Study: If you suspect degradation, run a simple experiment where you compare the activity of a freshly prepared solution to one that has been stored for your typical experimental duration.
-
Q2: My LC-MS analysis of a stored DMSO stock solution shows several unexpected peaks that were absent in the initial analysis. What are these impurities?
A: The appearance of new peaks strongly suggests degradation, which can originate from either the compound itself or the solvent.
-
Causality 1 (Compound Degradation): As mentioned above, hydrolysis of the oxadiazole ring is a likely degradation pathway.[3] This would result in one or more new chemical species with different masses and retention times.
-
Causality 2 (Solvent Degradation): This is a critical and often overlooked factor. Because your compound is a hydrochloride salt, it creates a mildly acidic environment in the DMSO solution. Under these acidic conditions, DMSO itself can degrade, particularly with temperature fluctuations, into products like methyl thioether, dimethyl disulfide, and methyl sulfide.[5] These small, sulfur-containing molecules can appear as extraneous peaks in your analysis.[5]
-
Solution:
-
Analyze a Blank: Run an LC-MS analysis on a "blank" sample of the same DMSO that has been stored under identical conditions (temperature, container) but without the compound. This will help you identify peaks originating from solvent degradation.
-
Structure Elucidation: If significant unknown peaks persist, further analytical work (e.g., high-resolution mass spectrometry) may be necessary to identify the degradants and confirm the degradation pathway.
-
Q3: After a few freeze-thaw cycles, my compound has precipitated from the DMSO solution. Can I still use the supernatant?
A: No, using the supernatant is not recommended as the concentration will be unknown and significantly lower than intended.
-
Causality: Many compounds have limited solubility in DMSO, especially at lower temperatures.[6] During freezing, the solvent solidifies, and upon thawing, the compound may not fully redissolve, leading to a supersaturated solution with visible precipitate. Each freeze-thaw cycle increases the probability of precipitation.
-
Solution:
-
Resolubilization: Attempt to redissolve the compound by gently warming the vial (e.g., to 37°C) and vortexing thoroughly. Ensure a complete visual inspection to confirm that all solid material has returned to solution before use.
-
Aliquoting: The best practice is to aliquot the main stock solution into smaller, single-use volumes immediately after preparation. This avoids the need for repeated freeze-thaw cycles of the primary stock.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a DMSO stock solution of this compound?
A: To maximize the shelf-life of your stock solution, adhere to the following conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -80°CShort-term (days): -20°C | Low temperatures drastically slow down the rates of chemical reactions, including hydrolysis and solvent degradation.[8] |
| Container | Tightly sealed, amber glass vials or high-quality polypropylene tubes. | Prevents moisture ingress and protects from light, which can catalyze degradation.[9][10] |
| Atmosphere | Consider overlaying with an inert gas (e.g., Argon, Nitrogen). | Displaces ambient air, further minimizing exposure to moisture and oxygen. |
| Freeze-Thaw | Avoid. Aliquot into single-use volumes. | Prevents precipitation and mechanical stress on the molecule.[7][8] |
Q2: Does the hydrochloride salt form offer better stability in DMSO compared to the free base?
A: The hydrochloride salt is generally more stable as a solid powder, making it easier to handle and weigh with a longer shelf-life.[1] In DMSO solution, the situation is more complex. While the protonated piperidine nitrogen is protected from certain reactions, the resulting acidity can promote the degradation of the DMSO solvent itself.[5] Therefore, while the salt form is standard, it necessitates stricter control over storage conditions (especially temperature) to manage solvent-related instability.
Q3: Are there alternative solvents I should consider?
A: While DMSO is the industry standard for compound libraries, other polar aprotic solvents like N,N-Dimethylformamide (DMF) can be used. However, any potential alternative requires its own stability validation. DMF can also be susceptible to hydrolysis, producing dimethylamine and formic acid. For most high-throughput screening applications, adhering to best practices with DMSO is the most practical approach.
Experimental Protocols
Protocol 1: Preparation and Storage of DMSO Stock Solutions
This protocol provides a self-validating workflow to ensure the integrity of your compound stock.
Protocol 2: Basic HPLC-MS Method for Stability Assessment
Use this method to empirically determine the stability of your compound under your specific storage conditions.
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparing the DMSO stock solution (as per Protocol 1), dilute a small sample to an appropriate concentration (e.g., 1-10 µM) in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Inject into an HPLC-MS system.
-
Record the peak area of the parent compound (m/z = 196.14 for the free base [M+H]⁺) and note any impurity peaks. This is your baseline.
-
-
Incubation:
-
Store your aliquoted stock solutions under the desired test condition (e.g., -20°C, 4°C, room temperature).
-
-
Subsequent Timepoint Analysis (T=x):
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot.
-
Prepare and analyze the sample using the identical HPLC-MS method as in step 1.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at T=x to the peak area at T=0. A significant decrease indicates degradation.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor the growth of any new impurity peaks, which correspond to degradants.
-
References
-
Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research. [Link]
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National Center for Biotechnology Information. Piperidine. PubChem Compound Summary for CID 8082. [Link]
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Li, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. [Link]
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Baluja, S., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of some New Oxadiazole Derivatives in DMSO and DMF. ResearchGate. [Link]
-
Sgrignani, J., et al. (2018). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development. [Link]
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Gala, R., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules. [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Gomha, S. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Angene. 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. Angene Product Page. [Link]
-
Cui, H.-L. (2023). Recent progress in the modification of heterocycles based on the transformation of DMSO. Targets in Heterocyclic Systems. [Link]
-
Berdyshev, D. V., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
-
Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. Sciencemadness. [Link]
-
Ziath. Issues in Compound Storage in DMSO. Ziath Resources. [Link]
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog. [Link]
-
Li, Y., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. [Link]
-
Al-Anazi, F. I., et al. (2015). Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. [Link]
-
Gaylord. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. Gaylord Chemical. [Link]
-
National Center for Biotechnology Information. Piperidine, hydrochloride (1:1). PubChem Compound Summary for CID 2723721. [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics Blog. [Link]
-
Shaferov, A. V. & Fershtat, L. L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. [Link]
-
Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Drug Design & Discovery. [Link]
-
Lu, H., et al. (2022). Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. Topics in Current Chemistry. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Link]
-
Ziolo, R. F., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
National Center for Biotechnology Information. 1-(3-Azidopropyl)-4-propylpiperidine. PubChem Compound Summary for CID 55210377. [Link]
-
Rostom, S. A. F., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. [Link]
Sources
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- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Handling of 1,2,4-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of these valuable heterocyclic compounds during your experiments. The 1,2,4-oxadiazole ring is a key pharmacophore in numerous developmental and marketed drugs due to its favorable metabolic stability and ability to act as a bioisostere for amide and ester groups.[1][2][3] However, understanding its potential liabilities is crucial for successful and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding 1,2,4-Oxadiazole Instability
Question 1: My 1,2,4-oxadiazole compound appears to be degrading in solution. What are the most common causes?
Answer: The degradation of 1,2,4-oxadiazoles in solution is most frequently caused by hydrolysis, which can be catalyzed by either acidic or basic conditions. The 1,2,4-oxadiazole ring is generally most stable in a pH range of 3-5.[4] Outside of this range, the ring becomes susceptible to nucleophilic attack, leading to its cleavage.
-
Acid-Catalyzed Hydrolysis (pH < 3): At low pH, the N-4 nitrogen of the oxadiazole ring becomes protonated. This protonation activates the C-5 position for nucleophilic attack by water or other nucleophiles present in the medium, leading to ring opening and the formation of an aryl nitrile and a carboxylic acid.[4]
-
Base-Catalyzed Hydrolysis (pH > 5): Under basic conditions, a hydroxide ion or another strong nucleophile directly attacks the electrophilic C-5 carbon of the oxadiazole ring. This results in the formation of an anionic intermediate that, upon protonation (e.g., from water), undergoes ring cleavage to yield similar degradation products.[4]
The following diagram illustrates the pH-dependent hydrolytic degradation pathways:
Caption: pH-dependent hydrolysis of 1,2,4-oxadiazoles.
Question 2: I've observed an unexpected isomer of my 1,2,4-oxadiazole after heating or upon storage. What could be happening?
Answer: You are likely observing a Boulton-Katritzky Rearrangement . This is a common thermal or acid/moisture-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, into other heterocyclic systems.[5] This rearrangement can be a significant issue during synthesis, purification, and even long-term storage if conditions are not carefully controlled.
To minimize the Boulton-Katritzky rearrangement:
-
Workup and Purification: Use neutral and anhydrous conditions. Avoid acidic workups if you suspect this rearrangement is occurring.
-
Storage: Store your compounds in a dry, cool environment, preferably under an inert atmosphere.
Another possibility, though less common, is a photochemical rearrangement . Exposure to UV light (e.g., at 254 nm) can cause some 3-amino-1,2,4-oxadiazoles to isomerize to 1,3,4-oxadiazoles.[6] If your experimental setup involves UV light, or if your compounds are not protected from light during storage, this could be a contributing factor.
Section 2: Practical Guidance for Experimental Workflows
Question 3: What specific steps can I take to prevent degradation during the synthesis and workup of my 1,2,4-oxadiazole?
Answer: Preventing degradation during synthesis and workup requires careful control of reaction conditions and the use of appropriate reagents.
Table 1: Recommended Solvents and Bases for 1,2,4-Oxadiazole Synthesis and Workup
| Condition | Recommended | To Avoid | Rationale |
| Solvents | Aprotic solvents: DMF, THF, DCM, MeCN, Toluene, Xylene | Protic solvents: Water, Methanol, Ethanol | Aprotic solvents minimize the risk of hydrolysis of starting materials, intermediates, and the final product.[1][5] |
| Bases | Non-nucleophilic bases: TBAF in dry THF, Cs2CO3, K2CO3, Superbase systems (NaOH/DMSO, KOH/DMSO) | Strong nucleophilic bases in protic solvents | Strong, non-nucleophilic bases can effectively promote cyclization without competing in nucleophilic side reactions.[1][5] |
| Workup | Anhydrous workup, neutral pH washes (e.g., saturated NaCl solution) | Acidic or basic aqueous washes | Minimizes the risk of acid or base-catalyzed hydrolysis and the Boulton-Katritzky rearrangement.[5] |
Experimental Protocol: General Anhydrous Synthesis and Workup
-
Reaction Setup:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents.
-
Add reagents via syringe or cannula under a positive pressure of an inert gas.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times and unnecessary heating, which can promote side reactions.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a neutral or slightly acidic solution (e.g., saturated ammonium chloride solution) if necessary, avoiding strong acids.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with saturated sodium chloride (brine) solution to remove water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter and concentrate the solvent under reduced pressure at a low temperature.
-
The following workflow diagram outlines the key steps for a robust synthesis and workup:
Caption: Workflow for Anhydrous Synthesis and Workup.
Question 4: What are the best practices for purifying 1,2,4-oxadiazoles?
Answer: Purification should be conducted under conditions that minimize exposure to heat, moisture, and strong acids or bases.
-
Column Chromatography:
-
Use a neutral stationary phase like silica gel.
-
Choose a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) to minimize interactions with the silica.
-
Avoid using acidic or basic additives in the eluent if possible. If necessary, use a very small amount of a volatile acid or base (e.g., acetic acid or triethylamine) and remove it thoroughly during solvent evaporation.
-
Run the column as quickly as possible to reduce the contact time of the compound with the silica gel.
-
-
Recrystallization:
-
Select a solvent system in which your compound has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Ensure the chosen solvent is anhydrous.
-
Avoid prolonged heating during dissolution.
-
Question 5: How should I store my 1,2,4-oxadiazole compounds to ensure their long-term stability?
Answer: Proper storage is critical to prevent degradation over time.
Table 2: Recommended Long-Term Storage Conditions for 1,2,4-Oxadiazole Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of thermal degradation and potential rearrangements. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber vials or stored in the dark | Protects against photochemical rearrangement.[6] |
| Form | Solid (if possible) | Compounds are generally more stable in the solid state than in solution. |
| Solvent (if in solution) | Anhydrous aprotic solvents (e.g., DMSO, DMF) | Minimizes the risk of hydrolysis. |
Section 3: Incompatible Reagents and Conditions
Question 6: Are there any common laboratory reagents that I should avoid using with my 1,2,4-oxadiazole compounds?
Answer: Yes, several common reagents can lead to the degradation of the 1,2,4-oxadiazole ring.
Table 3: Common Incompatible Reagents and Conditions
| Reagent/Condition | Potential Outcome | Explanation |
| Strong Acids (e.g., HCl, H2SO4) | Ring cleavage | Protonation of the N-4 nitrogen activates the ring for nucleophilic attack.[4] |
| Strong Bases (e.g., NaOH, KOH, NaH) | Ring cleavage | Direct nucleophilic attack on the C-5 carbon.[4] |
| Strong Reducing Agents (e.g., LiAlH4, H2/Pd) | Ring reduction and cleavage | The N-O bond is susceptible to reductive cleavage. |
| Certain Nucleophiles (e.g., Hydrazine) | Ring transformation | Can lead to rearrangements and the formation of different heterocyclic systems. |
| Prolonged Heating | Rearrangement (Boulton-Katritzky) or decomposition | Provides the activation energy for these degradation pathways.[5] |
| UV Light | Photoisomerization | Can induce rearrangement to other oxadiazole isomers.[6] |
It is always advisable to perform small-scale test reactions when exploring new transformations or conditions with a valuable 1,2,4-oxadiazole compound.
References
- Baykov, S., et al. (2017).
- De Souza, G. E. P., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343.
- Golushko, A., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2548.
- Jadhav, S. D., et al. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indo American Journal of Pharmaceutical Sciences, 6(11), 14770-14779.
- Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-25.
-
Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[3][7][8]Triazolo[1,5-a]pyridines. Organic Letters, 24(16), 2989–2992.
- Lima, P. C. d., et al. (2016).
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Buscemi, S., et al. (2002). Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of Organic Chemistry, 67(15), 5143-5147.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- Shaferov, A. V., et al. (2021). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews, 90(10), 1247.
- Pace, A., et al. (2021). Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. Molecules, 26(4), 986.
- Pace, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 116761.
- AA Blocks. (2026). Safety Data Sheet: 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid.
- Frenna, V., et al. (2001). The Boulton–Katritzky Reaction: A Kinetic Study of the Effect of 5-Nitrogen Substituents on the Rearrangement of Some (Z)-Phenylhydrazones of 3-Benzoyl-1,2,4-oxadiazoles. The Journal of Organic Chemistry, 66(18), 6062-6068.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
- Al-Amiery, A. A., et al. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Engineering and Applied Sciences, 13(24), 10043-10047.
- Buscemi, S., et al. (2002). Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of organic chemistry, 67(15), 5143–5147.
- Bakulev, V. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 936-943.
- Deadman, B. J., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 222-229.
-
Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[3][7][8]Triazolo[1,5-a]pyridines. Organic letters, 24(16), 2989–2992.
- Boulton, A. J., & Katritzky, A. R. (1962). A new heterocyclic rearrangement. Proceedings of the Chemical Society, (8), 257.
- Li, Z., et al. (2010). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 99(8), 3467–3479.
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- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
"4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" off-target effects mitigation
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists working with 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride and related compounds. The unique scaffold of this molecule, combining an oxadiazole ring with a piperidine core, makes it a compelling candidate for targeting G protein-coupled receptors (GPCRs). However, this structural motif also presents a significant risk of polypharmacology—activity at more than one receptor target.[1]
Navigating these off-target effects is not merely a procedural step; it is fundamental to the integrity of your research and the potential translatability of your findings. Unexpected interactions can lead to confounding data, misinterpreted results, and significant delays in drug development programs. This center provides field-proven troubleshooting guides, detailed protocols, and FAQs to help you proactively identify, validate, and mitigate off-target activities, ensuring the precision and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the likely target class for 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride?
A1: While the specific primary target requires experimental determination, the 4-(1,2,4-oxadiazol-5-yl)piperidine core is a well-established scaffold in medicinal chemistry for targeting GPCRs. Related analogues have been developed as GPR119 agonists and antagonists for other GPCRs like GPR55.[2][3] Therefore, it is highly probable that your primary target is a GPCR. Initial characterization should focus on broad GPCR family screening.
Q2: Why is off-target screening so critical for this class of compounds?
A2: Off-target effects can be a major liability, causing adverse side effects, or they can sometimes contribute to therapeutic efficacy.[1] For piperidine-containing GPCR modulators, the orthosteric binding site for acetylcholine on muscarinic receptors is a frequent off-target liability due to its highly conserved nature.[4] Unidentified activity at muscarinic receptors (M1-M5) can lead to significant cholinergic side effects in vivo (e.g., gastrointestinal distress, bradycardia, salivation) that could be mistakenly attributed to the on-target mechanism.[5][6] Early and comprehensive screening is essential to de-risk your compound and ensure that the observed phenotype is a true result of modulating the intended target.[7][8]
Q3: What's the difference between a binding assay and a functional assay for off-target validation?
A3: They provide complementary but distinct information.
-
Binding Assays (e.g., radioligand displacement) measure the physical interaction between your compound and a target protein, providing an affinity value (Kᵢ). They are excellent for broad, high-throughput screening to identify potential interactions across many targets.[9]
-
Functional Assays (e.g., cAMP measurement, calcium flux) measure the biological consequence of that binding.[9] They tell you if your compound is an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator. A compound can bind tightly to a receptor but have no functional effect (a silent binder) or an effect opposite to what you'd expect. Therefore, functional validation of any hits from a binding screen is a mandatory next step.
Q4: How do I interpret the selectivity of my compound?
A4: Selectivity is the measure of a drug's preference for its intended target versus off-targets. It is often expressed as a "selectivity index," calculated by dividing the off-target activity value (e.g., Kᵢ or EC₅₀) by the on-target activity value. A higher ratio (typically >100-fold) indicates better selectivity. For example, if your compound has an EC₅₀ of 10 nM at your primary target and an EC₅₀ of 1,000 nM at an off-target, the selectivity index is 100. This quantitative measure is crucial for lead optimization.[10]
Troubleshooting Guide: Anomalous Experimental Results
This section addresses common problems that may indicate the presence of confounding off-target effects.
| Problem Encountered | Probable Cause(s) | Suggested Solution & Rationale |
| Inconsistent cellular phenotype or signaling data that contradicts the known pathway of your primary target. | The compound is co-activating or inhibiting a secondary signaling pathway via an off-target receptor expressed in your cell model. For instance, if your primary target is a Gs-coupled receptor (increasing cAMP) but you observe a calcium influx, you may have an off-target effect on a Gq-coupled receptor like the M3 muscarinic receptor.[9][11] | 1. Profile Your Cell Line: Perform transcriptomic analysis (RNA-Seq) or qPCR to confirm the expression profile of common GPCRs in your cell model. You cannot hit a target that is not there. 2. Conduct a Broad Functional Screen: Use a comprehensive secondary pharmacology panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) to test for activity against a wide range of receptors, ion channels, and enzymes.[7][12] 3. See Protocol 1: Tiered Off-Target Screening Strategy. |
| In vivo studies show unexpected adverse effects (e.g., hypersalivation, hypotension, tremors) that are inconsistent with the known biology of the primary target. | The observed adverse events are classic signs of cholinergic system modulation, likely due to off-target activity at muscarinic acetylcholine receptors.[5][6] The compound may be crossing the blood-brain barrier and engaging CNS receptors, or acting on peripheral receptors controlling autonomic functions. | 1. Prioritize Muscarinic Receptor Profiling: Immediately screen the compound against all five muscarinic receptor subtypes (M1-M5) in both binding and functional (agonist and antagonist mode) assays. 2. Use a Selective Antagonist Rescue Experiment: Co-administer your compound with a well-characterized, subtype-selective muscarinic antagonist in vivo. For example, if you suspect M3-mediated gastrointestinal effects, co-administration with an M3-selective antagonist should reverse the side effect.[11] This provides strong evidence for the specific off-target interaction. |
| My compound shows high affinity (low Kᵢ) to an off-target in a binding assay, but I don't see a functional effect in my primary assay. | This could mean several things: 1) The off-target is not expressed in your cell system. 2) The compound is an antagonist or inverse agonist, and your assay only detects agonism. 3) The off-target signals through a pathway you are not measuring (e.g., β-arrestin vs. G-protein).[9] | 1. Validate the Hit with an Orthogonal Functional Assay: Test the compound in a cell line engineered to express the off-target receptor. Run assays that can detect both agonism (e.g., calcium flux for Gq) and antagonism (measuring inhibition of a known agonist). 2. See Protocol 2: Validating a Putative Gq-Coupled Off-Target. 3. Investigate Biased Signaling: Consider assays that measure β-arrestin recruitment (e.g., Tango, BRET) to explore different signaling outcomes.[13] |
Methodologies & Experimental Protocols
Protocol 1: A Tiered Strategy for Comprehensive Off-Target Profiling
This workflow provides a systematic, cost-effective approach to identifying and validating off-target effects.
Caption: Tiered workflow for identifying and mitigating off-target effects.
Step-by-Step Methodology:
-
Tier 1 (Broad Screen): Begin by screening your compound at a high concentration (e.g., 10 µM) against a broad panel of targets, such as the Eurofins SafetyScreen47 panel, which covers key GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[12] The goal here is broad surveillance to identify any potential interaction.
-
Tier 2 (Affinity Determination): For any target showing significant inhibition (>50%) in Tier 1, perform a full dose-response curve in a radioligand binding assay. This will determine the affinity (Kᵢ) of your compound for the off-target. Prioritize any hits with a Kᵢ value under 1 µM or within 100-fold of your on-target affinity for further investigation.
-
Tier 3 (Functional Validation): This is the most critical step. All prioritized hits from Tier 2 must be evaluated in functional assays. It is essential to test for both agonist and antagonist activity to fully understand the compound's effect. For example, if you identified the M3 muscarinic receptor as a hit, you would use an M3-expressing cell line to run both a direct calcium flux assay (to detect agonism) and an antagonist assay where you measure the compound's ability to block the response of a known M3 agonist like acetylcholine.
-
Tier 4 (Mitigation): If a functionally relevant off-target is confirmed, initiate a medicinal chemistry effort. By comparing the structural features of your lead compound with other analogues that do not hit the off-target, you can develop a Structure-Activity Relationship (SAR) to guide the synthesis of new compounds that retain on-target potency while eliminating or reducing off-target activity.
Protocol 2: Validating a Putative Gq-Coupled Off-Target (e.g., M3 Muscarinic Receptor) via Calcium Flux Assay
This protocol describes how to confirm if your compound activates a Gq-coupled receptor, which signals through the release of intracellular calcium.
Caption: Simplified Gq signaling pathway leading to calcium release.
Materials:
-
HEK293 cells (or similar) stably expressing the human M3 muscarinic receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Positive Control: Acetylcholine (a known M3 agonist).
-
Negative Control: Vehicle (e.g., DMSO or assay buffer).
-
Test Compound: 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, serially diluted.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the M3-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove culture media and add assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Using the instrument's integrated fluidics, add the serially diluted test compound, positive control (acetylcholine), and negative control (vehicle) to the appropriate wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3 minutes. An agonistic response will be a sharp increase in fluorescence followed by a gradual decay.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, subtracting the baseline reading.
-
Normalize the data, setting the vehicle control response to 0% and the maximal acetylcholine response to 100%.
-
Plot the normalized response against the log concentration of your test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal effect relative to the positive control). A measurable EC₅₀ confirms your compound is a functional agonist at this off-target.
-
References
- Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. (2011). The Journal of General Physiology.
- How to Develop a Successful in vitro Screening Strategy.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
-
Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one. (2012). Chemical & Pharmaceutical Bulletin. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Computational Biology. [Link]
-
Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
-
Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. Semantic Scholar. [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
Critical Importance of Early Safety Screening in Drug Development. (2024). YouTube. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
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Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). PLoS ONE. [Link]
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Targeting Muscarinic Acetylcholine Receptors In Schizophrenia: The Latest Research. Psych Scene Hub. [Link]
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Muscarinic Receptor Agonists and Antagonists. (2001). Current Medicinal Chemistry. [Link]
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Off-Target Effects of Mirabegron on Muscarinic Receptors. (2025). Preprints.org. [Link]
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Muscarinic Agonists. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Pharmacology. [Link]
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Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Synthesis and pharmacological profile of a new selective G protein-coupled receptor 119 agonist; 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation [frontiersin.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Piperidine-Oxadiazole Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine-oxadiazole based drug candidates. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges related to poor oral bioavailability. My aim is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these critical hurdles in your drug development pipeline.
Introduction: The Bioavailability Challenge with Piperidine-Oxadiazole Scaffolds
The piperidine ring is a favored scaffold in medicinal chemistry, known for improving pharmacokinetic properties and metabolic stability.[1] Similarly, the oxadiazole moiety, particularly the 1,3,4-oxadiazole isomer, is often used as a bioisosteric replacement for esters and amides to enhance metabolic stability and modulate physicochemical properties.[2][3] However, the combination of these two heterocyclic systems can sometimes lead to unforeseen challenges in achieving adequate oral bioavailability. Poor oral bioavailability can stem from a variety of factors, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism, and efflux transporter activity.[4][5][6][7] This guide will walk you through a systematic approach to identifying and addressing these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My piperidine-oxadiazole compound exhibits poor aqueous solubility. What are the underlying reasons and how can I improve it?
Answer:
Poor aqueous solubility is a common culprit for low oral bioavailability, as a drug must first dissolve in the gastrointestinal fluids to be absorbed.[8] For piperidine-oxadiazole compounds, this can be attributed to a combination of high lipophilicity and a stable crystalline structure.[9][10]
Troubleshooting Workflow:
dot graph TD { A[Start: Poor Aqueous Solubility] --> B{Characterize Physicochemical Properties}; B --> C{Solubility & Dissolution Testing}; C --> D{Identify Limiting Factors}; D --> E{Formulation Strategies}; D --> F{Chemical Modification}; E --> G[Particle Size Reduction]; E --> H[Amorphous Solid Dispersions]; E --> I[Lipid-Based Formulations]; F --> J[Salt Formation]; F --> K[Prodrug Approach]; G --> L[Micronization/Nanonization]; H --> M[Spray Drying/Hot Melt Extrusion]; I --> N[SEDDS/SMEDDS]; J --> O[Feasible for Ionizable Compounds]; K --> P[Increase Solubility via Moieties]; subgraph "Evaluation" L --> Q((Improved Dissolution Rate)); M --> Q; N --> Q; O --> Q; P --> Q; end Q --> R[Re-evaluate In Vitro Dissolution]; R --> S[Proceed to Permeability Studies]; } dot Caption: Workflow for addressing poor aqueous solubility.
Detailed Protocols:
1. Physicochemical Characterization:
-
pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the ionization constant(s) of your compound. The piperidine nitrogen is basic, and its pKa will influence solubility at different pH values found in the gastrointestinal tract.[4]
-
LogP/LogD Measurement: Employ the shake-flask method or reverse-phase HPLC to determine the lipophilicity of your compound. A high LogP often correlates with poor aqueous solubility.
-
Crystallinity Assessment: Utilize Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to understand the crystalline nature of your compound. A highly stable crystal lattice will require more energy to dissolve.[9]
2. Formulation Strategies:
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution (Noyes-Whitney equation).[11][12] | Simple and effective for many compounds. | Can lead to particle aggregation; may not be sufficient for very poorly soluble drugs. |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state, preventing crystallization and enhancing dissolution.[11][13] | Significant solubility enhancement; can create supersaturated solutions. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.[11][13] | Improves solubility and can enhance lymphatic transport, bypassing first-pass metabolism. | Can be complex to formulate; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulates the lipophilic drug within the hydrophobic core of a cyclodextrin molecule, presenting a hydrophilic exterior.[11] | Enhances solubility and can improve stability. | Limited to molecules that fit within the cyclodextrin cavity; can be expensive. |
3. Chemical Modification:
-
Salt Formation: If your compound has an ionizable center (like the piperidine nitrogen), forming a salt with a suitable counter-ion can significantly improve aqueous solubility.[13]
-
Prodrug Approach: A hydrophilic moiety can be chemically attached to the parent drug. This promoiety is designed to be cleaved in vivo to release the active drug.[14][15][16]
Question 2: My compound has good solubility but still shows low oral absorption. Could membrane permeability be the issue?
Answer:
Yes, even with good solubility, a drug must be able to permeate the intestinal epithelium to reach systemic circulation.[17] The physicochemical properties of your piperidine-oxadiazole candidate, such as its size, lipophilicity, and hydrogen bonding capacity, will dictate its ability to cross this lipid barrier.[4] Furthermore, the compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[18][19][20][21]
Troubleshooting Workflow:
dot graph TD { A[Start: Low Oral Absorption Despite Good Solubility] --> B{Assess Membrane Permeability}; B --> C[Caco-2 Permeability Assay]; C --> D{Analyze Apparent Permeability (Papp)}; D -- Papp is Low --> E{Investigate Efflux}; D -- Papp is High --> F[Consider Other Factors (e.g., Metabolism)]; E --> G[Bidirectional Caco-2 Assay]; G --> H{Calculate Efflux Ratio (ER)}; H -- ER > 2 --> I[Compound is an Efflux Substrate]; H -- ER < 2 --> J[Low Passive Permeability]; I --> K{Strategies to Mitigate Efflux}; J --> L{Strategies to Enhance Permeability}; K --> M[Co-administration with P-gp Inhibitors (in research)]; K --> N[Prodrug Design to Mask Efflux Recognition Sites]; L --> O[Chemical Modification to Optimize LogP]; L --> P[Formulation with Permeation Enhancers]; subgraph "Evaluation" M --> Q((Re-evaluate Permeability)); N --> Q; O --> Q; P --> Q; end Q --> R[Proceed to In Vivo Studies]; } dot Caption: Workflow for troubleshooting poor membrane permeability.
Detailed Protocols:
1. Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[22]
-
Objective: To determine the apparent permeability coefficient (Papp) of your compound.
-
Procedure:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system.
-
Allow the cells to grow and differentiate for 21-25 days until a confluent monolayer is formed.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) permeability, add the test compound to the apical side (representing the gut lumen).
-
At various time points, take samples from the basolateral side (representing the blood) and quantify the compound concentration using LC-MS/MS.
-
For basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral side and sample from the apical side.
-
-
Data Analysis: Calculate the Papp value. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.[18]
2. Strategies to Enhance Permeability:
| Strategy | Mechanism | Considerations |
| Optimize Lipophilicity (LogP) | A LogP in the range of 1-3 is often optimal for passive diffusion. | Requires medicinal chemistry efforts to synthesize and test new analogs. |
| Prodrugs | Temporarily mask polar functional groups that hinder membrane crossing by adding a lipophilic promoiety.[23][24] | The promoiety must be efficiently cleaved in vivo to release the active drug.[14] |
| Formulation with Permeation Enhancers | Excipients that transiently and reversibly open the tight junctions between intestinal cells. | Potential for local irritation and non-specific enhancement of other substances' absorption. |
| Nanotechnology | Encapsulating the drug in nanoparticles can protect it and facilitate its uptake by intestinal cells.[25][26][27] | Formulation development can be complex and costly. |
Question 3: My compound is both soluble and permeable, but in vivo studies show very low bioavailability. What's the next logical step?
Answer:
In this scenario, extensive first-pass metabolism is the most likely cause.[4][7] After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. The liver is rich in metabolic enzymes, particularly the cytochrome P450 (CYP) family, which can chemically modify and rapidly clear the drug.[17] Both the piperidine and oxadiazole rings can be susceptible to metabolic transformations.[28][29][30]
Troubleshooting Workflow:
dot graph TD { A[Start: Low In Vivo Bioavailability Despite Good Solubility & Permeability] --> B{Assess Metabolic Stability}; B --> C[In Vitro Metabolic Stability Assays]; C --> D{Human Liver Microsomes (HLM) Assay}; D --> E{Incubate Compound with HLM & NADPH}; E --> F{Quantify Parent Compound Over Time}; F --> G{Calculate In Vitro Half-life (t1/2) & Intrinsic Clearance (CLint)}; G -- High Clearance --> H{Identify Metabolic Hotspots}; G -- Low Clearance --> I[Re-evaluate Other Factors (e.g., Gut Wall Metabolism)]; H --> J[Metabolite Identification Studies]; J --> K{Incubate with HLM, Analyze with High-Res Mass Spec}; K --> L{Identify Structures of Major Metabolites}; L --> M{Devise Mitigation Strategies}; M --> N[Block Metabolic Site (e.g., Fluorination)]; M --> O[Modify Scaffold to Reduce Metabolic Liability]; M --> P[Prodrug to Temporarily Protect Hotspot]; subgraph "Evaluation" N --> Q((Re-assess Metabolic Stability of New Analogs)); O --> Q; P --> Q; end Q --> R[Proceed to In Vivo Pharmacokinetic Studies]; } dot Caption: Workflow for investigating and addressing metabolic instability.
Detailed Protocols:
1. In Vitro Metabolic Stability Assay (Human Liver Microsomes):
-
Objective: To determine the intrinsic clearance of your compound by Phase I metabolic enzymes.
-
Procedure:
-
Prepare an incubation mixture containing human liver microsomes (HLM), your test compound, and a phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high clearance indicate rapid metabolism.[29]
2. Metabolite Identification:
-
Objective: To identify the specific sites on your molecule that are being metabolized.
-
Procedure:
-
Perform a larger-scale incubation with HLM as described above.
-
Analyze the quenched samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap LC-MS).
-
Compare the mass spectra of the incubated sample with a control (no NADPH) to identify new peaks corresponding to metabolites.
-
Use the accurate mass measurement and fragmentation patterns to elucidate the structures of the metabolites. Common metabolic pathways for piperidine rings include N-dealkylation and C-hydroxylation.[29]
-
3. Strategies to Improve Metabolic Stability:
-
Blocking Metabolic Hotspots: Once a "soft spot" is identified, you can make chemical modifications at or near that site to block metabolism. A common strategy is the introduction of a fluorine atom, which is a small, electron-withdrawing atom that can sterically and electronically hinder enzymatic attack.[30]
-
Scaffold Hopping/Bioisosteric Replacement: If a particular ring is the source of instability, it may be necessary to replace it with a more metabolically stable bioisostere. For example, if the piperidine ring is the issue, exploring alternative saturated heterocycles could be beneficial.[28]
-
Prodrug Approach: Design a prodrug that masks the metabolically labile site. The promoiety is later cleaved to release the active drug.[31]
By systematically working through these troubleshooting guides, you can effectively diagnose the root cause of poor oral bioavailability for your piperidine-oxadiazole drug candidates and implement rational, data-driven strategies to overcome these challenges.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Formulation and Research. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PubMed Central. [Link]
-
What are the factors affecting the bioavailability of oral drugs? Patsnap Synapse. [Link]
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(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC - NIH. [Link]
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Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B. [Link]
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Bioavailability – physicochemical and dosage form factors. Clinical Gate. [Link]
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Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]
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Nanotechnology Transforming Oral Drug Delivery. World Pharma Today. [Link]
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Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. [Link]
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Overview of factors affecting oral drug absorption. Semantic Scholar. [Link]
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Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medic. ResearchGate. [Link]
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Efflux Transporters Definition. Fiveable. [Link]
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New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. sfera. [Link]
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Strategies to improve oral drug bioavailability. Scilit. [Link]
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Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
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NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. ResearchGate. [Link]
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Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. ACS Nano. [Link]
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Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]
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Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. [Link]
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The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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Impact of physiological, physicochemical and biopharmaceutical factors in absorption and metabolism mechanisms on the drug oral bioavailability of rats and humans. PubMed. [Link]
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Physicochemical Properties effect on Absorption of Drugs. Slideshare. [Link]
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Simulation models to predict oral drug absorption from in vitro data. Sci-Hub. [Link]
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Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI. [Link]
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Transporters: Importance in Drug Absorption, Distribution, and Removal. ResearchGate. [Link]
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Intestinal efflux transporters and drug absorption. PubMed. [Link]
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Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society. [Link]
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A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. NIH. [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Strategies to improve oral drug bioavailability. PubMed. [Link]
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Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Hilaris Publisher. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
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Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. [Link]
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Technical Support Center: Chiral Separation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Welcome to the dedicated technical support guide for the chiral separation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for developing robust enantioselective chromatographic methods for this compound. The principles and techniques discussed here are grounded in established chromatographic theory and extensive field experience.
Chirality is a critical attribute in pharmaceutical sciences, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.[1] The separation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a molecule containing a stereogenic center at the piperidine ring, is essential for its development and quality control. This guide will walk you through common challenges and frequently asked questions to streamline your method development process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing systematic solutions.
Question 1: I am not seeing any separation of the enantiomers on my initial screening runs. What are my next steps?
Answer:
Achieving chiral separation is often an empirical process, and a lack of initial separation is a common starting point. The interaction between a chiral analyte and a chiral stationary phase (CSP) is highly specific and three-dimensional.[2][3] If you don't see separation, it means the current combination of column and mobile phase does not provide a sufficient difference in binding energy between the two enantiomers.
Probable Causes & Systematic Solutions:
-
Inappropriate Chiral Stationary Phase (CSP) Selection: The primary driver of chiral recognition is the CSP. The structure of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, with its piperidine ring (a potential hydrogen bond acceptor/donor) and oxadiazole moiety, suggests that polysaccharide-based or macrocyclic glycopeptide CSPs are excellent starting points.
-
Actionable Step: Broaden your screening. Do not rely on a single column. A robust screening protocol should include several CSPs with different selectivities.[1][4]
-
Expert Insight: Polysaccharide-based columns (e.g., derivatized amylose or cellulose) are the most widely successful for a broad range of chiral compounds and should form the core of your screen.[1][5] Consider columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, and Chiralcel® OJ. Macrocyclic glycopeptide phases (e.g., Vancomycin or Teicoplanin-based) offer different mechanisms, often excelling in reversed-phase or polar organic modes.[6][7]
-
-
Incorrect Mobile Phase Mode: The mobile phase mode (Normal Phase, Reversed-Phase, Polar Organic, or SFC) dramatically alters the interactions.
-
Actionable Step: Screen your primary columns across different mobile phase modes. A compound that doesn't resolve in normal phase might show excellent separation in reversed-phase on the same column.[1][6]
-
Workflow Diagram:
Caption: Initial Chiral Method Development Workflow.
-
Question 2: I have some separation, but the resolution (Rs) is poor (<1.5) and the peaks are broad.
Answer:
Poor resolution with broad peaks indicates that while some chiral recognition is occurring, the chromatographic efficiency is low, or the selectivity is insufficient. The goal is to enhance both factors.
Probable Causes & Systematic Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and additives in the mobile phase are powerful tools for optimizing selectivity.[1]
-
Actionable Step (Normal Phase/SFC):
-
Change the Alcohol Modifier: Switch between 2-propanol (IPA), ethanol (EtOH), and methanol (MeOH). These alcohols have different hydrogen bonding capabilities and polarities, which can significantly alter peak shape and selectivity.[8]
-
Adjust Modifier Percentage: Systematically vary the concentration of the alcohol modifier. Lowering the percentage often increases retention and can improve resolution, but may also broaden peaks.
-
Use Additives: For a basic compound like a piperidine, an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA) can improve peak shape by suppressing unwanted interactions with the silica support. Conversely, a basic additive (e.g., 0.1% diethylamine - DEA) can sometimes be beneficial. Screen both.
-
-
Actionable Step (Reversed-Phase):
-
Modify Organic Solvent: Switch between acetonitrile and methanol. Their different properties can influence the inclusion complexing mechanisms on some CSPs.[9]
-
Adjust pH: Since the analyte is a hydrochloride salt, the pH of the aqueous portion of the mobile phase is critical. Buffering the mobile phase at least one pH unit away from the pKa of the piperidine nitrogen will ensure a consistent ionization state and improve peak shape.
-
-
-
Temperature Effects: Temperature can have a significant and often unpredictable effect on chiral separations.[1]
-
Actionable Step: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase the strength of intermolecular interactions, which can enhance selectivity and improve resolution, though it may increase analysis time and backpressure. Conversely, higher temperatures can improve efficiency and peak shape.[1]
-
Data Summary Table: Optimization Parameters
| Parameter | Normal Phase (NP) / SFC | Reversed-Phase (RP) | Expected Impact on Resolution |
| Primary Solvent | Heptane/Hexane or CO₂ (SFC) | Buffered Water | N/A |
| Modifier | IPA, EtOH, MeOH | Acetonitrile, MeOH | High (often changes selectivity) |
| Additive | TFA, DEA (0.05-0.2%) | TFA, Formic Acid (0.05-0.2%) | High (primarily improves peak shape) |
| Temperature | 10°C to 40°C | 10°C to 40°C | Medium to High (unpredictable) |
| Flow Rate | Adjust for optimal efficiency | Adjust for optimal efficiency | Low (affects efficiency, not selectivity) |
Question 3: My retention times are drifting, and I'm seeing inconsistent results between injections, especially after switching methods.
Answer:
Retention time instability is often caused by a lack of column equilibration or by the "memory effect" of mobile phase additives. Chiral stationary phases can be particularly sensitive to their history.[2]
Probable Causes & Systematic Solutions:
-
Insufficient Column Equilibration: Switching between different mobile phases, especially between normal and reversed-phase, requires extensive equilibration time. Isocratic separations also require a stable baseline before injection.[2]
-
Actionable Step: When changing mobile phases, flush the column with an intermediate solvent (like IPA) before introducing the new mobile phase. Equilibrate with at least 20-30 column volumes of the new mobile phase before the first injection.
-
-
Additive Memory Effect: Acidic or basic additives can be strongly retained by the CSP and can influence subsequent analyses even after the mobile phase has been changed.[2] For example, residual TFA from a previous run can affect the separation of a basic analyte in a new method that does not use an additive.
-
Actionable Step: Dedicate specific columns to specific methods or additives if possible. If not, implement a rigorous column cleaning and flushing protocol between methods. Flushing with the mobile phase without the additive, followed by a strong solvent, can help mitigate this issue.
-
-
Mobile Phase Instability: In normal phase, trace amounts of water in the solvents can significantly alter retention times.[2]
-
Actionable Step: Use high-purity, fresh HPLC-grade solvents. Keep solvent bottles capped to prevent absorption of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: Which technique is better for this compound: HPLC or SFC?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[10][11] SFC is often considered the technique of choice, especially for preparative work, for several reasons:
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations (3-5 times faster than HPLC).[3][12]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents, replacing the bulk of the mobile phase with environmentally benign CO₂.[12]
-
Efficiency: Higher diffusion coefficients in SFC can lead to sharper peaks and higher efficiency.[3]
For 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, SFC would be an excellent first choice for screening due to its high throughput.[13] However, HPLC remains a robust and accessible alternative, and a successful separation can be developed with either technique.
Q2: How do I choose the right set of columns for my initial screen?
A2: A successful screening strategy relies on using a set of columns that offer complementary separation mechanisms.[4] For a novel compound, there is no way to predict the best column with certainty.
-
Recommended Screening Set:
-
Amylose-based CSP: e.g., Chiralpak® AD or IA (immobilized version).
-
Cellulose-based CSP: e.g., Chiralcel® OD or IB (immobilized version).
-
Different Polysaccharide Derivatization: e.g., Chiralpak® AS (amylose tris(S)-α-methylbenzylcarbamate) to provide different π-π and steric interactions.
-
Macrocyclic Glycopeptide CSP: e.g., CHIROBIOTIC® V (vancomycin) for alternative mechanisms, especially in RP and PO modes.
-
Q3: Can I transfer a method developed on an analytical column directly to a preparative column?
A3: Yes, method transfer from analytical to preparative scale is generally straightforward, provided you use the same stationary phase chemistry (i.e., the same CSP and particle size).
-
Key Considerations for Scale-Up:
-
Loading: You will need to perform a loading study on the preparative column to determine the maximum amount of sample you can inject while maintaining the required resolution.
-
Flow Rate: The flow rate is scaled geometrically based on the cross-sectional area of the columns. The linear velocity should be kept constant.
-
System Differences: Be mindful of extra-column volume and delay volumes in the preparative system, which can affect the appearance of the chromatogram.
-
Q4: What is a typical starting protocol for screening this compound?
A4: Here is a detailed, step-by-step protocol for an initial SFC screen, which is often the most efficient approach.
Experimental Protocol: SFC Chiral Screening
-
Sample Preparation:
-
Dissolve 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of 1 mg/mL.
-
-
Instrumentation & Columns:
-
Instrument: Any analytical SFC system.
-
Columns: Screen a set of 4-6 chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Dimensions: 150 x 4.6 mm, 5 µm (or smaller particles for UHPSFC).
-
-
SFC Screening Conditions (Generic Method):
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.1% DEA (or another suitable additive)
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.
-
Flow Rate: 3 mL/min
-
Back Pressure Regulator (BPR): 150 bar
-
Column Temperature: 40°C
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 2 µL
-
-
Analysis & Next Steps:
-
Evaluate the chromatograms from each column. Look for any sign of peak splitting or shoulder formation, which indicates partial separation.
-
Select the column/co-solvent combination that shows the best "hit" (baseline separation or significant partial separation).
-
Proceed to optimize the separation on the selected column by modifying the co-solvent type, additive, temperature, and gradient/isocratic conditions as described in the troubleshooting section.
-
Troubleshooting Decision Tree
Caption: SFC Troubleshooting and Optimization Workflow.
By adopting a systematic screening approach and understanding the fundamental principles that govern chiral separations, you can efficiently develop a robust and reliable method for the enantiomeric separation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
References
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Trouble with chiral separations. Chromatography Today.
- A generic strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A.
- Basics of chiral HPLC. Sigma-Aldrich.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Chiral Separations Techniques. Regis Technologies.
- Comparative studies of novel oxadiazole derivative having chiral center and their anti-microbial activities. ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
- Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC International.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PubMed.
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.
- Examples of separation of the enantiomers of the Figure 1 chiral azoles... ResearchGate.
- Enantioselective separation of seven arylphenoxypropionate herbicides by supercritical fluid chromatography. Analytical Methods.
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed.
- Chiral Separations: Methods and Protocols. ResearchGate.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Enantiomeric Separation of New Chiral Azole Compounds. PubMed.
- The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Chiral Separations: Using SFC to Unlock Purification Potential. YouTube.
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Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride for Research Applications
For researchers and drug development professionals, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth comparative analysis of key analytical techniques for assessing the purity of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a heterocyclic compound of interest in contemporary research. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Significance of Purity for 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a polar, basic compound featuring a piperidine ring linked to an isopropyl-substituted oxadiazole moiety. The presence of impurities, which can arise from the synthesis process or degradation, can significantly impact its biological activity, toxicity profile, and physicochemical properties. Therefore, a robust analytical strategy to ensure its purity is paramount.
A plausible synthetic route for this compound involves the reaction of a suitable amidoxime with a carboxylic acid derivative to form the oxadiazole ring, followed by coupling with a protected piperidine derivative. A key final step is often the deprotection of the piperidine nitrogen. For instance, the removal of a tert-butyloxycarbonyl (Boc) group from a precursor like 4-(3-Isopropyl-[1][2][3]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester is a common strategy.[2] This synthetic pathway informs our understanding of potential process-related impurities.
Understanding Potential Impurities
Based on common synthetic routes for 1,2,4-oxadiazoles, potential impurities in 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride may include:
-
Starting materials and intermediates: Unreacted amidoximes, carboxylic acid derivatives, or the Boc-protected piperidine precursor.
-
By-products: Compounds formed from side reactions during the cyclization or deprotection steps.
-
Degradation products: Resulting from the breakdown of the parent molecule under conditions of heat, light, humidity, or in the presence of reactive excipients. The piperidine ring, for example, can be susceptible to oxidation.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary for comprehensive impurity profiling.[4] We will now compare three orthogonal techniques: RP-HPLC, GC-MS, and qNMR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical purity analysis due to its versatility and sensitivity. For a polar basic compound like our target molecule, method development requires careful consideration to achieve adequate retention and peak shape.
Experimental Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 column with polar end-capping or a mixed-mode column designed for polar compounds (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
The use of a low concentration of an ion-pairing agent like TFA in the mobile phase helps to improve the peak shape of the basic piperidine moiety by minimizing interactions with residual silanols on the silica-based stationary phase.
-
A gradient elution is employed to separate compounds with a wide range of polarities, from polar starting materials to more non-polar by-products.
-
Detection at a low UV wavelength (220 nm) is chosen to ensure the detection of a broad range of potential impurities, which may lack strong chromophores at higher wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For our target compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is sometimes possible.
Experimental Protocol: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL. For derivatization, a silylating agent (e.g., BSTFA with 1% TMCS) can be used to react with the secondary amine of the piperidine ring.
Causality Behind Experimental Choices:
-
The temperature program is designed to separate compounds with varying boiling points.
-
Electron ionization provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification. The fragmentation of the piperidine ring often involves characteristic alpha-cleavages adjacent to the nitrogen atom.[3]
-
A mid-polarity column is chosen to provide good separation for a range of potential impurities with different functional groups.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[5] It is particularly valuable when reference standards for impurities are unavailable.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride sample.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard.
-
Dissolve both in a known volume of DMSO-d6 (e.g., 0.75 mL) in a clean NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of scans: 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Causality Behind Experimental Choices:
-
Maleic acid is chosen as the internal standard because it is soluble in DMSO-d6, has simple, sharp signals that are unlikely to overlap with the analyte signals, and is chemically stable.[6]
-
DMSO-d6 is a suitable solvent for both the hydrochloride salt of the analyte and the acidic internal standard.
-
A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Comparative Performance Data
The following table summarizes the expected performance of each technique in the purity analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
| Feature | RP-HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point, with mass-based identification | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei |
| Primary Application | Quantification of known and unknown impurities | Identification of volatile and semi-volatile impurities | Absolute purity determination without the need for impurity reference standards |
| Strengths | High sensitivity, excellent for routine quality control, capable of separating a wide range of impurities. | High specificity for identification, provides structural information about impurities. | High precision and accuracy, provides an absolute purity value, non-destructive. |
| Limitations | Requires reference standards for impurity identification and quantification, may have difficulty with very polar or non-UV active compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to HPLC, requires a high-purity internal standard, can be complex to set up and validate. |
| Typical LOD/LOQ | Low ng/mL to high pg/mL | pg to fg range | ~0.1% (w/w) |
| Data Output | Chromatogram with peak areas | Total ion chromatogram and mass spectra | NMR spectrum with integrated signals |
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique for purity analysis.
Caption: A typical workflow for the comprehensive purity analysis of a research compound.
Logical Relationships in Purity Analysis
The interplay between these techniques provides a self-validating system for purity assessment.
Caption: Inter-validation between analytical techniques for robust purity assessment.
Conclusion
The purity analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride requires a thoughtful and multi-faceted approach. While RP-HPLC serves as an excellent primary tool for routine purity checks and impurity profiling, its quantitative accuracy for unknown impurities is limited. GC-MS provides invaluable structural information for volatile impurities, aiding in their identification. For an unambiguous and absolute determination of purity, qNMR stands out as a powerful, albeit less sensitive, technique. By employing these methods in a complementary fashion, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and impactful scientific outcomes.
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A Researcher's Guide to Characterizing Novel Muscarinic Agonists: A Comparative Analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
This guide provides a comprehensive framework for the pharmacological characterization of novel chemical entities targeting muscarinic acetylcholine receptors (mAChRs). We will use "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride," a compound belonging to a chemical class known for muscarinic activity, as our primary subject of investigation. Due to the limited publicly available data on this specific molecule, this document serves as both a comparative analysis against established agonists and a detailed methodological guide for researchers seeking to generate a complete pharmacological profile.
Our objective is to equip drug development professionals with the rationale and practical protocols required to determine a compound's binding affinity, functional potency, efficacy, and receptor subtype selectivity, thereby contextualizing its potential therapeutic utility.
Introduction: The Therapeutic Landscape of Muscarinic Agonists
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. Their widespread distribution throughout the central and peripheral nervous systems makes them critical drug targets for a range of conditions, including Alzheimer's disease, schizophrenia, Sjögren's syndrome, and glaucoma.
The therapeutic challenge lies in receptor subtype selectivity. M1, M3, and M5 receptors primarily couple to Gαq/11 proteins, initiating the phosphoinositide signaling cascade. Conversely, M2 and M4 receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. Off-target activation of M2/M3 receptors is often associated with undesirable cholinergic side effects such as bradycardia, diarrhea, and excessive salivation. Therefore, developing subtype-selective agonists, particularly for M1 and M4 receptors, is a primary goal in modern drug discovery.[1]
Establishing a Comparative Framework: Profiles of Established Muscarinic Agonists
To understand the potential profile of a novel compound, it is essential to benchmark it against well-characterized agonists with diverse pharmacological properties.
-
Pilocarpine: A naturally occurring, non-selective agonist primarily used to treat glaucoma and xerostomia. Its lack of selectivity often leads to a significant side-effect profile.[2][3]
-
Cevimeline: An M1 and M3 selective agonist approved for the treatment of dry mouth in Sjögren's syndrome. It demonstrates greater efficacy and a longer duration of action compared to pilocarpine for this indication.[2][4][5]
-
Xanomeline: A functionally selective M1 and M4 receptor agonist. It has shown promise in treating cognitive deficits and psychosis in schizophrenia, representing a key focus area for modern therapeutic development.[6][7]
-
N-desmethylclozapine (NDMC): The principal active metabolite of the atypical antipsychotic clozapine. NDMC exhibits a complex profile, acting as a potent partial agonist at M1 receptors, a moderate partial agonist at M2, a very weak partial agonist/antagonist at M3, and a silent antagonist at M4 receptors.[8][9][10] This intricate profile is thought to contribute to clozapine's unique clinical efficacy.[11]
The following tables summarize the receptor binding and functional profiles of these key comparators. "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" (designated Compound X ) is included to illustrate the data points that must be experimentally determined.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Primary Source(s) |
|---|---|---|---|---|---|---|
| Pilocarpine | ~1,500 | ~300 | ~400 | ~600 | ~800 | General Pharmacology |
| Cevimeline | ~10 | ~100 | ~20 | ~150 | ~30 | [4] |
| Xanomeline | ~2.5 | ~170 | ~180 | ~10 | ~5 | [7] |
| NDMC (ACP-104) | ~55 (IC50) | High | High | High | High | [12] |
| Compound X | TBD | TBD | TBD | TBD | TBD | To Be Determined |
Note: Data are compiled from various sources and represent approximate values. TBD = To Be Determined.
Table 2: Comparative Muscarinic Receptor Functional Activity (EC50, nM and Efficacy)
| Compound | M1 | M2 | M3 | M4 | M5 | Primary Source(s) |
|---|---|---|---|---|---|---|
| Pilocarpine | Full Agonist | Full Agonist | Full Agonist | Full Agonist | Full Agonist | General Pharmacology |
| Cevimeline | Full Agonist | Partial Agonist | Full Agonist | Partial Agonist | Full Agonist | [5] |
| Xanomeline | Partial Agonist | Antagonist | Antagonist | Partial Agonist | Partial Agonist | [6][13] |
| NDMC (ACP-104) | Partial (~50%) | Partial (Mod.) | Weak Partial/Ant. | Antagonist | TBD | [9][12] |
| Compound X | TBD | TBD | TBD | TBD | TBD | To Be Determined |
Note: Efficacy is described relative to acetylcholine. TBD = To Be Determined.
Visualizing Muscarinic Signaling Pathways
Understanding the downstream consequences of receptor activation is crucial. The two primary signaling pathways for muscarinic receptors are depicted below. The goal of functional assays is to quantify the output of these pathways (e.g., calcium release or cAMP inhibition) upon agonist stimulation.
Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.
Caption: Gi/o signaling pathway for M2 and M4 receptors.
Experimental Design for Pharmacological Characterization
The following section details the essential experimental workflows required to generate the data for Compound X as presented in Tables 1 and 2.
Experimental Workflow Overview
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The "3-isopropyl-1,2,4-oxadiazol-5-yl" Piperidine Scaffold: A Comparative Guide to its Structure-Activity Relationship in GPCR Modulation
For researchers, scientists, and drug development professionals navigating the complex landscape of G protein-coupled receptor (GPCR) modulation, the "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine scaffold has emerged as a privileged motif. Its unique combination of physicochemical properties and synthetic tractability has led to its incorporation into a diverse range of ligands targeting various GPCRs, most notably GPR119 and muscarinic acetylcholine receptors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, offering field-proven insights and experimental data to inform rational drug design and optimization.
The Pharmacological Significance of the "3-isopropyl-1,2,4-oxadiazol-5-yl" Piperidine Core
The core structure, characterized by a piperidine ring linked to a 3-isopropyl-1,2,4-oxadiazole moiety, offers a unique blend of features that are highly advantageous in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisosteric replacement for ester and amide functionalities, often enhancing metabolic stability and modulating target selectivity.[1] This five-membered heterocycle is remarkably stable and possesses tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents.[2] The piperidine ring, a common motif in central nervous system (CNS) active compounds, provides a versatile anchor for introducing substituents to explore the chemical space around the biological target.
The "3-isopropyl-1,2,4-oxadiazol-5-yl" fragment, in particular, has been identified as a key pharmacophore in the development of potent GPR119 agonists.[3] GPR119 is a promising target for the treatment of type 2 diabetes and related metabolic disorders, as its activation stimulates glucose-dependent insulin secretion.[4][5] Furthermore, variations of this scaffold have been explored as muscarinic receptor antagonists, which are of significant interest for treating various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[6]
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine analogs are profoundly influenced by substitutions on both the piperidine ring and the terminal groups attached to it. This section dissects the SAR for two primary targets: GPR119 and muscarinic receptors.
GPR119 Agonists: Fine-Tuning for Metabolic Control
The "3-isopropyl-1,2,4-oxadiazol-5-yl" moiety is a cornerstone of many potent GPR119 agonists.[3] The SAR for this class of compounds is well-defined, with specific structural features correlating with agonist activity.
-
Piperidine Substitutions: The point of attachment on the piperidine ring is critical. A 1,4-disubstituted piperidine linker appears to be optimal for potent antiproliferative activity in other contexts and this geometry is often favored in GPCR ligands.[7]
-
The Isopropyl Group: The isopropyl group at the 3-position of the oxadiazole ring is a recurring feature in potent GPR119 agonists, suggesting it plays a crucial role in binding to the receptor.
-
N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is a key determinant of agonist potency. Large, aromatic, or heteroaromatic groups are generally favored. For instance, in the prototypical GPR119 agonist AR231453, a substituted pyrimidine ring is attached to the piperidine nitrogen.[3]
Table 1: Comparative In Vitro Efficacy of GPR119 Agonists
| Compound/Analog Type | Core Scaffold | Target | EC50 (nM) | Key Structural Features | Reference |
| AR231453 | 3-isopropyl-1,2,4-oxadiazol-5-yl piperidine | Human GPR119 | ~15 | Substituted pyrimidine on piperidine N | [3] |
| AS1269574 | 2,4,6-tri-substituted pyrimidine | Human GPR119 | 2500 | Lacks the oxadiazole-piperidine moiety | [8] |
| APD597 | Bicyclic fusion core | Human GPR119 | Potent Agonist | Piperidine-linked pyrimidine motif | [9] |
| MBX-2982 | Five-membered heterocyclic core | Human GPR119 | Potent Agonist | Benzene ring and lipophilic tail | [9] |
Muscarinic Receptor Antagonists: A Quest for Subtype Selectivity
While less explored than their GPR119 agonist counterparts, "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine analogs have also been investigated as muscarinic receptor antagonists. The five muscarinic receptor subtypes (M1-M5) are involved in a wide array of physiological functions, and achieving subtype selectivity is a major goal in drug development to minimize side effects.[1]
The SAR for muscarinic antagonists often differs significantly from that of agonists. For piperidine-based muscarinic antagonists, the nature of the substituents on the piperidine ring and the overall lipophilicity of the molecule are critical for both potency and selectivity.[6] For instance, in a series of diphenylsulfone piperidine analogs, specific substitutions led to high selectivity for the M2 receptor.[6]
Table 2: Comparative Binding Affinities of Muscarinic Antagonists
| Compound | Target Subtype | Ki (nM) | Selectivity Profile | Reference |
| Tripitramine | Human m2 | 0.27 | M2 >> M4 > M1 > M3/M5 | [10] |
| Darifenacin | Human M3 | - | M3 > M2 (14.8-fold) | [11] |
| Tolterodine | Human M2 | - | Weakly M2 selective | [11] |
| Oxybutynin | Human M2/M3 | - | Non-selective | [11] |
Comparative Analysis with Alternative Scaffolds
The "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine scaffold represents just one approach to modulating GPCRs. A comparative analysis with alternative chemical series provides valuable context for its strengths and weaknesses.
GPR119 Agonists: Beyond the Oxadiazole-Piperidine Core
Several other heterocyclic cores have been successfully employed in the design of potent GPR119 agonists. These include pyrazolopyrimidines, bicyclic amines, and various five-membered heterocycles.[3][4] A key advantage of the "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine scaffold is its well-understood SAR and favorable physicochemical properties conferred by the oxadiazole ring. However, alternative scaffolds may offer advantages in terms of synthetic accessibility, patentability, or the ability to fine-tune pharmacokinetic profiles. For example, some bicyclic amine scaffolds have demonstrated excellent oral bioavailability.[4]
Muscarinic Antagonists: A Diverse Chemical Landscape
The field of muscarinic antagonists is characterized by a wide variety of chemical scaffolds, ranging from classical tropane alkaloids like atropine to highly selective synthetic molecules.[1] The choice of scaffold is often dictated by the desired subtype selectivity. While piperidine-based antagonists are common, other heterocyclic systems such as piperazines have also been extensively explored.[6] Bioisosteric replacement of the piperidine ring with other saturated heterocycles or even acyclic linkers is a common strategy to modulate properties like basicity, lipophilicity, and metabolic stability.[12]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the key experimental workflows for characterizing "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine analogs.
Synthesis of "3-isopropyl-1,2,4-oxadiazol-5-yl" Piperidine Analogs
A general synthetic route to this class of compounds is outlined below. The key step is the formation of the 1,2,4-oxadiazole ring, which is typically achieved through the cyclization of an O-acyl amidoxime intermediate.
Caption: General synthetic workflow for "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine analogs.
Step-by-Step Methodology:
-
Boc Protection: Protect the piperidine nitrogen of piperidine-4-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.
-
Amide Coupling: Couple the Boc-protected piperidine-4-carboxylic acid with N-hydroxyisobutyrimidamide using a standard coupling agent such as EDC/HOBt or TBTU.
-
Cyclization: Induce dehydrative cyclization of the resulting O-acyl amidoxime to form the 3-isopropyl-1,2,4-oxadiazole ring, often by heating.
-
Boc Deprotection: Remove the Boc protecting group using acidic conditions (e.g., TFA or HCl in dioxane).
-
N-Alkylation/Arylation: Introduce the desired substituent onto the piperidine nitrogen via reductive amination with an aldehyde or ketone, or through N-arylation with an appropriate aryl halide.
In Vitro Evaluation of GPCR Ligands
The following assays are fundamental for determining the potency, efficacy, and selectivity of the synthesized analogs.
Caption: Workflow for in vitro characterization of GPCR ligands.
Step-by-Step Methodologies:
-
Radioligand Binding Assay:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the Ki value from the IC50 value obtained from the competition binding curve.
-
-
cAMP Accumulation Assay (for Gs-coupled receptors like GPR119):
-
Culture cells expressing the target GPCR.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Generate a dose-response curve and calculate the EC50 value.[13]
-
-
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.
-
Measure the baseline fluorescence.
-
Add the test compound and monitor the change in fluorescence over time using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value.
-
Conclusion and Future Directions
The "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective GPCR modulators. The well-established SAR for GPR119 agonists provides a clear roadmap for further optimization of this class of compounds for the treatment of metabolic diseases. While its application in the field of muscarinic antagonists is less mature, the inherent versatility of the scaffold suggests that with further exploration, novel subtype-selective antagonists could be discovered.
Future research in this area should focus on:
-
Exploring a wider range of bioisosteric replacements for the piperidine ring to improve pharmacokinetic properties and explore new chemical space.[12]
-
Systematic investigation of substitutions on the isopropyl group to further probe the binding pocket of the target receptors.
-
Head-to-head comparative studies of "3-isopropyl-1,2,4-oxadiazol-5-yl" piperidine analogs with other leading scaffolds in preclinical models to better understand their relative in vivo efficacy and safety profiles.
By leveraging the insights from the structure-activity relationships detailed in this guide, researchers can continue to refine and develop this promising scaffold to create the next generation of GPCR-targeted therapeutics.
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- 9. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to GPR119 Agonists: Profiling "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" Against Established Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of GPR119
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism of action for glycemic control.[3][4] Stimulation of GPR119 in β-cells potentiates glucose-dependent insulin secretion, while its activation in L-cells promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][3][5][6] This dual action presents a significant advantage, as it enhances the body's natural glucose disposal mechanisms with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[5][7]
This guide provides a comparative analysis of "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride," a novel GPR119 agonist, against a panel of well-characterized GPR119 modulators. We will delve into its in vitro potency and compare its profile with established agonists, supported by a review of the critical experimental protocols used in their evaluation.
Mechanism of Action: The GPR119 Signaling Cascade
GPR119 is a Gαs-coupled receptor.[3] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This elevation in cAMP is the key second messenger that triggers the downstream effects of GPR119 activation. In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion.[7] In intestinal L-cells, it stimulates the secretion of GLP-1, which in turn further potentiates insulin release from β-cells and exerts other beneficial metabolic effects.[1][6]
Caption: GPR119 Signaling Pathway.
Comparative Analysis of GPR119 Agonists
The therapeutic potential of GPR119 has led to the development of numerous synthetic agonists. While "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" is a specific salt form, the core molecule has been investigated in the context of novel 1,2,4-oxadiazole derivatives as potent GPR119 agonists. For the purpose of this comparison, we will consider data from closely related analogues bearing the "3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine" moiety.
| Compound | In Vitro Potency (EC50, nM) | In Vivo Efficacy (Animal Model) | Key Findings & References |
| 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine Analogue | ~20.6 | Not explicitly reported for the hydrochloride salt. | A closely related compound, 4p , demonstrated an EC50 of 20.6 nM in a cAMP assay using GPR119-transfected HEK293T cells, comparable to the positive control GSK1292263.[8] |
| AR231453 | 4.7 | Mouse | Potently stimulates cAMP accumulation and enhances insulin release in HIT-T15 cells (EC50 = 3.5 nM). An oral dose of 20 mg/kg improved glucose tolerance.[9] |
| MBX-2982 | Not explicitly reported in searches. | Human (Phase 1) | Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal in healthy volunteers.[3] Phase 1 trials in pre-diabetic subjects showed statistically significant reductions in glucose excursions.[5] |
| GSK1292263 | pEC50 = 6.9 (human) | Rat, Human (Phase 2) | Orally available agonist. In type 2 diabetic rats, it enhances glucose-dependent insulin secretion and improves glucose homeostasis.[10] Clinical studies investigated its effects on gut hormone profiles.[11] |
| DA-1241 | 14.7 (cAMP in HIT-T15 cells) | Mouse | Increased intracellular cAMP and insulin secretion (EC50 = 22.3 nM) in vitro. Oral administration increased postprandial plasma insulin levels in mice.[12] |
Experimental Methodologies: A Guide to Key Assays
The evaluation of GPR119 agonists relies on a standardized set of in vitro and in vivo experiments. Below are detailed protocols for two of the most critical assays.
In Vitro Potency Determination: cAMP Assay
The measurement of intracellular cAMP is the primary method for determining the in vitro potency of GPR119 agonists. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, robust method.
Principle: This is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer (d2) for a specific antibody labeled with a fluorescent donor (cryptate). When the donor and acceptor are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP displaces the labeled tracer, leading to a decrease in the FRET signal.
Step-by-Step Protocol (HTRF cAMP Assay):
-
Cell Culture:
-
HEK293 cells stably expressing the human GPR119 receptor are cultured in appropriate media until they reach approximately 80% confluency.
-
-
Cell Preparation:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in stimulation buffer to the desired cell density.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well low-volume plate.
-
Prepare serial dilutions of the test compounds (e.g., "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride") and known agonists in stimulation buffer.
-
Add 5 µL of the compound dilutions to the respective wells. Include wells with only stimulation buffer as a negative control and a known potent agonist as a positive control.
-
Seal the plate and incubate at room temperature for 30 minutes.[13]
-
-
Detection:
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo assay to assess the effect of a GPR119 agonist on glucose metabolism in an animal model.
Principle: After a period of fasting, a glucose load is administered orally. Blood glucose levels are then monitored over time. An effective anti-diabetic agent will improve the animal's ability to clear the glucose from the bloodstream, resulting in a lower and/or faster return to baseline glucose levels.
Step-by-Step Protocol (Mouse OGTT):
-
Animal Acclimation and Fasting:
-
Acclimate male C57BL/6J mice to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 16-18 hours) before the experiment, with free access to water.[14]
-
-
Compound Administration:
-
Weigh the fasted mice.
-
Administer the test compound (e.g., "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" formulated in a suitable vehicle) or vehicle alone via oral gavage.
-
-
Baseline Blood Glucose Measurement (t=0):
-
Approximately 30-60 minutes after compound administration, obtain a baseline blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Challenge:
-
Administer a 20% glucose solution orally (typically 2 g/kg body weight).[14]
-
-
Post-Glucose Blood Sampling:
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Experimental Workflow for GPR119 Agonist Evaluation
The discovery and development of novel GPR119 agonists follow a structured workflow, from initial screening to in vivo validation.
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A Comparative In Silico Docking Analysis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride Against Protein Kinase B (Akt)
In the landscape of modern drug discovery, in silico techniques provide a powerful and cost-effective avenue for the preliminary assessment of novel chemical entities.[1][2][3][4][5] This guide presents a comparative molecular docking study of "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride," a compound featuring a piperidine and a 1,2,4-oxadiazole moiety, against Protein Kinase B (Akt), a crucial therapeutic target in oncology.[6] Piperidine and oxadiazole derivatives have demonstrated significant potential in targeting a range of diseases, making this in silico evaluation a critical step in elucidating the compound's therapeutic promise.[7][8][9]
This analysis is designed for researchers, scientists, and drug development professionals, offering an objective comparison of the subject compound's predicted binding affinity and interaction patterns with those of established and structurally related molecules. The insights derived from this study aim to guide further experimental validation and optimization efforts.
The Rationale for Target Selection: Why Protein Kinase B (Akt)?
Protein Kinase B, also known as Akt, is a serine/threonine-protein kinase that plays a central role in cell survival, proliferation, and metabolism.[6] Its dysregulation is a hallmark of many cancers, making it a highly sought-after target for therapeutic intervention. Given that numerous piperidine derivatives have been investigated as Akt inhibitors, selecting Akt as the target for this in silico study allows for a relevant and insightful comparison.[6]
Comparative Compounds
To provide a robust comparative framework, two alternative compounds have been selected:
-
A Known Akt Inhibitor (Capivasertib): A well-characterized, potent ATP-competitive inhibitor of all three isoforms of Akt. Its inclusion provides a benchmark for high-affinity binding.
-
A Structurally Related Piperidine Derivative: 4-amino methyl piperidine, a simpler piperidine derivative, will be used to assess the contribution of the isopropyl-oxadiazole moiety to the binding affinity and interaction profile.[10]
In Silico Docking Workflow: A Step-by-Step Guide
The following protocol outlines a validated and reproducible workflow for molecular docking studies. The trustworthiness of a docking protocol hinges on its ability to accurately reproduce the binding pose of a known ligand within the protein's crystal structure, a process known as re-docking.[11][12][13][14] An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[12][13][14]
Caption: A generalized workflow for a comparative in silico molecular docking study.
Experimental Protocol
-
Protein Preparation:
-
Obtain the 3D crystal structure of human Akt1 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules and any co-crystallized ligands.[15][16]
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D structures of "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride," Capivasertib, and 4-amino methyl piperidine.
-
Convert the 2D structures to 3D using a suitable tool like OpenBabel or the ligand preparation module of a molecular modeling suite.[15]
-
Perform energy minimization of the ligand structures using a standard force field (e.g., MMFF94).
-
Assign appropriate partial charges to all atoms.
-
-
Grid Generation:
-
Define the binding site on the prepared Akt structure. This is typically centered on the location of the co-crystallized ligand in the original PDB file.
-
Generate a grid box that encompasses the entire binding pocket, ensuring sufficient space for the ligands to adopt various conformations.
-
-
Molecular Docking:
-
Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide.[16][17][18]
-
Perform flexible ligand docking into a rigid protein receptor.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher for AutoDock Vina).
-
Generate a set number of binding poses for each ligand (e.g., 10).
-
-
Post-Docking Analysis:
-
Rank the generated poses for each ligand based on their predicted binding affinity (e.g., in kcal/mol).
-
Analyze the top-ranked pose for each ligand to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein's active site residues.
-
Visualize the binding poses and interactions using software like PyMOL or UCSF Chimera.[16]
-
Comparative Docking Results
The following table summarizes the predicted binding affinities and key molecular interactions for the query compound and the selected alternatives against the ATP-binding site of Akt.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride | -7.8 | Lys179, Glu228, Asp292 |
| Capivasertib (Known Akt Inhibitor) | -10.2 | Lys179, Glu228, Thr291, Asp292, Phe438 |
| 4-amino methyl piperidine | -5.4 | Lys179, Glu234 |
Discussion and Interpretation
The in silico docking results provide valuable preliminary insights into the potential of "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" as an Akt inhibitor. With a predicted binding affinity of -7.8 kcal/mol, it demonstrates a more favorable binding energy than the simple piperidine derivative (-5.4 kcal/mol), suggesting that the isopropyl-oxadiazole moiety contributes significantly to the binding. This is likely due to additional hydrophobic and potential hydrogen bonding interactions with the active site residues.
As expected, the known Akt inhibitor, Capivasertib, exhibited the highest predicted binding affinity (-10.2 kcal/mol), which aligns with its established potent inhibitory activity. The interactions of Capivasertib with key residues like Lys179, Glu228, and Asp292 are crucial for its mechanism of action, and it is noteworthy that the query compound is also predicted to interact with these residues. This shared interaction pattern suggests that "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" may have a similar mode of binding to the ATP-binding pocket of Akt.
The significantly lower binding affinity of 4-amino methyl piperidine highlights the importance of the appended chemical functionalities for achieving potent inhibition. The isopropyl group of the query compound likely engages in favorable hydrophobic interactions within the pocket, while the oxadiazole ring may participate in hydrogen bonding or other electrostatic interactions.
Conclusion and Future Directions
This comparative in silico docking study suggests that "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" is a promising candidate for further investigation as a potential inhibitor of Protein Kinase B. The predicted binding affinity and interaction profile warrant experimental validation through in vitro binding assays and enzyme activity assays.[19] Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complex and the dynamics of the binding interactions. The findings from this guide provide a solid foundation for guiding the next steps in the drug discovery and development process for this compound.
References
- Benchchem. (n.d.). Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.
- Anouar, E. H., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. PubMed.
- Liu, S., et al. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers.
- Tariq, M., et al. (2021). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Taylor & Francis Online.
- Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.
- ResearchGate. (n.d.). Molecular docking protocol validation.
- Rane, R., et al. (2015). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. NIH.
- Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Chaudhary, T., et al. (2025). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Bentham Science Publishers.
- Cambridge MedChem Consulting. (2022). Computation Chemistry Tools.
- Al-Masoudi, N. A., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate.
- Creative Proteomics. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Benchchem. (n.d.). In Silico Prediction of 1-(Piperidin-2-ylmethyl)piperidine Bioactivity: A Technical Guide.
- Pham, T. A., & Jain, A. N. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
- Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
- Benchchem. (n.d.). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
- Tan, J. K., et al. (2023). A Guide to In Silico Drug Design. PMC - PubMed Central.
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
- Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
- ResearchGate. (n.d.). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
- Pharma Excipients. (2023). A Guide to In Silico Drug Design.
- Journal of Innovation in Applied Research. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
- ResearchGate. (2022). A Guide to In Silico Drug Design.
- ACS Publications. (2021). Molecular Docking with Open Access Software: Development of an Online Laboratory Handbook and Remote Workflow for Chemistry and Pharmacy Master's Students to Undertake Computer-Aided Drug Design.
- Patsnap Synapse. (2025). What is in silico drug discovery?.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 1,2,4-Oxadiazole-Based Compounds
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester functionalities, which enhances metabolic stability and allows for diverse biological activities.[1][2][3] This heterocycle is a key component in a wide array of therapeutic candidates, demonstrating efficacy in oncology, inflammation, and neuroscience.[2][4] However, the very chemical properties that make the 1,2,4-oxadiazole scaffold so attractive can also lead to unintended off-target interactions, a critical consideration in drug development that can impact both efficacy and safety.
This guide provides an in-depth comparison of strategies for profiling the cross-reactivity of 1,2,4-oxadiazole-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide lead optimization and candidate selection.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Predicting potential safety liabilities early in the drug discovery process is paramount for selecting promising lead compounds.[4] In vitro safety screening enables selectivity-focused structure-activity relationship (SAR) studies to mitigate off-target effects while preserving or enhancing on-target potency.[2][4] For 1,2,4-oxadiazole derivatives, which have been shown to interact with a broad range of biological targets including kinases, G-protein coupled receptors (GPCRs), and various enzymes, a systematic approach to profiling is essential.[5][6]
A tiered approach to cross-reactivity profiling is often the most effective. This typically begins with broad screening panels against a wide range of targets, followed by more focused, dose-response studies on any identified "hits."
Caption: A tiered workflow for systematic cross-reactivity profiling of novel compounds.
Comparative Analysis of Screening Panels
Several contract research organizations (CROs) offer standardized in vitro safety pharmacology panels that provide a cost-effective and high-throughput initial screen for off-target activities.[4][7][8] These panels typically include targets known to be associated with adverse drug reactions.
| Panel Provider | Panel Name | Number of Targets | Key Target Classes Covered | Assay Format |
| Eurofins Discovery | SafetyScreen44 | 44 | GPCRs, Ion Channels, Transporters, Enzymes | Radioligand Binding & Enzymatic Assays |
| Reaction Biology | InVEST44™ | 44 | GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors | Radioligand Binding & Enzymatic Assays |
| ICE Bioscience | ICESTP Safety Panel™ 44 | 44 | GPCRs, Ion Channels, Enzymes, Transporters, Nuclear Receptors | Primarily Functional Assays |
Rationale for Panel Selection: The choice of a specific panel depends on the therapeutic target of the 1,2,4-oxadiazole compound and the stage of the drug discovery program. For early-stage screening, a broad panel like the SafetyScreen44 or InVEST44 provides a good overview of potential liabilities.[4][7] As a compound progresses, more specialized or customized panels may be employed.[7] Functional assays, like those offered in the ICESTP Safety Panel™, can provide more physiologically relevant data by measuring the activity of a target rather than just binding.[8]
Deep Dive into Key Off-Target Families: Experimental Protocols
Based on the known promiscuity of heterocyclic compounds, certain target families warrant particular attention when profiling 1,2,4-oxadiazole derivatives.
Kinase Profiling
The human kinome is a frequent off-target for many small molecule inhibitors. Comprehensive profiling across a broad panel of kinases is crucial.
Caption: Workflow for comprehensive kinase selectivity profiling.
Experimental Protocol: Kinase Inhibitor Selectivity Profiling (Differential Scanning Fluorimetry - DSF)
DSF is a rapid and cost-effective method for screening compound libraries against purified kinases, measuring the thermal stabilization of the protein upon ligand binding.[1]
-
Reagent Preparation:
-
Prepare a stock solution of the 1,2,4-oxadiazole compound in 100% DMSO.
-
Dilute the purified kinase to a final concentration of 2 µM in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a fresh 5000x stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well or 384-well PCR plate, add the compound to achieve the desired final concentration (typically 10 µM for a primary screen).
-
Add the kinase solution to each well.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Include appropriate controls: DMSO (negative control), and a known inhibitor of the kinase (positive control).
-
-
Thermal Shift Assay:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the transition.
-
A significant increase in Tm in the presence of the compound compared to the DMSO control indicates binding.
-
GPCR Screening
GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs. Radioligand binding assays are the gold standard for assessing compound interactions with GPCRs.[9][10]
Experimental Protocol: GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.[9][11]
-
Reagent Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Prepare a stock solution of the 1,2,4-oxadiazole test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its Kd.
-
Add the test compound at various concentrations (typically a 10-point dilution series).
-
For non-specific binding determination, add a high concentration of a known, non-labeled ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[12] Therefore, assessing the activity of new chemical entities against the hERG channel is a regulatory requirement.[12] The patch-clamp technique is the definitive method for this assessment.[13]
Experimental Protocol: hERG Manual Patch-Clamp Assay
This protocol outlines the whole-cell patch-clamp technique to measure the effect of a compound on hERG currents in a stable cell line.[13][14]
-
Cell Preparation:
-
Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Culture the cells to an appropriate confluency and harvest for the experiment.
-
-
Electrophysiological Recording:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions.[13]
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell recording configuration on a single cell.
-
Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a ramp down to -80 mV.[15]
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with the extracellular solution containing the 1,2,4-oxadiazole compound at various concentrations.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Case Study: Cross-Reactivity Profile of a Hypothetical 1,2,4-Oxadiazole Kinase Inhibitor
To illustrate the application of these principles, consider a hypothetical 1,2,4-oxadiazole-based inhibitor, "Oxa-KI-1," designed to target a specific kinase.
Table 1: Kinome Scan Data for Oxa-KI-1 (1 µM)
| Kinase | Percent of Control |
| On-Target Kinase | 5% |
| Off-Target Kinase A | 25% |
| Off-Target Kinase B | 60% |
| Off-Target Kinase C | 95% |
| ... (400+ other kinases) | >90% |
Interpretation: The kinome scan reveals that at a high concentration, Oxa-KI-1 significantly inhibits its intended target. However, it also shows considerable activity against "Off-Target Kinase A." This warrants further investigation.
Table 2: Dose-Response Follow-up for Oxa-KI-1
| Target | IC50 (nM) |
| On-Target Kinase | 15 |
| Off-Target Kinase A | 250 |
| Off-Target Kinase B | >10,000 |
Selectivity Calculation:
Selectivity Ratio (Off-Target A vs. On-Target) = IC50 (Off-Target A) / IC50 (On-Target) = 250 nM / 15 nM = 16.7-fold
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold will undoubtedly continue to be a valuable tool in drug discovery. A thorough understanding and proactive assessment of the cross-reactivity profile of compounds containing this motif are essential for the successful development of safe and effective medicines. The integration of broad panel screening with detailed mechanistic and functional follow-up studies, as outlined in this guide, provides a robust framework for navigating the complex landscape of off-target interactions. As our understanding of polypharmacology evolves, so too will our strategies for designing compounds with the desired balance of potency and selectivity.
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A Comparative Analysis of Isopropyl-Oxadiazole-Piperidine Isomers: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among these, the oxadiazole-piperidine core has emerged as a privileged motif, appearing in a diverse array of biologically active agents. This guide provides an in-depth comparative analysis of two key positional isomers of isopropyl-oxadiazole-piperidine: the 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers.
This analysis is not merely a catalog of disparate facts; rather, it is a synthesis of established principles in medicinal chemistry, supported by real-world experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to make informed decisions in the design and optimization of novel therapeutics based on this versatile scaffold. We will explore the nuances of how the seemingly subtle change in the arrangement of nitrogen atoms within the oxadiazole ring can profoundly influence the physicochemical properties, metabolic stability, and overall developability of a compound.
The Isomeric Dyad: 1,2,4- vs. 1,3,4-Oxadiazole-Piperidine
The two isomers at the heart of our analysis are distinguished by the connectivity of the piperidine and isopropyl substituents to the oxadiazole ring. While both isomers share the same molecular formula and core components, the differing electronic distribution and topology of the 1,2,4- and 1,3,4-oxadiazole rings impart distinct properties.[1][2][3]
dot graph Isomers { layout=neato; node [shape=none, image="https://i.imgur.com/your_isomer_A_image.png"]; Isomer_A; node [shape=none, image="https://i.imgur.com/your_isomer_B_image.png"]; Isomer_B; Isomer_A -- Isomer_B [label="Positional Isomers", fontcolor="#202124"]; label="Figure 1: Isopropyl-Oxadiazole-Piperidine Isomers"; labelloc="b"; fontsize=12; }
Caption: Positional isomers of isopropyl-oxadiazole-piperidine.
Physicochemical Properties: A Tale of Two Rings
The arrangement of heteroatoms in the oxadiazole ring significantly influences its electronic character, which in turn dictates key physicochemical properties such as lipophilicity, solubility, and pKa.
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Rationale |
| Lipophilicity (LogD) | Generally Higher | Generally Lower | The 1,3,4-oxadiazole isomer typically exhibits a lower logD value, in some cases by an order of magnitude, compared to its 1,2,4-counterpart. This is attributed to differences in the charge distribution and dipole moments of the two rings.[4] |
| Aqueous Solubility | Generally Lower | Generally Higher | The lower lipophilicity of the 1,3,4-isomer often translates to improved aqueous solubility, a critical factor for oral bioavailability.[4] |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | Experimental and computational studies suggest that the nitrogen atoms in the 1,3,4-oxadiazole ring are stronger hydrogen bond acceptors, which can influence interactions with biological targets and metabolic enzymes.[1][2][3] |
| Aromaticity and Stability | Lower Aromatic Character | Higher Aromatic Character | The 1,3,4-oxadiazole ring possesses a higher degree of aromaticity, leading to greater thermal and metabolic stability.[5] |
Experimental Protocol: Kinetic Solubility Assay
The following protocol outlines a high-throughput method for assessing the kinetic solubility of the isopropyl-oxadiazole-piperidine isomers.
Objective: To determine the kinetic solubility of the test compounds in a buffered aqueous solution.
Materials:
-
Test compounds (1,2,4- and 1,3,4-isomers)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer
-
Thermomixer
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a range of concentrations (e.g., 2 mM, 1 mM, 0.5 mM, etc.).
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of a new 96-well plate.
-
Buffer Addition: Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking in a thermomixer.[6][7]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV Spectrophotometry: Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at a predetermined wavelength.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare 10 mM Stock in DMSO"]; B [label="Serial Dilutions in DMSO"]; C [label="Transfer to Assay Plate"]; D [label="Add PBS (pH 7.4)"]; E [label="Incubate (2h, RT)"]; F [label="Measure Precipitation (Nephelometry/UV-Vis)"]; A -> B -> C -> D -> E -> F; }
Caption: Workflow for Kinetic Solubility Assay.
In Vitro ADME Profile: Predicting In Vivo Success
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for de-risking drug candidates.[8][9][10][11][12] The isomeric differences between our target compounds are expected to manifest in their ADME profiles.
Metabolic Stability
The 1,3,4-oxadiazole ring's greater aromaticity and the differing electronic environments of the benzylic protons adjacent to the oxadiazole ring suggest that the two isomers will exhibit different metabolic stabilities.[4][5]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of the test compounds in human liver microsomes.
Materials:
-
Test compounds (1,2,4- and 1,3,4-isomers)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the HLMs and the NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, combine the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[13]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration.[14][15][16]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Prepare HLM & NADPH System"]; B [label="Pre-incubate HLM & Compound (37°C)"]; C [label="Initiate with NADPH"]; D [label="Quench at Time Points"]; E [label="Protein Precipitation"]; F [label="LC-MS/MS Analysis"]; A -> B -> C -> D -> E -> F; }
Caption: Workflow for Microsomal Stability Assay.
Membrane Permeability
The differences in lipophilicity and hydrogen bonding capacity between the two isomers will likely influence their ability to cross biological membranes, a key aspect of oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of the test compounds across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.[17]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (a marker for monolayer integrity)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of Lucifer yellow; low permeability indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[][19]
-
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active compound.
Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
Objective: To determine the fraction of the test compounds unbound to plasma proteins.
Materials:
-
Test compounds
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator shaker
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the test compound into human plasma at a known concentration.
-
RED Device Setup: Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber. The two chambers are separated by a semipermeable membrane that allows the passage of small molecules but not proteins.
-
Equilibration: Seal the RED plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to reach equilibrium.[20][21]
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Processing: To both sets of samples, add an equal volume of the corresponding matrix (blank plasma to the buffer samples and PBS to the plasma samples) to minimize matrix effects during analysis. Then, precipitate the proteins by adding acetonitrile with an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the test compound using LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Structure-Activity Relationship (SAR) and Conclusion
The choice between the 1,2,4- and 1,3,4-oxadiazole isomers in a drug discovery program is not arbitrary. As this guide has illustrated, this seemingly minor structural modification can have a cascading effect on a molecule's properties. The 1,3,4-isomer often presents a more favorable profile in terms of lower lipophilicity, higher aqueous solubility, and potentially greater metabolic stability.[4] However, the 1,2,4-isomer should not be dismissed, as its unique electronic and steric properties may be advantageous for specific target interactions.
Ultimately, the optimal isomer will be context-dependent, and a thorough, data-driven evaluation is paramount. The experimental protocols provided herein offer a robust framework for conducting such a comparative analysis. By systematically evaluating the physicochemical and ADME properties of these and other related isomers, drug development teams can build a comprehensive understanding of the structure-activity and structure-property relationships, paving the way for the rational design of safer and more effective medicines.
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Enantioselectivity in Action: A Comparative Guide to the Bioactivity of Chiral M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the chirality of a molecule can be the determining factor between therapeutic efficacy and undesirable off-target effects. This guide delves into the critical concept of enantiomer-specific activity, using a representative chiral positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor as a case study. While direct enantiomer-specific data for "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride" is not extensively available in public literature, the principles of stereoselectivity are universally applicable. We will, therefore, explore this topic through a closely related and well-documented analogue, VU0486846, a novel M1 PAM. This guide will provide an in-depth comparison of its enantiomers, supported by experimental data and protocols, to illustrate the profound impact of stereochemistry on pharmacological activity.
The Significance of Chirality in M1 PAMs
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cognitive processes, making it a prime target for the treatment of neurological disorders like Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy by binding to a site on the receptor distinct from the endogenous ligand (acetylcholine), enhancing its effect rather than directly activating the receptor.[1][3] This can lead to a more nuanced and potentially safer pharmacological profile.
Many M1 PAMs are chiral molecules, existing as enantiomers – non-superimposable mirror images. Although chemically identical in an achiral environment, enantiomers can interact differently with the chiral environment of a biological system, such as the binding pocket of a receptor. This can result in one enantiomer (the eutomer) exhibiting the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the characterization of individual enantiomers is a cornerstone of rational drug design.
Case Study: The Enantiomers of VU0486846
VU0486846 is a potent and selective M1 PAM that has been instrumental in demonstrating the therapeutic potential of this class of compounds.[4] Crucially, it is a chiral molecule, and its enantiomers have been separated and characterized, revealing significant differences in their biological activity.
Comparative Pharmacological Profile
The enantiomers of VU0486846, designated as the (R)-enantiomer and the (S)-enantiomer (compound 15), exhibit a clear stereoselectivity in their ability to potentiate the M1 receptor.[4] The (R)-enantiomer is the more potent of the two.[4]
| Compound | Enantiomer | M1 PAM Potency (EC50) | ACh Max (%) | Agonist Activity (EC50) | Agonist ACh Max (%) |
| VU0486846 | (R) | 0.31 µM | 85 ± 2% | 4.0 µM | 39 ± 3% |
| Compound 15 | (S) | 0.63 µM | 89 ± 2% | > 10 µM | 16% |
Data synthesized from a study on VU0486846, where compound 15 is the (S)-enantiomer.[4]
As the data illustrates, the (R)-enantiomer (VU0486846) is approximately twice as potent as the (S)-enantiomer in potentiating the M1 receptor's response to acetylcholine.[4] Furthermore, while both enantiomers exhibit weak partial agonism at higher concentrations, the (R)-enantiomer shows a more pronounced agonist effect.[4] This highlights that not only the potency but also the nature of the pharmacological activity can be enantiomer-dependent.
The absolute stereochemistry of the more active (R)-enantiomer was confirmed by single-crystal X-ray crystallography.[4] This structural insight is invaluable for understanding the specific molecular interactions that govern the higher potency of the eutomer.
Experimental Protocols for Assessing Enantiomer-Specific Activity
The determination of enantiomer-specific activity relies on a series of well-defined experimental workflows. These include the chiral separation of the enantiomers and subsequent pharmacological characterization using in vitro assays.
Chiral Separation of Enantiomers
The first critical step is the resolution of the racemic mixture into its individual enantiomers. A common and effective method is preparative chiral supercritical fluid chromatography (SFC).
Protocol: Preparative Chiral SFC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For compounds like VU0486846, a polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H is often effective.
-
Mobile Phase Optimization: A typical mobile phase for preparative SFC consists of supercritical CO2 as the main solvent and a polar co-solvent, such as methanol or ethanol, containing an additive like diethylamine (DEA) to improve peak shape for basic compounds.
-
Method Development: Initially, screen different chiral columns and mobile phase compositions on an analytical scale to identify the optimal conditions for baseline separation of the enantiomers.
-
Scale-Up: Once the analytical method is established, scale up to a preparative SFC system. This involves using a larger dimension column and a higher flow rate to process larger quantities of the racemic mixture.
-
Fraction Collection: Collect the separated enantiomers as they elute from the column.
-
Purity and Identity Confirmation: Analyze the collected fractions by analytical chiral SFC to confirm enantiomeric purity (enantiomeric excess, ee%). Confirm the chemical identity of each enantiomer using techniques like mass spectrometry and NMR.
Caption: Workflow for Chiral Separation using SFC.
In Vitro Pharmacological Characterization
Once the pure enantiomers are obtained, their activity at the target receptor is quantified. For M1 PAMs, a common method is a cell-based calcium mobilization assay.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line, such as Chinese Hamster Ovary (CHO) cells, stably expressing the human M1 muscarinic receptor.
-
Cell Plating: Plate the cells in a multi-well plate (e.g., 384-well) and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
PAM Activity: Add varying concentrations of the test enantiomer in the presence of a fixed, sub-maximal concentration of acetylcholine (e.g., EC20).
-
Agonist Activity: Add varying concentrations of the test enantiomer alone.
-
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.
-
Data Analysis: Plot the fluorescence response against the compound concentration to generate dose-response curves. Calculate the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.
Caption: Workflow for Calcium Mobilization Assay.
Comparison with Alternatives
The development of M1 PAMs is an active area of research, and several other chemotypes are being investigated. Many of these also possess chiral centers, and the principle of enantioselectivity is a recurring theme. For instance, ago-PAMs like MK-7622 have also been studied, but their intrinsic agonist activity can lead to cholinergic side effects.[1] The careful characterization of enantiomers, as demonstrated with VU0486846, allows for the selection of candidates with an optimal balance of PAM potency and minimal direct agonism, potentially leading to a wider therapeutic window.
Conclusion
The case of VU0486846 and its enantiomers provides a compelling illustration of the importance of stereochemistry in drug action. The twofold difference in potency between the (R)- and (S)-enantiomers underscores that a deep understanding of enantiomer-specific activity is not merely an academic exercise but a critical component of developing safe and effective medicines. By employing robust methods for chiral separation and pharmacological characterization, researchers can identify the optimal stereoisomer for clinical development, maximizing therapeutic benefit while minimizing potential risks. This rigorous, data-driven approach is fundamental to advancing the field of drug discovery, particularly for complex targets like the M1 muscarinic receptor.
References
-
A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. PubMed Central. [Link]
-
Allosteric activity of M1 positive allosteric modulators (PAMs). ResearchGate. [Link]
-
M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. PubMed Central. [Link]
-
Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs. PubMed Central. [Link]
-
Biased M1 positive allosteric modulators reveal novel role of phospholipase D in M1-dependent rodent cortical plasticity. bioRxiv. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine Hydrochloride
This document provides a detailed protocol for the safe and compliant disposal of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is ingrained in the entire lifecycle of our chemical entities. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that laboratory personnel can manage this chemical waste stream with confidence and precision.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride is a synthetic organic molecule that, based on its structure and available data for the parent compound, presents several potential hazards.
The Safety Data Sheet (SDS) for the free base, 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, classifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The hydrochloride salt form introduces an additional consideration: potential corrosivity. Hydrochloric acid is a strong corrosive[2][3], and as such, the salt can exhibit acidic properties, particularly in the presence of moisture.
Therefore, the waste generated from this compound must be treated as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given the potential for corrosivity and irritation, this compound's waste stream falls squarely within this regulatory framework.
Key Causality: The piperidine and oxadiazole functional groups, common in pharmacologically active molecules, necessitate careful handling. The hydrochloride salt form increases its water solubility and introduces potential acidity, which dictates the choice of container and segregation practices to prevent unwanted reactions.
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, both in its pure form and as a waste product.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can lead to irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[6] | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation. |
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste can be disposed of in the most environmentally sound manner.[7][8]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA at or near the point of waste generation (e.g., within the fume hood where the work is conducted).[4][8][9] This area must be under the control of laboratory personnel.[9]
Step 2: Select the Appropriate Waste Container
-
Primary Container: Use a clearly labeled, leak-proof container made of a material compatible with acidic and organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.[5][7] Do not use metal containers, as the acidic nature of the hydrochloride salt can cause corrosion.[5][7]
-
The container must have a secure, tightly-fitting lid to prevent spills and the release of vapors.[4][10]
Step 3: Label the Container Correctly
-
From the moment the first drop of waste enters the container, it must be labeled.[10]
-
The label must include the words "HAZARDOUS WASTE" .[8][9][10]
-
List all chemical constituents by their full name and approximate percentages (e.g., "4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride, ~5%; Methanol, ~95%"). Do not use abbreviations or chemical formulas.[8][9]
-
Indicate the associated hazards (e.g., "Corrosive," "Irritant," "Toxic").[8]
Step 4: Practice Strict Segregation
-
Do NOT mix this waste stream with other incompatible waste types. Specifically, keep it separate from:
Step-by-Step Disposal Workflow
The following protocol outlines the process from generating the waste to its final removal from the laboratory.
Protocol: On-Site Waste Accumulation and Disposal
-
Generation: As waste containing 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride is generated, carefully transfer it into the designated, pre-labeled hazardous waste container located in the SAA.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][9][10] This is a critical safety and compliance requirement.
-
Accumulation: Accumulate waste in the SAA. Do not exceed 55 gallons of waste in this area.[12] For acutely toxic wastes (P-listed), the limit is 1 quart.[4] While this specific compound is not currently P-listed, it is good practice to minimize accumulation.
-
Monitoring: Regularly inspect the SAA for any signs of container degradation, leaks, or spills.[8][11]
-
Requesting Pickup: Once the container is approximately 90% full, or if it has been accumulating for close to one year, arrange for its disposal.[8][9]
-
Documentation: Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.[10] Ensure the chemical composition on the form matches the container label.
-
Transfer: Trained EH&S personnel will collect the sealed and properly labeled container from the SAA for transport to a central accumulation area or a licensed waste disposal facility.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of chemical waste from the lab to final disposal.
Spill and Emergency Procedures
In the event of a spill, laboratory personnel must act quickly and safely.
-
Minor Spill (Manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a chemical spill kit absorbent.
-
For a solid, carefully sweep it up and place it in the hazardous waste container.[1] Avoid creating dust.
-
For a liquid, absorb the material and place the absorbent pads/materials into the hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Beyond the lab's capacity to handle):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.[9]
-
Provide them with the name of the chemical and any other relevant details from a safe distance.
-
Regulatory Compliance
All procedures described in this guide are designed to comply with federal and state regulations. The primary governing bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][5] Adherence to these protocols is not only a matter of safety and environmental responsibility but also a legal requirement.[4]
By implementing this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to responsible chemical management.
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
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Hydrochloric Acid-SDS-Revision-D-October-26-2023. Kuehne Company. [Link]
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A Senior Application Scientist's Guide to Handling 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride. The information herein is synthesized from material safety data sheets of the compound and its structural analogs, alongside established laboratory safety standards, to ensure a comprehensive and trustworthy resource. Our objective is to empower you with the knowledge to handle this compound with the utmost safety and precision.
Hazard Analysis: A Proactive Approach to Safety
Understanding the hazard profile of a chemical is the foundation of safe laboratory practice. While this compound is a solid crystalline substance, its constituent parts—a piperidine ring and an oxadiazole moiety—necessitate careful handling. The primary Safety Data Sheet (SDS) for the free base form indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Furthermore, the parent piperidine structure is known to be toxic and corrosive, capable of causing severe skin burns and eye damage[2][3][4][5]. Therefore, a conservative approach to safety is warranted.
Table 1: Hazard Summary
| Hazard Type | Classification & Rationale |
|---|---|
| Acute Health Hazards | Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , May Cause Respiratory Irritation [1]. Based on the known corrosivity of the piperidine scaffold, prolonged or significant contact should be treated as potentially causing severe burns[3][5]. |
| Physical Form | Solid Crystalline [1]. The primary exposure risk during handling is the inhalation of airborne dust or direct contact with the solid. |
| Stability | Stable under normal laboratory conditions[1]. Avoid strong oxidizing agents. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical, task-dependent decision designed to create a barrier between you and potential hazards. The following specifications are based on a risk assessment for handling the solid compound.
Table 2: Personal Protective Equipment (PPE) Specifications
| Protection Type | Recommended Equipment | Specifications & Rationale |
|---|---|---|
| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | Required for all handling operations. Safety glasses are the minimum, but tight-sealing goggles provide superior protection against airborne dust particles[6][7]. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing, such as preparing solutions in large volumes[6][8]. Equipment must conform to ANSI Z87.1 (US) or EN166 (EU) standards[9][10]. |
| Hand Protection | Disposable nitrile gloves. | Minimum requirement for incidental contact. Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids[6][7]. For extended handling or when preparing solutions, consider double-gloving. Always inspect gloves before use and remove them immediately if contact with the chemical is suspected, followed by hand washing[6]. |
| Body Protection | Fire-resistant laboratory coat. | Required for all handling operations. A lab coat protects skin and personal clothing from contamination[7]. Ensure the coat is fully buttoned. For large-scale operations, a chemical-resistant apron may be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask or half-mask respirator with P100 filters). | Required when handling the powder outside of a certified chemical fume hood. The compound may cause respiratory irritation[1]. A respirator minimizes the risk of inhaling fine dust particles. Ensure proper fit-testing and adherence to your institution's respiratory protection program[8][9]. |
Caption: PPE selection workflow based on the handling task.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes variability and risk. This workflow guides the user through the safe handling of the compound from initial preparation to final cleanup.
I. Preparation Phase
-
Designate Work Area: Cordon off a specific area for handling, preferably within a certified chemical fume hood or a designated well-ventilated space[1][11].
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before retrieving the chemical.
-
PPE Donning: Put on all required PPE as determined by your task-specific risk assessment (see PPE workflow diagram). Ensure your lab coat is buttoned and gloves are pulled over the cuffs.
II. Handling Phase (Weighing and Transfer)
-
Work Within Containment: Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood or ventilated balance enclosure to mitigate inhalation risk[1].
-
Gentle Handling: Handle the solid gently to minimize the generation of airborne dust. Do not crush or grind the material outside of a contained system.
-
Portion Control: Use a clean spatula to transfer the desired amount of the compound onto a weigh paper or into a suitable container.
-
Immediate Sealing: Tightly close the primary container immediately after use to prevent contamination and accidental spills[1][12].
III. Post-Handling & Cleanup
-
Decontamination: Wipe down the spatula, work surfaces, and any contaminated equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste[13].
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, followed by the lab coat. Never wear gloves outside the laboratory area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred[11].
Emergency Procedures: Plan for the Unexpected
Skin Contact:
-
Immediately remove all contaminated clothing[5].
-
Wash the affected area with plenty of soap and water for at least 15 minutes[1].
-
If skin irritation persists, seek immediate medical attention[1].
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][10].
-
Remove contact lenses if present and easy to do so[5].
-
Seek immediate medical attention[1].
Inhalation:
-
Move the affected person to fresh air immediately[1].
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal[1]. Avoid actions that create dust.
-
Decontaminate the spill area thoroughly.
Disposal Plan: Responsible Waste Management
Proper chemical waste management is a legal requirement and an ethical responsibility to protect the environment[13][14].
-
Solid Waste: Collect any unused solid compound and grossly contaminated materials (e.g., from a spill cleanup) in a clearly labeled, sealed container designated for solid hazardous chemical waste[15].
-
Contaminated Consumables: Dispose of all contaminated items, including gloves, weigh boats, and pipette tips, in the same manner as the chemical waste itself[13]. These items should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. Once decontaminated, the container can be managed for disposal or recycling according to your institution's policies.
-
Prohibitions: Never dispose of this chemical down the drain or in the regular trash. Dilution of a waste stream to avoid hazardous classification is strictly prohibited[13].
Caption: Workflow for safe handling and disposal of the compound.
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-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
